molecular formula C6H15O5PS2 B133068 Demeton-S-methyl sulfone CAS No. 17040-19-6

Demeton-S-methyl sulfone

货号: B133068
CAS 编号: 17040-19-6
分子量: 262.3 g/mol
InChI 键: PZIRJMYRYORVIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demeton-S-methyl sulfone (CAS 17040-19-6) is an organophosphate compound with the molecular formula C₆H₁₅O₅PS₂ and a molecular weight of 262.29 g/mol . It is also known by its IUPAC name, S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate, and other identifiers such as Oxydemeton-methyl sulfone and BAYER 20315 . This chemical serves as a key reference standard in environmental and metabolic research, primarily as a metabolite of the insecticides demeton-S-methyl and oxydemeton-methyl . Its primary research value lies in its mechanism of action as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine in synapses, leading to its accumulation, which can impede proper nerve function and synaptic transmission . This makes it a compound of interest in neurotoxicology studies aimed at understanding the effects and metabolic pathways of organothiophosphate agents . Researchers utilize this compound in analytical chemistry as a high-purity standard for quantifying trace residues in environmental and biological samples . It is miscible with water and soluble in most organic solvents . Available data indicates it has a low octanol-water partition coefficient (log P = -0.47), suggesting a low potential for bioaccumulation . This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use. It is highly toxic if consumed and is classified as a skin irritant .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIRJMYRYORVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037582
Record name Demeton-S-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17040-19-6
Record name Demeton-S-methylsulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17040-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton-S-methylsulphon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demeton-S-methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demeton-S-methylsulphon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMETON-S-METHYLSULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Demeton-S-methyl sulfone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Demeton-S-methyl sulfone, an organophosphate insecticide and a metabolite of Demeton-S-methyl.

Chemical Identity and Structure

This compound is an organophosphorus compound characterized by a central phosphorus atom.[1] Its structure includes a sulfone group (SO2), which distinguishes it from its parent compound, Demeton-S-methyl.[1] The IUPAC name for this compound is 1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane.[1][2][3]

Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[1][3][4]

InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3[1][3][4][5]

InChIKey: PZIRJMYRYORVIT-UHFFFAOYSA-N[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueSource(s)
CAS Number 17040-19-6[1][2][4][5][6][7]
Molecular Formula C6H15O5PS2[1][2][5][6][7]
Molecular Weight 262.3 g/mol [1][2]
Melting Point 52°C[6]
Boiling Point 115°C at 0.01 Torr[6]
Density 1.315 g/cm³[6]
Appearance Pale yellow oil (Demeton-S-methyl)[8]

Biological Activity and Metabolism

This compound's primary biological activity is its function as an acetylcholinesterase inhibitor.[1][4] This inhibition leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of muscles and nerves.[1]

It is a known metabolite of the insecticide Demeton-S-methyl.[6][9][10] In both plants and animals, Demeton-S-methyl undergoes oxidation to form Demeton-S-methyl sulfoxide (B87167) (also known as Oxydemeton-methyl).[8][11] This sulfoxide is then further oxidized to produce this compound.[1][8][11]

Metabolic Pathway of Demeton-S-methyl Simplified Metabolic Pathway of Demeton-S-methyl Demeton_S_methyl Demeton-S-methyl Demeton_S_methyl_sulfoxide Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Demeton_S_methyl->Demeton_S_methyl_sulfoxide Oxidation Demeton_S_methyl_sulfone This compound Demeton_S_methyl_sulfoxide->Demeton_S_methyl_sulfone Further Oxidation

Caption: Metabolic conversion of Demeton-S-methyl.

Experimental Protocols

Synthesis

A common method for the commercial production of this compound involves the oxidation of its precursor, Demeton-S-methyl.[4]

Protocol Outline:

  • Precursor Synthesis: Demeton-S-methyl is first synthesized by reacting O,O-dimethyl phosphorothioate (B77711) with 2-(ethylthio)ethanol.[4]

  • Oxidation: The resulting Demeton-S-methyl is subjected to controlled oxidation using a strong oxidizing agent, such as hydrogen peroxide or a peracid.[4] This step converts the thioether group to a sulfone group.[4]

  • Reaction Conditions: The oxidation is typically performed in an organic solvent under mild heating.[4]

  • Purification: The final product, this compound, is purified from the reaction mixture using standard laboratory techniques like crystallization or distillation.[4]

Synthesis Workflow Synthesis Workflow for this compound cluster_precursor Precursor Synthesis cluster_oxidation Oxidation and Purification Reactant1 O,O-dimethyl phosphorothioate Product1 Demeton-S-methyl Reactant1->Product1 Reactant2 2-(ethylthio)ethanol Reactant2->Product1 Product2 Crude this compound Product1->Product2 Oxidant Strong Oxidizing Agent (e.g., H2O2) Oxidant->Product2 Solvent Organic Solvent (Mild Heating) Solvent->Product2 Purification Purification (Crystallization/Distillation) Product2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound.

Safety and Hazards

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and toxic in contact with skin.[12][13] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][12] Due to its toxicity profile, handling of this compound requires stringent safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area.[14]

References

An In-depth Technical Guide to the Synthesis of Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Introduction

Demeton-S-methyl sulfone, an organophosphate insecticide, is a significant metabolite of its precursor, Demeton-S-methyl. Understanding its synthesis is crucial for toxicological studies, environmental fate analysis, and the development of analytical standards. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including experimental methodologies and key chemical data. While detailed, specific laboratory protocols are not extensively available in public literature, this document consolidates the known chemical principles and general procedures for its preparation.

Core Synthesis Pathway

The principal and commercially utilized pathway for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, Demeton-S-methyl. The second, and key, step is the oxidation of Demeton-S-methyl to yield the final sulfone product.

Step 1: Synthesis of Demeton-S-methyl

Demeton-S-methyl (S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate) is synthesized via the esterification of 2-(ethylthio)ethanol (B52129) with a dimethyl phosphorothioate (B77711) derivative. One common method involves the reaction of O,O-dimethyl phosphorothioate with 2-(ethylthio)ethanol.[1]

Step 2: Oxidation of Demeton-S-methyl to this compound

The conversion of the thioether linkage in Demeton-S-methyl to a sulfone is achieved through controlled oxidation. This process mirrors the metabolic pathway observed in biological systems where Demeton-S-methyl is first oxidized to its sulfoxide (B87167) (Demeton-S-methyl sulfoxide or oxydemeton-methyl) and then further to the sulfone.[2][3] Strong oxidizing agents are employed to drive this reaction to completion.[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 17040-19-6[4][5][6]
Molecular Formula C6H15O5PS2[4][5][6]
Molecular Weight 262.28 g/mol [4][5][6]
IUPAC Name S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate[4]

Experimental Protocols

The following methodologies are based on generalized descriptions of the synthesis of this compound and its analogs.[1][7] Researchers should adapt and optimize these protocols based on laboratory conditions and safety considerations.

Materials and Reagents
  • Demeton-S-methyl

  • Oxidizing agent (e.g., hydrogen peroxide, peracetic acid, potassium permanganate)

  • Organic solvent (e.g., acetic acid, toluene, dichloromethane)

  • Reducing agent for quenching (e.g., sodium bisulfite solution)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

General Synthesis Procedure
  • Dissolution: Dissolve the starting material, Demeton-S-methyl, in a suitable organic solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]

  • Oxidation:

    • Cool the reaction vessel in an ice bath to control the exothermic reaction.

    • Slowly add a strong oxidizing agent, such as hydrogen peroxide (30% solution) or a peracid, dropwise to the stirred solution.[1][7] The use of an excess of the oxidizing agent and potentially gentle heating may be required to ensure the complete conversion of the intermediate sulfoxide to the sulfone.[7]

    • The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to track the consumption of the starting material and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, quench any excess oxidizing agent by carefully adding a reducing agent, such as a sodium bisulfite solution.[7]

    • Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[7]

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities and salts.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[7]

    • Further purification can be achieved through crystallization or distillation.[1] For laboratory-scale purification, column chromatography using silica gel is a suitable method.[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors.

Synthesis_Workflow A O,O-dimethyl phosphorothioate C Demeton-S-methyl A->C B 2-(ethylthio)ethanol B->C D Demeton-S-methyl sulfoxide (Oxydemeton-methyl) C->D Oxidation E This compound D->E Further Oxidation Ox1 Strong Oxidizing Agent (e.g., H₂O₂) Ox1->C Ox2 Strong Oxidizing Agent (e.g., H₂O₂) Ox2->D

Caption: Logical workflow for the synthesis of this compound.

References

Demeton-S-methyl Sulfone: A Technical Guide to its Acetylcholinesterase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone is an organophosphate and a metabolite of the insecticide Demeton-S-methyl.[1][2] Like other organophosphorus compounds, its primary mechanism of toxicity is the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[6] This hydrolysis terminates the signal at cholinergic synapses, allowing neurons to return to their resting state.[6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, which can cause muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4] This guide provides an in-depth look at the molecular mechanism of AChE inhibition by this compound, presents relevant quantitative data, and details a standard experimental protocol for assessing its inhibitory activity.

Core Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound is an irreversible process that involves the phosphorylation of a specific serine residue within the enzyme's active site.[4][7] The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate.[8] The process can be broken down into the following steps:

  • Binding: The this compound molecule initially binds to the active site of the acetylcholinesterase enzyme.

  • Phosphorylation: The phosphorus atom of the organophosphate is attacked by the nucleophilic hydroxyl group of the serine residue in the catalytic triad.[4][7] This results in the formation of a stable, covalent phosphate-serine bond.

  • Leaving Group Departure: A "leaving group" is displaced from the phosphorus atom during this reaction.[6]

  • Enzyme Inactivation: The phosphorylated enzyme is now inactive and unable to hydrolyze acetylcholine.[4] This covalent bond is extremely stable, leading to what is considered irreversible inhibition.[6]

  • Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond to the enzyme and making it resistant to reactivation by antidotes like oximes.[4]

The accumulation of acetylcholine that results from this inhibition leads to the characteristic symptoms of organophosphate poisoning.[4]

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative data for the direct inhibition of acetylcholinesterase by this compound is limited in recent literature. However, historical data for Demeton-S-methyl and its primary metabolites, the sulfoxide (B87167) and sulfone, provide context for their relative inhibitory potencies. The 50% inhibitory concentration (IC50) is a common measure of inhibitor potency.

CompoundEnzyme SourceIC50 (M)Reference
Demeton-S-methylSheep Erythrocyte Cholinesterase6.5 x 10⁻⁵[9]
Demeton-S-methyl sulfoxideSheep Erythrocyte Cholinesterase4.1 x 10⁻⁵[9]
This compound Sheep Erythrocyte Cholinesterase 2.3 x 10⁻⁵ [9]
Demeton-S-methylHuman Blood Serum Cholinesterase1.65 x 10⁻⁶[9]
Demeton-S-methyl sulfoxideHuman Blood Serum Cholinesterase2.7 x 10⁻⁵[9]
This compound Human Blood Serum Cholinesterase 4.3 x 10⁻⁵ [9]

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and incubation time.[9]

Visualizing the Mechanism and Experimental Workflow

Molecular Mechanism of Inhibition

The following diagram illustrates the phosphorylation of the serine residue in the active site of acetylcholinesterase by this compound, leading to the inactivation of the enzyme.

Acetylcholinesterase_Inhibition cluster_0 Active Acetylcholinesterase cluster_1 Inhibitor cluster_2 Phosphorylated (Inactive) Enzyme AChE AChE Active Site (with Serine-OH) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Covalent Bonding (Phosphorylation) Inhibitor This compound Inhibitor->Inhibited_AChE Leaving_Group Leaving Group Inhibited_AChE->Leaving_Group Released

Caption: Covalent modification of the AChE active site by this compound.

Experimental Workflow: Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity and screening for inhibitors.[10][11][12]

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCI (Substrate) - Inhibitor (this compound) Plate Prepare 96-well Plate: - Control Wells - Inhibitor Wells Reagents->Plate Preincubation 1. Add AChE and Inhibitor (or vehicle for control) to wells. 2. Pre-incubate. Plate->Preincubation Initiation 3. Add DTNB. 4. Add ATCI to start reaction. Preincubation->Initiation Measurement 5. Measure absorbance at 412 nm kinetically over time. Initiation->Measurement Analysis 6. Calculate reaction rates. 7. Determine % inhibition. 8. Calculate IC50 value. Measurement->Analysis

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general procedure for determining the inhibitory activity of this compound on acetylcholinesterase using a 96-well plate format.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI).[11] The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of color formation is directly proportional to the AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • A suitable solvent for the inhibitor (e.g., DMSO)

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a standard phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer to a desired concentration (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following for each concentration of the inhibitor to be tested, as well as for controls:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% Activity): Contains the enzyme and the solvent used for the inhibitor.

    • Test Sample: Contains the enzyme and the inhibitor at a specific concentration.

  • Pre-incubation:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the appropriate inhibitor dilution or solvent to the respective wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Following pre-incubation, add 10 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Correct the rates of the test and control wells by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

This compound acts as a potent, irreversible inhibitor of acetylcholinesterase through the covalent phosphorylation of the active site serine residue. This mechanism disrupts normal cholinergic neurotransmission, leading to its toxic effects. The quantitative data, though dated, suggests that the sulfone metabolite is a potent inhibitor, comparable to or slightly more potent than its parent compound and sulfoxide metabolite in some systems. Standard enzymatic assays, such as the Ellman's method, provide a reliable means for characterizing the inhibitory kinetics of this and other organophosphorus compounds, which is essential for both toxicological assessment and the development of potential countermeasures.

References

Metabolic Fate of Demeton-S-methyl sulfone in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone, the fully oxidized metabolite of the organophosphate insecticide Demeton-S-methyl, is a compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks to mammals. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.

Absorption, Distribution, and Excretion

Studies in mammals, primarily in rats, have demonstrated that this compound is rapidly and almost completely absorbed following oral administration. Its distribution is relatively uniform throughout the body, with no significant accumulation in fatty tissues. The primary route of elimination is via the urine, with the majority of the administered dose being excreted within 24 hours.

Experimental Protocols

Study Design for Absorption, Distribution, and Excretion in Rats [1]

  • Test Animals: Male Sprague-Dawley rats.

  • Test Substance: ¹⁴C-labeled this compound.

  • Dosing:

    • Single oral doses of 0.1, 0.5, 5, or 10 mg/kg body weight.

    • Single intravenous doses of 0.5 or 1 mg/kg body weight.

    • A single oral dose of 0.5 mg/kg was also administered to female rats.

  • Sample Collection:

    • Urine, feces, and expired air were collected at various time points.

    • Blood samples were taken to determine radioactivity levels over time.

    • Tissue distribution of radioactivity was assessed at different intervals post-dosing.

    • For biliary excretion, male rats with bile duct fistulas were administered a single intraduodenal dose of 0.5 mg/kg.

  • Analytical Methods:

    • Radioactivity in samples was quantified by appropriate counting methods.

    • Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.

Quantitative Data

Table 1: Excretion of ¹⁴C-Demeton-S-methyl sulfone in Rats within 48 Hours Following a Single Oral Dose [1]

Route of ExcretionPercentage of Administered Dose
Urine97 - 99%
Feces0.6 - 2.5%
Expired Air< 0.1%

Table 2: Tissue Distribution and Elimination of ¹⁴C-Demeton-S-methyl sulfone in Rats Following a Single Oral Dose [1]

Time Post-DosePercentage of Administered Dose Remaining in the Body
2 hours~50%
24 hours~1%
48 hours0.7%
10 days0.27%

Table 3: Pharmacokinetic Parameters of ¹⁴C-Demeton-S-methyl sulfone in Rats Following a Single Oral Dose of 5 mg/kg [1]

ParameterValue
Time to Peak Blood Level~1 hour
Blood Half-life (0-6 hours)~2 hours
Blood Half-life (6-24 hours)~7 hours

Biotransformation

The metabolism of this compound in rats primarily involves O-demethylation of the phosphate (B84403) group and cleavage of the side chain. The parent compound is extensively metabolized, with only a small fraction excreted unchanged.

Experimental Protocols

Metabolite Identification in Rat Urine [1]

  • Test Animals: Male Sprague-Dawley rats.

  • Dosing: Single oral administration of 10 mg/kg of ¹⁴C-Demeton-S-methyl sulfone.

  • Sample Collection: Urine samples were collected at 0-8 hours and 8-24 hours post-dosing.

  • Analytical Methods:

    • Metabolites were separated using thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC).

    • Identification and quantitation were performed by co-chromatography with reference standards and radioactivity measurement.

Metabolic Pathway

The biotransformation of this compound proceeds through several key reactions, as illustrated in the diagram below.

Metabolic_Pathway Demeton-S-methyl_sulfone This compound O-demethyl O-demethyl-demeton-S-methyl sulfone Demeton-S-methyl_sulfone->O-demethyl O-demethylation Cleavage_products Side-chain cleavage products (e.g., 2-(ethylsulfonyl)ethanesulfonic acid) Demeton-S-methyl_sulfone->Cleavage_products Side-chain cleavage Unknown Unknown Metabolites Demeton-S-methyl_sulfone->Unknown

Metabolic pathway of this compound.
Quantitative Data

Table 4: Metabolites of ¹⁴C-Demeton-S-methyl sulfone in Rat Urine (0-24 hours) [1]

MetabolitePercentage of Radioactivity in Urine
Unchanged this compound26%
O-demethyl-demeton-S-methyl sulfone18%
2-(ethylsulfonyl)ethanesulfonic acid48%
Two unknown metabolites< 5% each

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for metabolic and toxicokinetic studies. Modern analytical techniques offer high sensitivity and specificity.

Experimental Protocols

LC-MS/MS Method for Quantification in Biological Samples [2][3]

This protocol outlines a general workflow for the analysis of this compound in biological samples like blood and tissues.

  • Sample Homogenization: Tissues are homogenized in a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • The homogenate is centrifuged, and the supernatant is loaded onto a C18 SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • This compound and its metabolites are eluted with an organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis:

    • The eluate is concentrated and injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separation is typically achieved on a C18 reversed-phase column.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Blood, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize SPE Solid-Phase Extraction (C18) Homogenize->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate LC_MS LC-MS/MS Analysis Concentrate->LC_MS Data Data Acquisition and Processing LC_MS->Data

Workflow for analyzing this compound.

Conclusion

The metabolic fate of this compound in mammals is characterized by rapid absorption, widespread distribution, extensive metabolism primarily through O-demethylation and side-chain cleavage, and swift excretion, mainly in the urine. The data presented in this guide, derived from studies in rats, provides a solid foundation for understanding the toxicokinetics of this compound. The detailed experimental protocols and analytical methodologies described herein serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research may be beneficial to elucidate the metabolic pathways in other mammalian species and to fully characterize all metabolites.

References

Ecotoxicology of Demeton-S-methyl sulfone in Aquatic Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Very little direct ecotoxicological data is available for Demeton-S-methyl sulfone.[1] Consequently, this document infers potential toxicological characteristics from its parent compound, Demeton-S-methyl, and the broader class of organophosphate insecticides.

Executive Summary

This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.[1][2][3][4] While specific ecotoxicity data for this compound in aquatic invertebrates is scarce, the high toxicity of its parent compound, Demeton-S-methyl, to this phylum suggests a significant potential for adverse effects.[4][5] This guide synthesizes available information on the toxicology of related compounds, outlines standard experimental protocols for generating definitive data, and visualizes the key signaling pathways involved in organophosphate toxicity.

Chemical Identity and Properties

  • Chemical Name: S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate

  • CAS Number: 17040-19-6

  • Molecular Formula: C₆H₁₅O₅PS₂

  • Mode of Action: Systemic with contact and stomach action; Acetylcholinesterase (AChE) inhibitor.[1][3]

Quantitative Ecotoxicity Data

Table 1: Acute Toxicity of Demeton-S-methyl and Demeton to Aquatic Invertebrates

SpeciesCompoundExposure DurationEndpointConcentration (µg/L)Reference
Freshwater Molluscs (4 species)Demeton-S-methyl48 hoursLC502,800 - 35,000[6]
Daphnia magnaDemeton-S-methyl48 hoursEC50High Toxicity Implied[4]

Note: The term "High Toxicity Implied" is used for Demeton-S-methyl's effect on Daphnia magna as specific values were not found in the search results, but multiple sources state its high toxicity to aquatic invertebrates.

Signaling Pathways of Toxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][3][4][5][7][8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes neurotoxicity, paralysis, and ultimately death.[2][5]

AChE_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron / Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate into Choline + Acetate DSMS Demeton-S-methyl sulfone DSMS->AChE irreversibly inhibits Response Continuous Stimulation (Neurotoxicity) ACh_Receptor->Response

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

Secondary Mechanism: Induction of Oxidative Stress

Organophosphate exposure can also lead to oxidative stress in aquatic organisms.[10][11] This can occur through the overstimulation of neurotransmitter receptors, leading to excessive calcium influx and the generation of reactive oxygen species (ROS). An imbalance between ROS production and the organism's antioxidant defenses results in cellular damage.[10][11]

Oxidative_Stress DSMS Demeton-S-methyl sulfone Exposure AChE_Inhibition AChE Inhibition DSMS->AChE_Inhibition Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) DSMS->Antioxidant_Depletion ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Ca_Influx Increased Intracellular Ca2+ Influx Receptor_Overstimulation->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

Caption: Oxidative Stress Induction Pathway.

Recommended Experimental Protocols

To address the data gap for this compound, standardized ecotoxicological tests are required. The following OECD guidelines provide robust methodologies for assessing the acute and chronic toxicity to key aquatic invertebrate species.

Acute Toxicity Testing with Daphnia sp.

The acute immobilization test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia population over a 48-hour period (EC50).

  • Guideline: OECD 202, Daphnia sp., Acute Immobilisation Test.[12][13][14][15][16]

  • Organism: Daphnia magna or other suitable Daphnia species.[12]

  • Exposure Duration: 48 hours.[12][13][14]

  • Endpoint: Immobilization (inability to swim within 15 seconds after gentle agitation).[12][16]

  • Test Design: At least 5 test concentrations in a geometric series, plus a control.[12][13][14]

  • Replicates: At least 20 animals per concentration, divided into four replicates of five.[14]

  • Test Conditions: 20 ± 2 °C, 16-hour light/8-hour dark photoperiod, no feeding during the test.[12]

OECD_202_Workflow Start Start Culture Culture Daphnia magna Start->Culture Select_Neonates Select Neonates (<24h old) Culture->Select_Neonates Expose Expose Daphnids (4 replicates/conc, 5 daphnids/rep) Select_Neonates->Expose Prepare_Concentrations Prepare Test Concentrations (≥5) and Controls Prepare_Concentrations->Expose Incubate_24h Incubate for 24h (20°C, 16:8 L:D) Expose->Incubate_24h Observe_24h Record Immobilization (24h) Incubate_24h->Observe_24h Incubate_48h Incubate for another 24h Observe_24h->Incubate_48h Observe_48h Record Immobilization (48h) Incubate_48h->Observe_48h Analyze Analyze Data (Calculate 48h EC50) Observe_48h->Analyze End End Analyze->End

Caption: OECD 202 Workflow for Acute Daphnia Toxicity.

Chronic Toxicity Testing with Daphnia magna

The reproduction test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.

  • Guideline: OECD 211, Daphnia magna Reproduction Test.[17][18][19][20][21]

  • Organism: Daphnia magna females, less than 24 hours old at the start.[17][19]

  • Exposure Duration: 21 days.[17][19]

  • Endpoint: Total number of living offspring produced per parent animal. Other endpoints include parental mortality and time to first brood.

  • Test Design: At least 5 test concentrations, plus a control, with 10 replicates per concentration (one animal per replicate).[19][20]

  • Test Conditions: Semi-static or flow-through system with regular feeding.[19]

Sediment Toxicity Testing with Chironomus riparius

This test evaluates the effects of sediment-associated chemicals on the development and emergence of the sediment-dwelling midge, Chironomus riparius.

  • Guideline: OECD 218, Sediment-Water Chironomid Toxicity Test Using Spiked Sediment.[22][23][24][25][26]

  • Organism: First instar larvae of Chironomus riparius.[22][24]

  • Exposure Duration: 28 days.[22][24]

  • Endpoint: Emergence rate and development time of adult midges. Larval survival and weight can also be measured.[22]

  • Test Design: At least 5 concentrations of the test substance spiked into the sediment, plus a control, with at least 4 replicates per concentration.[22][24]

  • Test Conditions: Controlled temperature and light cycle in a water-sediment system.[22]

OECD_218_Workflow Start Start Prepare_Sediment Prepare Sediment-Water Systems Start->Prepare_Sediment Spike_Sediment Spike Sediment with Test Substance (≥5 concentrations) and Controls Prepare_Sediment->Spike_Sediment Stabilize Stabilize Systems Spike_Sediment->Stabilize Introduce_Larvae Introduce 1st Instar Chironomus riparius Larvae Stabilize->Introduce_Larvae Incubate_28d Incubate for 28 Days (Controlled Temp & Light) Introduce_Larvae->Incubate_28d Monitor_Emergence Monitor and Record Adult Emergence Daily Incubate_28d->Monitor_Emergence Analyze Analyze Data (Calculate ECx for Emergence and Development Rate) Monitor_Emergence->Analyze End End Analyze->End

Caption: OECD 218 Workflow for Sediment Toxicity Testing.

Conclusion and Recommendations

There is a critical knowledge gap regarding the ecotoxicology of this compound in aquatic invertebrates. Based on the high toxicity of its parent compound and the known mechanisms of organophosphate action, it is imperative to assume a high potential for adverse effects until specific data is generated.

It is strongly recommended that the experimental protocols outlined in this guide, specifically OECD 202, 211, and 218, be conducted for this compound to establish its acute and chronic toxicity profiles in representative aquatic invertebrate species. This data is essential for conducting accurate environmental risk assessments and ensuring the protection of aquatic ecosystems.

References

An In-depth Technical Guide on the Acute Oral Toxicity (LD50) of Demeton-S-methyl sulfone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the acute oral toxicity of Demeton-S-methyl sulfone in rats, with a focus on its median lethal dose (LD50). The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The acute oral toxicity of this compound in rats has been determined in studies, with the LD50 values summarized in the table below. These values indicate a high degree of acute toxicity upon oral ingestion.

Test Substance Species/Strain Sex Fasting Status LD50 (mg/kg) Reference
This compoundRatMaleNon-fasted37 - 44Mihail, 1980; Mihail, 1981[1]
This compoundRatMaleFasted23Mihail, 1980; Mihail, 1981[1]

Mechanism of Toxicity: Cholinesterase Inhibition

This compound is an organophosphate compound.[2] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, which can include tremors, convulsions, and, at high doses, respiratory failure and death.[4]

Experimental Protocols

While the specific, detailed protocols from the original studies by Mihail (1980, 1981) are not fully available in the public domain, the determination of acute oral LD50 values for pesticides like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on such guidelines.

Objective: To determine the median lethal dose (LD50) of this compound that causes mortality in 50% of the test animal population following a single oral administration.

Test Animals:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strains).[5]

  • Sex: Typically, studies may use one sex, or both, to assess for any sex-specific differences in toxicity. The cited studies specifically used male rats.[1]

  • Health Status: Healthy, young adult animals are used.

  • Housing: Animals are housed in controlled environmental conditions with a standard light-dark cycle, temperature, and humidity.[3]

  • Acclimatization: A period of acclimatization to the laboratory conditions is allowed before the study begins.

  • Fasting: Food is typically withheld overnight before dosing, while water is available ad libitum.[3] This is done to promote absorption of the test substance.

Dose Administration:

  • Route: Oral gavage is the standard method for ensuring a precise dose is administered directly into the stomach.[3]

  • Vehicle: The test substance is usually dissolved or suspended in a suitable vehicle, such as corn oil or water.[3]

  • Dose Levels: A range of dose levels is selected to elicit a response from no effect to 100% mortality, allowing for the statistical calculation of the LD50.[3]

Observation Period:

  • Following administration, animals are observed for clinical signs of toxicity and mortality for a period of at least 14 days.[3]

  • Observations are more frequent in the initial hours after dosing and then typically daily.

  • Signs of toxicity for an organophosphate like this compound would include cholinergic signs such as tremors, salivation, lacrimation, and convulsions.[3][4]

  • Body weight is recorded at the beginning and end of the study.

Data Analysis:

  • The number of mortalities at each dose level is recorded.

  • The LD50 value is calculated using appropriate statistical methods, such as probit analysis.[3]

Logical Workflow for LD50 Determination

The following diagram illustrates the general logical workflow for determining the acute oral LD50 of a substance like this compound in rats.

LD50_Workflow start Start: Define Study Objective protocol Develop Protocol (e.g., based on OECD guidelines) start->protocol animals Animal Preparation (Acclimatization, Fasting) protocol->animals dosing Dose Administration (Single Oral Gavage) animals->dosing observation Observation Period (14 days) (Clinical Signs, Mortality, Body Weight) dosing->observation data_collection Data Collection (Mortality at each dose level) observation->data_collection analysis Statistical Analysis (e.g., Probit Analysis) data_collection->analysis ld50 Determine LD50 Value analysis->ld50 report Final Report Generation ld50->report end End report->end

Caption: General workflow for acute oral LD50 determination in rats.

References

Demeton-S-methyl sulfone CAS number 17040-19-6 identification

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17040-19-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S-methyl sulfone, an organophosphate insecticide, is a significant metabolite of the systemic pesticide Demeton-S-methyl.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxic effects.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visual diagrams to elucidate key processes. This document is intended to serve as a thorough resource for researchers and professionals involved in the study and management of organophosphate compounds.

Chemical Identification and Properties

This compound is chemically known as S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate (B77711).[4] It is a sulfone derivative of Demeton-S-methyl.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Registry Number 17040-19-6[1][5]
Molecular Formula C6H15O5PS2[4][5][6]
Molecular Weight 262.28 g/mol [6][7]
IUPAC Name S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate[4]
Synonyms Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone[1][6]
Appearance White to pale yellowish, microcrystalline[8]
Boiling Point 120°C at 0.03 mm Hg[8]
Vapor Pressure 0.5 × 10-3 mm Hg at 20°C[8]
Specific Gravity 1.416 at 20°C[8]
Solubility Miscible with water; soluble in most organic solvents[8]

Synthesis

This compound is primarily produced through the oxidation of its parent compound, Demeton-S-methyl.[1] This conversion can also occur metabolically in plants and animals.[9][10] The synthesis process typically involves the use of strong oxidizing agents.[1]

A general synthesis pathway involves:

  • Synthesis of Demeton-S-methyl: This can be achieved through the reaction of O,O-dimethyl phosphorothioate with 2-(ethylthio)ethanol.[1]

  • Oxidation: The resulting Demeton-S-methyl is then oxidized using agents like hydrogen peroxide or peracids to convert the sulfide (B99878) group to a sulfone group.[1] This reaction is usually carried out in an organic solvent under mild heating.[1]

  • Purification: The final product, this compound, is then purified, often through crystallization or distillation.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as an acetylcholinesterase (AChE) inhibitor.[1][3] By inhibiting AChE, it leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[3] This results in continuous stimulation of muscles and nerves, which can manifest as muscle twitching, paralysis, and in cases of significant exposure, death.[3]

Mechanism_of_Action Demeton-S-methyl_sulfone Demeton-S-methyl_sulfone Inhibition Inhibition Demeton-S-methyl_sulfone->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Accumulation ACh Accumulation Inhibition->Accumulation prevents breakdown of Acetylcholine Acetylcholine (ACh) Acetylcholine->Accumulation Nerve_Stimulation Continuous Nerve Stimulation Accumulation->Nerve_Stimulation Toxicity Neurotoxicity Nerve_Stimulation->Toxicity Metabolic_Pathway Demeton_S_methyl Demeton-S-methyl Sulfoxide Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Demeton_S_methyl->Sulfoxide Oxidation Demethylation O-Demethylation Demeton_S_methyl->Demethylation Sulfone This compound Sulfoxide->Sulfone Oxidation Cleavage P-S Linkage Cleavage Sulfone->Cleavage Excretion Urinary Excretion Demethylation->Excretion Cleavage->Excretion Analytical_Workflow Sample Agricultural Product Sample Homogenization Homogenization with Antioxidants Sample->Homogenization Extraction Acetone Extraction Homogenization->Extraction Re_extraction Ethyl Acetate Re-extraction Extraction->Re_extraction Partitioning Hexane/Acetonitrile Partitioning (for lipid-rich samples) Re_extraction->Partitioning Cleanup PSA or GC/PSA Column Cleanup Re_extraction->Cleanup Partitioning->Cleanup Analysis LC-MS Analysis (ESI-SIM) Cleanup->Analysis

References

IUPAC nomenclature for Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Demeton-S-methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant metabolite of the organophosphate insecticide Demeton-S-methyl. This document details its chemical identity, physicochemical properties, toxicological profile, and the methodologies for its synthesis and analysis.

Chemical Identity and Nomenclature

This compound is the fully oxidized metabolite of Demeton-S-methyl, where the thioether group has been converted to a sulfone. This transformation is a key step in the bioactivation and degradation pathway of the parent insecticide.

  • Preferred IUPAC Name: S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

  • CAS Name: S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

  • CAS Registry Number: 17040-19-6[1][2]

  • Synonyms: Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone, Metaisosystoxsulfon, Methylsystox sulfone[1]

  • Chemical Formula: C₆H₁₅O₅PS₂[1][2]

  • InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3

  • Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[1]

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for this compound. It is a highly toxic organophosphate compound, acting as a potent neurotoxin.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 262.29 g/mol [3]
Physical State White to pale yellowish, microcrystalline solid[3]
Melting Point 52 °C[2]
Boiling Point 115 °C @ 0.01 Torr; 120 °C @ 0.03 mmHg[2][3]
Density / Specific Gravity 1.315 g/cm³; 1.416 (20°C/4°C)[2][3]
Vapor Pressure 0.5 x 10⁻³ mmHg @ 20°C[3]
Water Solubility Miscible[3]
Organic Solvent Solubility Soluble in most organic solvents[3]

Table 2: Toxicological Data

ParameterSpeciesValueNotesSource(s)
Acute Oral LD₅₀ Rat (fasted)23 mg/kg[4]
Acute Oral LD₅₀ Rat (non-fasted)37 - 44 mg/kgData from seven production batches.[4]
Dermal Toxicity -Moderately toxic by skin contact.Quantitative data not available.[2]
Inhalation Toxicity -Poison by inhalation.Quantitative data not available.[2]
Primary Mechanism -Acetylcholinesterase (AChE) InhibitorNeurotoxin[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate compounds, the primary mechanism of toxicity for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This forms a stable, phosphorylated enzyme that is no longer capable of breaking down acetylcholine. The resulting accumulation of ACh in the synapse leads to excessive stimulation of cholinergic receptors, causing a range of symptoms including muscle tremors, paralysis, seizures, and ultimately, death by respiratory failure.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Hydrolysis Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) Stimulation Continuous Stimulation OP This compound (Organophosphate) OP->AChE_active Irreversibly Inhibits

Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical determination of this compound.

Synthesis Protocol: Oxidation of Demeton-S-methyl

This compound is commercially produced by the controlled oxidation of its precursor, Demeton-S-methyl, using strong oxidizing agents such as hydrogen peroxide or peracids.[1] The following is a representative laboratory-scale protocol.

Materials:

  • Demeton-S-methyl

  • Glacial Acetic Acid (as solvent)

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Dissolution: Dissolve Demeton-S-methyl in a suitable volume of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

  • Oxidation: Add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material and the intermediate sulfoxide (B87167) are consumed. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess peroxide by the slow addition of a reducing agent, such as a saturated sodium bisulfite solution, until effervescence ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow start Start: Demeton-S-methyl in Acetic Acid oxidation Add H₂O₂ (30%) dropwise at 0-5 °C start->oxidation reaction Stir at Room Temp Monitor by TLC/LC-MS oxidation->reaction quench Quench excess H₂O₂ with NaHSO₃ reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer: 1. NaHCO₃ 2. H₂O 3. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end_product Final Product: This compound purify->end_product

General workflow for the synthesis of this compound.
Analytical Protocol: LC-MS/MS Determination in Agricultural Products

The simultaneous determination of Demeton-S-methyl and its metabolites, including the sulfone, is commonly performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for residue analysis.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 10.0 g of a homogenized agricultural sample (e.g., fruit, vegetable) into a centrifuge tube.

  • Antioxidant Addition: To prevent degradation, add antioxidants. For example, add 20 mL of a 0.2 w/v% thiourea (B124793) solution and let stand for 30 minutes.

  • Extraction: Add 100 mL of acetone (B3395972) and homogenize thoroughly. Filter the mixture with suction.

  • Re-extraction: Add another 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.

  • Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.

2. Cleanup (Solid Phase Extraction - SPE):

  • Concentration: Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at <40°C.

  • Partitioning (for lipid-rich samples): For samples like grains or seeds, perform a hexane/acetonitrile liquid-liquid partitioning step to remove lipids.

  • SPE Column: Use a cleanup cartridge (e.g., tandem graphitized carbon/PSA) appropriate for pesticide residue analysis.

  • Elution: Elute the analytes from the SPE column with a suitable solvent mixture (e.g., acetonitrile/toluene).

  • Final Preparation: Evaporate the eluate to dryness at <40°C and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

  • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 3-20 µL

  • Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to high organic content (e.g., 90% B) over 30 minutes to elute analytes.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) for this compound: m/z 263.0

    • Product Ions (Q3) for Quantification/Confirmation: m/z 109, 169

Analysis_Workflow sample Homogenized Sample (10 g) extract Extract with Acetone (+ Antioxidants) sample->extract partition Hexane/Acetonitrile Partitioning (Optional: for fatty matrices) extract->partition if needed cleanup Solid Phase Extraction (SPE) Cleanup extract->cleanup partition->cleanup concentrate Evaporate & Reconstitute in Mobile Phase cleanup->concentrate analyze Inject into LC-MS/MS concentrate->analyze

Workflow for the analysis of this compound residues.

References

Demeton-S-methyl sulfone molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: Demeton-S-methyl sulfone

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data on this compound, a metabolite of the organophosphate insecticide Demeton-S-methyl.[1] It is also known as Isometasystox sulfone and Dioxydemeton-S-methyl.[2]

Quantitative Chemical Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for analytical and experimental procedures.

PropertyValueSource
Chemical Formula C₆H₁₅O₅PS₂PubChem[2], NIST[3], AERU[4]
Molecular Weight 262.3 g/mol PubChem[2][5]
Alternate Molecular Weight 262.284 g/mol NIST WebBook[3]
CAS Registry Number 17040-19-6NIST WebBook[3], AERU[4]
IUPAC Name S-2-ethylsulfonylethyl O,O-dimethyl phosphorothioateAERU[4]

Experimental Protocols

The molecular formula and weight of a compound like this compound are determined through standard, well-established analytical chemistry techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which also helps in confirming the elemental composition.

  • Elemental Analysis: This method determines the percentage composition of elements (like Carbon, Hydrogen, Oxygen, etc.) in a sample. The results are used to derive the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

Specific, detailed experimental protocols for the initial determination of these properties for this particular molecule are based on these fundamental principles and are not detailed in general chemical databases. Researchers would follow standard operating procedures for the specific mass spectrometer or elemental analyzer being used.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core identifiers.

G Compound This compound Formula Chemical Formula C₆H₁₅O₅PS₂ Compound->Formula is described by MolWeight Molecular Weight 262.3 g/mol Formula->MolWeight corresponds to

Caption: Relationship between chemical name, formula, and molecular weight.

References

Environmental Persistence of Demeton-S-Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-s-methyl (B133067) sulfone is an organophosphate insecticide and a significant metabolite of the active ingredients demeton-s-methyl and oxydemeton-methyl.[1][2] As the terminal oxidation product in the metabolic pathway, its environmental fate is of critical importance for comprehensive risk assessments. This technical guide synthesizes the available data on the environmental persistence of demeton-s-methyl sulfone, focusing on its degradation in soil and its potential for hydrolysis and photolysis. Due to a notable scarcity of direct environmental fate studies on this compound, this document also incorporates data from its parent compounds to infer its likely behavior in various environmental compartments.[1][3] The primary degradation pathways for the demeton (B52138) family of compounds include microbial degradation in soil and hydrolysis, particularly under alkaline conditions.[3] Photolysis is generally considered a minor degradation pathway.[3]

Chemical Identity and Formation

This compound (CAS No: 17040-19-6; Molecular Formula: C6H15O5PS2) is formed in biological and environmental systems through the oxidation of demeton-s-methyl.[4][5] This process involves the conversion of the thioether group first to a sulfoxide (B87167) (oxydemeton-methyl) and subsequently to the more stable sulfone.[2] This metabolic transformation is a critical aspect of its environmental presence, as the resulting sulfone is generally more resistant to further degradation than its precursors.[3]

Demeton_S_Methyl Demeton-S-Methyl Oxydemeton_Methyl Oxydemeton-Methyl (Sulfoxide) Demeton_S_Methyl->Oxydemeton_Methyl Oxidation Demeton_S_Methyl_Sulfone This compound (Sulfone) Oxydemeton_Methyl->Demeton_S_Methyl_Sulfone Oxidation cluster_products Degradation Products Demeton_S_Methyl_Sulfone This compound Metabolite1 O-methyl S-(2-ethylsulphonyl)ethyl thiophosphate Demeton_S_Methyl_Sulfone->Metabolite1 Hydrolysis & Oxidation Metabolite2 S-(2-ethylsulphonyl)ethyl thiophosphate Demeton_S_Methyl_Sulfone->Metabolite2 Hydrolysis & Oxidation Metabolite3 2-(ethylsulphonyl)ethanethiol Demeton_S_Methyl_Sulfone->Metabolite3 Hydrolysis & Oxidation Metabolite4 bis[(2-ethylsulphonyl)ethyl] disulphide Demeton_S_Methyl_Sulfone->Metabolite4 Hydrolysis & Oxidation Metabolite5 2-(ethylsulphonyl)ethanol Demeton_S_Methyl_Sulfone->Metabolite5 Hydrolysis & Oxidation CO2 CO₂ (Mineralization) Demeton_S_Methyl_Sulfone->CO2 A Soil Collection & Sieving B Moisture Adjustment (e.g., 40-60% of max water holding capacity) A->B C Application of Radiolabelled Test Substance B->C D Incubation in the Dark (Constant Temperature, e.g., 20°C) C->D E Continuous Aeration D->E G Periodic Soil Sampling D->G F Trapping of Volatiles (e.g., ¹⁴CO₂) E->F H Solvent Extraction G->H I Analysis of Parent Compound & Degradation Products H->I J Calculation of DT₅₀ and Mass Balance I->J

References

Demeton-S-Methyl Sulfone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-s-methyl (B133067) sulfone is an organophosphate insecticide and a metabolite of demeton-s-methyl. Its primary biological activity stems from the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems. Beyond its primary mechanism, the toxic effects of demeton-s-methyl sulfone extend to inducing significant downstream cellular stress, including the generation of reactive oxygen species (oxidative stress) and the disruption of intracellular calcium homeostasis. This guide provides a comprehensive overview of the biological activity of this compound, including quantitative toxicity data, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways involved in its toxic cascade.

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in signal transmission at cholinergic synapses and neuromuscular junctions.

This compound, like other organophosphates, acts as a potent inhibitor of AChE. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors.[1][2] This sustained stimulation disrupts normal nerve impulse transmission, leading to a cascade of physiological effects that constitute the cholinergic toxidrome.

Mechanism of Acetylcholinesterase Inhibition cluster_synapse Demeton Demeton-S-Methyl Sulfone AChE Acetylcholinesterase (AChE) Demeton->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Blocks Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Accumulation & Overstimulation Synapse Synaptic Cleft ACh->Synapse Hydrolysis Effect Cholinergic Crisis (Overstimulation) Receptors->Effect Synapse->AChE

Caption: Inhibition of acetylcholinesterase by this compound.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in various animal models. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
Rat (male, fasted)Oral23[3]
Rat (male, non-fasted)Oral37 - 44[3]
RatDermal>500[4]
RabbitDermal50 (plasma/erythrocyte cholinesterase inhibition)[3]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Table 2: In Vitro Acetylcholinesterase Inhibition by Demeton-S-Methyl and its Metabolites
CompoundEnzyme SourceIC50 (M)Reference(s)
Demeton-S-methylSheep Erythrocytes6.5 x 10⁻⁵[4]
Demeton-S-methyl sulfoxideSheep Erythrocytes4.1 x 10⁻⁵[4]
This compound Sheep Erythrocytes 2.3 x 10⁻⁵ [4]
Demeton-S-methylHuman Serum1.65 x 10⁻⁶[4]
Demeton-S-methyl sulfoxideHuman Serum2.7 x 10⁻⁵[4]
This compound Human Serum 4.3 x 10⁻⁵ [4]

IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Downstream Signaling Pathways

The toxic effects of this compound are not limited to the direct consequences of AChE inhibition. The initial cholinergic crisis triggers a cascade of downstream events that contribute to cellular damage and organ dysfunction. Two of the most significant downstream pathways are the induction of oxidative stress and the disruption of intracellular calcium homeostasis.

Oxidative Stress Induction

Organophosphate exposure, including that from this compound, is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[5][6] The overstimulation of cholinergic receptors can lead to increased metabolic activity and mitochondrial dysfunction, resulting in the excessive production of ROS.[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Oxidative Stress Pathway AChE_Inhibition AChE Inhibition Receptor_Overstimulation Cholinergic Receptor Overstimulation AChE_Inhibition->Receptor_Overstimulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Receptor_Overstimulation->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production e.g., Superoxide Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Overwhelms Antioxidant Defenses Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage

Caption: Downstream induction of oxidative stress.

Disruption of Calcium Homeostasis

The excessive stimulation of nicotinic and muscarinic receptors by acetylcholine can lead to a significant influx of calcium (Ca²⁺) into the cell.[8] This initial influx can trigger further release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, in a process known as calcium-induced calcium release (CICR). The resulting sustained elevation of intracellular Ca²⁺ levels can activate various downstream signaling pathways, including proteases and phospholipases, leading to apoptosis and neuronal damage.[8]

Calcium Homeostasis Disruption Pathway Receptor_Overstimulation Cholinergic Receptor Overstimulation Ca_Influx Ca²⁺ Influx Receptor_Overstimulation->Ca_Influx CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR ER Endoplasmic Reticulum ER->CICR Ca²⁺ Release Elevated_Ca Sustained Elevated Intracellular [Ca²⁺] CICR->Elevated_Ca Downstream_Activation Activation of Downstream Effectors (e.g., Calpains, Caspases) Elevated_Ca->Downstream_Activation Apoptosis Apoptosis & Neuronal Damage Downstream_Activation->Apoptosis

Caption: Disruption of intracellular calcium homeostasis.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound.

Principle: The assay, developed by Ellman et al., measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or other suitable source)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE solution to each well.

    • Add different concentrations of this compound to the test wells. Include control wells with solvent only.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman's Assay Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, Substrate, DTNB, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, DTNB, AChE, Inhibitor) Prepare_Reagents->Plate_Setup Incubate Incubate Plate_Setup->Incubate Add_Substrate Add Substrate (ATCI) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate Rate, % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the Ellman's assay.

In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of this compound in rodents, following the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Principle: The Acute Toxic Class Method is a stepwise procedure with the use of a minimum number of animals. The method involves administering the test substance orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) in this group determines the next step: dosing another group at a lower or higher dose level, or terminating the test.

Animals:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (typically females).

  • Animals are acclimatized to laboratory conditions before the study.

Procedure:

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose of the test substance is administered to the animals by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, convulsions, tremors), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Stepwise Dosing:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • If mortality occurs in the first group of animals, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

    • The test is stopped when a dose that causes mortality or no effect at the highest dose is identified.

Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Oral Toxicity (OECD 423) Workflow Start Start Select_Dose Select Starting Dose Start->Select_Dose Dose_Animals Dose Group of Animals Select_Dose->Dose_Animals Observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dose_Animals->Observe Mortality_Check Mortality? Observe->Mortality_Check Necropsy Perform Necropsy Observe->Necropsy At end of study or death Dose_Lower Dose Next Group at Lower Dose Mortality_Check->Dose_Lower Yes Dose_Higher Dose Next Group at Higher Dose Mortality_Check->Dose_Higher No Dose_Lower->Dose_Animals Dose_Higher->Dose_Animals Classify Classify Toxicity Necropsy->Classify End End Classify->End

Caption: A simplified workflow for an acute oral toxicity study.

Conclusion

This compound is a highly toxic organophosphate compound whose biological activity is primarily driven by the irreversible inhibition of acetylcholinesterase. This leads to a well-defined cholinergic toxidrome. However, the toxicity of this compound is multifaceted, involving the subsequent induction of oxidative stress and disruption of intracellular calcium signaling, which contribute significantly to cellular damage and organ dysfunction. A thorough understanding of these interconnected pathways is crucial for the development of effective countermeasures and therapeutic strategies for organophosphate poisoning. The experimental protocols outlined in this guide provide standardized methods for assessing the acute toxicity and acetylcholinesterase inhibitory potential of this compound and related compounds.

References

Demeton-S-methyl Sulfone: A Technical Guide to Aqueous and Organic Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Demeton-S-methyl sulfone in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.

This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Understanding its solubility is crucial for predicting its environmental fate, developing analytical methods for its detection, and assessing its toxicological properties.

Core Data Presentation: Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following table summarizes the available quantitative and qualitative data on the solubility of this compound.

SolventSolubilityTemperature (°C)Notes
Water Miscible[2]Not SpecifiedBeing miscible indicates that it can dissolve in water at any concentration, forming a homogeneous solution. A calculated Log P of -0.47 further suggests good water solubility.
Organic Solvents Generally Soluble[2]Not SpecifiedWhile specific quantitative data is not readily available, it is reported to be soluble in most organic solvents.

Experimental Protocols for Solubility Determination

Precise and standardized methodologies are essential for determining the solubility of chemical compounds. The following sections outline a general experimental protocol for determining water solubility based on internationally recognized guidelines, as well as a common method used for the extraction and analysis of this compound, which infers its solubility in organic solvents.

Water Solubility Determination (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a framework for determining the water solubility of substances. The "Flask Method" is generally suitable for substances with a solubility of 10 mg/L or higher.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Shaker or stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in a flask.

  • The flask is agitated in a constant temperature bath (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the solution is centrifuged or filtered to remove any undissolved solid.

  • The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method, such as LC-MS.

Inference of Organic Solvent Solubility from Analytical Extraction Methods

Principle: The sample is first extracted with an organic solvent, followed by a partitioning step and a clean-up step to remove interfering substances. The choice of extraction solvent indicates that the analyte is soluble in that solvent.

Typical Extraction Solvents:

  • Acetonitrile: Frequently used for the initial extraction from high-water content samples.

  • Acetone: Also used as an extraction solvent in various analytical methods.

  • Ethyl Acetate: Employed in the re-extraction step of some protocols.

The successful extraction of this compound from various matrices using these solvents demonstrates its solubility in them. However, these methods do not provide quantitative saturation solubility data.

Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solvent Add excess Demeton-S-methyl sulfone to solvent start->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate quantify Quantify concentration in the clear liquid phase separate->quantify end End quantify->end

Caption: General workflow for the experimental determination of solubility.

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_final_analysis Final Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent vortex Vortex/Shake add_solvent->vortex add_salts Add MgSO4, NaCl vortex->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant add_sorbent Add PSA & MgSO4 transfer_supernatant->add_sorbent vortex2 Vortex add_sorbent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: QuEChERS workflow for extraction and analysis, inferring organic solvent solubility.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Demeton-S-methyl sulfone in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Demeton-S-methyl sulfone in various agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are based on established methodologies, primarily the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with sensitive and selective LC-MS/MS detection.

Introduction

This compound is a metabolite of the organophosphate insecticide Demeton-S-methyl. Due to its potential presence in agricultural commodities, sensitive and reliable analytical methods are crucial for ensuring food safety and regulatory compliance. LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[1] This protocol outlines a validated approach for the reliable quantification of this compound.[1]

The methodology is founded on the widely adopted QuEChERS sample preparation technique, which ensures high recovery and reproducibility.[1] The subsequent analysis utilizes a robust LC-MS/MS method with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.[1]

Experimental Protocols

1. Sample Preparation: QuEChERS Method

The QuEChERS method simplifies the extraction and cleanup process, making it faster, cheaper, and more effective for complex food matrices.[2] It involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.[2][3]

a. Extraction

  • Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruits, vegetables). For solid samples, grinding or blending may be necessary.[1]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][4]

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[1][4]

  • Internal Standard (Optional but Recommended): Add an appropriate internal standard, such as Triphenyl phosphate, to the sample.[1]

  • Salt Addition: Add the QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquhydrate.[1][5]

  • Vortexing: Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.[1]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[1] This will separate the sample into a top organic (acetonitrile) layer containing the pesticides and a bottom layer of solid sample debris and water.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Aliquot Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.[1]

  • d-SPE Sorbent Addition: The microcentrifuge tube should contain a d-SPE sorbent mixture. A common mixture is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added to remove pigments.[1]

  • Vortexing: Vortex the tube for 30 seconds to disperse the sorbent and facilitate the removal of matrix components like fats, sugars, and pigments.[1][2]

  • Centrifugation: Centrifuge at ≥10,000 rpm for 5 minutes.[1]

  • Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

The extract is analyzed by reversed-phase liquid chromatography to separate this compound from other components.[1]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C

b. Mass Spectrometry (MS) Conditions

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 300 - 350 °C[6]
Nebulizing Gas Flow ~3 L/min[6]
Heating Gas Flow ~10 L/min[6]
Drying Gas Flow ~10 L/min[6]
Collision Gas Argon

3. Data Presentation: Quantitative Data Summary

a. MRM Transitions for this compound

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierInstrument Technique
263.0169.0109.1LC-MS/MS[7]
263.0169.0121.0LC-MS/MS[8]
263.017124.845-LC-MS/MS[9]
169.1109.0125.1GC-MS/MS[10]

b. Method Validation Data

Method validation is essential to ensure the reliability of the results. Key validation parameters include linearity, recovery, precision, and the limit of quantification (LOQ).

Agricultural ProductFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Ten varied samples0.0573.8 - 102.5≤ 5.7[11][12]
Fruits and Vegetables-70 - 120 (for most pesticides)< 10 (typically)[3]
Apple and Potatoes0.01 and 0.05 mg/kg70 - 1204 - 18[5]
Tomato10, 20, and 50 µg/kg70 - 120 (for 46 out of 51 pesticides)-[13]

The limit of quantification (LOQ) for this compound is typically in the low µg/kg range, often around 10 µg/kg.[14]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the determination of this compound in agricultural products.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Agricultural Product Sample Homogenize Homogenization Sample->Homogenize Weigh Weigh 10g Sample Homogenize->Weigh Extract Add Acetonitrile & Salts (QuEChERS Extraction) Weigh->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Acetonitrile Layer Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Final_Extract Final Extract in Vial Filter->Final_Extract LC_MS LC-MS/MS System Final_Extract->LC_MS Separation Chromatographic Separation (C18 Column) LC_MS->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Confirmation Confirmation (Qualifier Ion Ratio) Quantification->Confirmation Report Final Report Confirmation->Report

Analytical Workflow for this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Demeton-S-methyl Sulfone Residues in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl is a systemic organophosphate insecticide and acaricide.[1] Within plants and animals, it is metabolized to Demeton-S-methyl sulfoxide (B87167) (Oxydemeton-methyl) and further to Demeton-S-methyl sulfone.[1][2] These metabolites, particularly the sulfone, are also of toxicological concern and are often included in the residue definition for monitoring purposes. Due to their potential toxicity as acetylcholinesterase inhibitors, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities.[3][4]

Accurate and sensitive analytical methods are essential for monitoring these residues to ensure food safety and compliance with regulations. This document provides detailed protocols for the quantitative analysis of this compound in food matrices using modern analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

Demeton-S-methyl undergoes oxidation in biological systems and the environment to form its sulfoxide and sulfone metabolites. The general metabolic pathway is illustrated below.

cluster_metabolism Metabolic Pathway of Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl sulfoxide\n(Oxydemeton-methyl) Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Demeton-S-methyl->Demeton-S-methyl sulfoxide\n(Oxydemeton-methyl) Oxidation This compound This compound Demeton-S-methyl sulfoxide\n(Oxydemeton-methyl)->this compound Oxidation

Caption: Metabolic oxidation of Demeton-S-methyl to its sulfoxide and sulfone.

Experimental Protocols

A widely adopted method for the analysis of pesticide residues in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. This protocol is a general guideline and may require optimization for specific food matrices.

Protocol 1: Sample Preparation and Extraction using QuEChERS

This protocol is adapted for the analysis of Demeton-S-methyl and its metabolites in agricultural products.[5]

1. Sample Homogenization:

  • Take a representative portion of the food sample.

  • For high-water content commodities (e.g., fruits, vegetables), chop into small pieces, freeze with liquid nitrogen, and homogenize to a uniform consistency using a high-speed blender.[5]

  • For dry or low-water content commodities (e.g., cereals), grind the sample to a fine powder.[5]

  • Store the homogenized sample in a sealed container at -20°C until extraction.[5]

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

  • Add 10 mL of acetonitrile (B52724). For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to approximately 8-10 mL.[5]

  • To prevent degradation of the parent compound, consider adding antioxidants like thiourea.[4][6]

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]

  • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing.[5]

  • Centrifuge at ≥5000 rpm for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a specific sorbent mixture depending on the matrix type.[5]

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[5]

    • Pigmented Fruits and Vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB).[5]

    • High-Fat Samples: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[5]

  • Shake the d-SPE tube vigorously for 30 seconds.[5]

  • Centrifuge at ≥5000 rpm for 2 minutes.[5]

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for quantification and confirmation.[6]

LC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • This compound: Specific precursor and product ions need to be determined by direct infusion of a standard solution.

    • For related compounds:

  • Collision Energy and other MS parameters: Optimize for the specific instrument and target analytes.

cluster_workflow Analytical Workflow Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General experimental workflow for residue analysis.

Data Presentation

Table 1: Method Performance Data
AnalyteMatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
This compoundAgricultural Products0.0573.8 - 102.5≤ 5.7[8]
Demeton-S-methylAgricultural Products0.0573.8 - 102.5≤ 5.7[8]
Oxydemeton-methylAgricultural Products0.0573.8 - 102.5≤ 5.7[8]
Table 2: Limits of Quantification (LOQs)
AnalyteLOQ (mg/kg)Analytical MethodReference
Demeton-S-methyl0.01LC-MS/MS[6]
This compoundNot specified-
Oxydemeton-methylNot specified-
Table 3: Selected Maximum Residue Limits (MRLs)

Note: MRLs are subject to change and vary by country and commodity. The values below are for illustrative purposes. The residue definition often includes the sum of demeton-S-methyl, oxydemeton-methyl, and this compound, expressed as the sulfone.

CommodityMRL (mg/kg)Country/RegionReference
Apricots, grapes, peaches1WHO[3]
Apples, citrus fruit, pears0.5WHO[3]
Plums0.2WHO[3]
Melons, strawberries0.1WHO[3]
Cereals, fruit, vegetables0.5Australia[3]
General0.4Yugoslavia[3]

Troubleshooting and Optimization

  • Analyte Degradation: Demeton-S-methyl and its metabolites can be unstable.[4] Work with samples quickly, keep them cold, and consider the use of antioxidants during extraction.[4][8] Maintain sample extracts at a slightly acidic pH (5-6) as organophosphates can be less stable under alkaline conditions.[4]

  • Matrix Effects: Food matrices can enhance or suppress the analyte signal in the mass spectrometer. Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for these effects.

  • Low Recovery: If recovery is low, re-evaluate the extraction solvent, pH, and cleanup sorbents. For fatty matrices, an additional acetonitrile/hexane partitioning step may be necessary to remove lipids.[8][9]

  • Peak Tailing or Splitting: This may indicate issues with the LC column or mobile phase. Ensure the mobile phase is properly prepared and filtered, and that the column is not overloaded or contaminated.

References

Application Notes and Protocols for the Analysis of Demeton-S-methyl sulfone in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, cleanup, and analysis of Demeton-S-methyl sulfone in soil matrices. This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Its monitoring in soil is crucial for environmental assessment and food safety. The following methods are based on established and validated analytical techniques.

Overview of Analytical Workflow

The general workflow for determining this compound in soil involves sample preparation to isolate the analyte from the complex soil matrix, followed by instrumental analysis for detection and quantification.[2]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS, Ultrasonic) Soil_Sample->Extraction Isolate Analyte Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Remove Interferences Analysis LC-MS/MS or GC-MS/MS Cleanup->Analysis Inject Final Extract Quantification Quantification & Confirmation Analysis->Quantification Detect & Measure Reporting Reporting Quantification->Reporting Final Results

Caption: General analytical workflow for this compound in soil.

Quantitative Data Summary

The performance of various methods for the analysis of this compound and related compounds is summarized below. The choice of method may depend on the specific soil type, available instrumentation, and desired sensitivity.

CompoundMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
This compoundAgricultural ProductsUHPLC-MS/MS0.02 - 2.05.075.0 - 110.00.7 - 14.9[2]
This compoundRice-based baby foodLC-MS/MS-1.0--[2]
This compound10 Agricultural ProductsLC-MS-50.073.8 - 102.5≤ 5.7[3][4]
26 PesticidesSoilLC-MS/MS0.1 - 5.00.5 - 1070 - 120< 20[2]
Organophosphate PesticidesWheat and RiceGC-NPD/MS1 - 10-70.2 - 95.25< 15[2]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for pesticide residue analysis in various matrices, including soil.[2][5][6][7]

3.1. Extraction

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

  • Add 10 mL of acetonitrile (B52724) to the tube. For certain pesticides, 1% acetic acid can be added to the acetonitrile to improve stability.[2]

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[2]

  • Add a QuEChERS salt packet. Common compositions include:

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]

3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.[2]

  • The d-SPE tube should contain a mixture of sorbents to remove interfering substances. A common composition for soil is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[2] PSA removes organic acids, sugars, and fatty acids, while C18 removes non-polar interferences.

  • Vortex the tube for 30 seconds.[2]

  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.[2]

  • The resulting supernatant is the final extract, ready for instrumental analysis.

cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup Soil 10g Homogenized Soil ACN Add 10mL Acetonitrile Soil->ACN Shake1 Shake Vigorously (1 min) ACN->Shake1 Salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) Shake1->Salts Shake2 Shake Vigorously (1 min) Salts->Shake2 Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake2->Centrifuge1 Aliquot Transfer 1mL Supernatant Centrifuge1->Aliquot dSPE_tube Add to d-SPE Tube (MgSO₄, PSA, C18) Aliquot->dSPE_tube Vortex Vortex (30 sec) dSPE_tube->Vortex Centrifuge2 Centrifuge (e.g., 10,000 x g, 2 min) Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract cluster_extraction Ultrasonic Extraction cluster_cleanup SPE Cleanup Soil 10g Dried & Sieved Soil Solvent Add 20mL Acetone:Hexane (1:1) Soil->Solvent Sonicate Sonicate (30 min) Solvent->Sonicate Decant Decant Solvent Sonicate->Decant Repeat Repeat Extraction Decant->Repeat Concentrate Combine & Concentrate to 1mL Repeat->Concentrate Condition Condition SPE Cartridge (e.g., C18 or Florisil) Concentrate->Condition Load Load Concentrated Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Final_Extract Final Extract for Analysis Elute->Final_Extract

References

Application Notes and Protocol for Acetylcholinesterase Activity Assay Using Demeton-S-methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1] Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[2] This principle is exploited in the development of insecticides and in the therapeutic management of conditions like Alzheimer's disease and myasthenia gravis.[1]

Demeton-S-methyl sulfone is an organophosphate compound and a metabolite of the insecticide Demeton-S-methyl.[3][4] Like other organophosphates, it acts as a potent and often irreversible inhibitor of acetylcholinesterase.[4][5] The assessment of AChE activity in the presence of such inhibitors is crucial for toxicological studies, environmental monitoring, and the development of novel therapeutics or antidotes.

This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using the well-established Ellman's method.[6][7] This colorimetric assay is simple, robust, and suitable for high-throughput screening.[6][8] The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[7][8] The rate of color formation is directly proportional to the AChE activity.[7]

Principle of the Assay

The enzymatic reaction and subsequent colorimetric detection can be summarized in two steps:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine to thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine, containing a sulfhydryl group, reacts with DTNB (Ellman's reagent) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically.[8]

The inhibitory effect of this compound is determined by pre-incubating the enzyme with the inhibitor and then measuring the residual enzyme activity.

Materials and Reagents

Reagent/MaterialSpecificationSupplier (Example)
Acetylcholinesterase (AChE)From electric eel or human recombinantSigma-Aldrich
This compoundAnalytical StandardLGC Standards
Acetylthiocholine Iodide (ATCI)≥98% puritySigma-Aldrich
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Ellman's Reagent, ≥98% puritySigma-Aldrich
Phosphate (B84403) Buffer (e.g., Sodium Phosphate)0.1 M, pH 7.4-8.0Fisher Scientific
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
96-well microplatesClear, flat-bottomCorning
Microplate readerCapable of reading absorbance at 412 nmMolecular Devices
Multichannel pipetteEppendorf
Personal Protective Equipment (PPE)Safety glasses, gloves, lab coatVWR

Safety Precautions

This compound is a highly toxic organophosphate and an acetylcholinesterase inhibitor.[4][9] It is crucial to handle this compound with extreme care in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] In case of contact, wash the affected area immediately with copious amounts of water.[9] Dispose of all waste containing this compound according to institutional and local hazardous waste regulations.[10]

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations.

Preparation of Reagents
  • AChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 7.4). The final concentration in the well will be lower. Aliquot and store at -20°C or as recommended by the supplier.

  • This compound Stock Solution (e.g., 10 mM): Due to its expected high potency, prepare a high-concentration stock solution in DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., from 1 µM to 100 mM). This wide range is necessary to determine the IC50 value.

  • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 7.4).

  • ATCI Solution (14 mM): Prepare the substrate solution fresh in deionized water just before use.

Assay Procedure

The following steps outline the procedure for determining the inhibitory effect of this compound on AChE activity.

  • Plate Setup:

    • Blank: Contains all reagents except the enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.

    • Control (100% Activity): Contains the enzyme, buffer, and substrate, but no inhibitor (add an equivalent volume of DMSO as a solvent control).

    • Test Wells: Contain the enzyme, buffer, substrate, and varying concentrations of this compound.

  • Enzyme-Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add the components in the order specified in the table below.

    • Add 140 µL of 0.1 M Phosphate Buffer (pH 7.4) to all wells.

    • Add 10 µL of the appropriate this compound dilution to the test wells. For control wells, add 10 µL of DMSO. For blank wells, add 10 µL of buffer.

    • Add 10 µL of the AChE solution (e.g., 1 U/mL) to the control and test wells. For blank wells, add 10 µL of buffer.

    • Mix gently and incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[11]

  • Initiation of the Enzymatic Reaction:

    • Following the pre-incubation, add 10 µL of 10 mM DTNB to all wells.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to all wells.[12]

    • The final volume in each well will be 180 µL.

  • Measurement of Absorbance:

    • Immediately after adding the substrate, place the plate in a microplate reader.

    • Measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for 10-20 minutes. Alternatively, for an endpoint assay, take a reading after a fixed time (e.g., 10 minutes).

Summary of Pipetting Scheme
ComponentBlank WellControl WellTest Well
0.1 M Phosphate Buffer (pH 7.4)150 µL140 µL140 µL
DMSO (Solvent)-10 µL-
This compound dilution--10 µL
AChE Solution (e.g., 1 U/mL)-10 µL10 µL
Pre-incubation (as per step 2) (as per step 2) (as per step 2)
DTNB Solution (10 mM)10 µL10 µL10 µL
ATCI Solution (14 mM)10 µL10 µL10 µL
Total Volume 180 µL 180 µL 180 µL

Data Analysis

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for Blank: Subtract the rate of the blank from the rates of the control and test wells.

  • Calculate Percent Inhibition: The percentage of AChE inhibition for each concentration of this compound can be calculated using the following formula:

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_ache AChE Solution plate_setup Plate Setup (Blank, Control, Test) prep_ache->plate_setup prep_inhibitor This compound Serial Dilutions prep_inhibitor->plate_setup prep_dtnb DTNB Solution reaction_init Add DTNB & ATCI (Initiate Reaction) prep_dtnb->reaction_init prep_atci ATCI Solution prep_atci->reaction_init pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_init measurement Measure Absorbance @ 412 nm (Kinetic) reaction_init->measurement calc_rate Calculate Reaction Rate (ΔAbs/min) measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the AChE inhibition assay.

Biochemical Reaction and Inhibition Pathway

biochemical_pathway cluster_reaction AChE Catalyzed Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetate Acetate AChE->Acetate AChE_inhib Acetylcholinesterase (AChE) ATC Acetylthiocholine (Substrate) ATC->AChE binds Thiocholine_det Thiocholine DTNB DTNB (Ellman's Reagent, colorless) TNB TNB (Yellow, measured at 412 nm) DTNB->TNB Thiocholine_det->TNB reacts with Inhibitor This compound Inactive_AChE Inactive AChE Complex Inhibitor->Inactive_AChE binds irreversibly AChE_inhib->Inactive_AChE

Caption: AChE reaction and inhibition by this compound.

References

Synthesis and Purification of Demeton-S-methyl Sulfone Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of a Demeton-S-methyl sulfone reference standard. This compound is a significant metabolite of the organophosphate insecticide Demeton-S-methyl. High-purity reference standards are essential for accurate quantification in residue analysis, environmental monitoring, and toxicological studies. The described methodology covers the chemical synthesis via oxidation of Demeton-S-methyl, followed by a comprehensive purification workflow. This guide is intended to provide researchers with a robust framework for producing this critical analytical standard.

Introduction

Demeton-S-methyl is a systemic and contact insecticide and acaricide. In biological systems and the environment, it is metabolized through oxidation of the thioether group to form Demeton-S-methyl sulfoxide (B87167) and subsequently this compound.[1][2][3] The sulfone metabolite is also a potent acetylcholinesterase (AChE) inhibitor and its presence is often included in the residue definition for regulatory purposes.[1][4] Therefore, the availability of a high-purity this compound reference standard is crucial for the development and validation of analytical methods to ensure food safety and environmental protection.[4]

This application note details a two-step synthesis process starting from Demeton-S-methyl, followed by purification protocols to obtain the this compound reference standard.

Data Presentation

Table 1: Physicochemical Properties of Demeton-S-methyl and its Sulfone Metabolite

PropertyDemeton-S-methylThis compound
Molecular Formula C₆H₁₅O₃PS₂C₆H₁₅O₅PS₂
Molecular Weight 230.28 g/mol [3]262.28 g/mol [5]
CAS Number 919-86-8[2]17040-19-6[5]
Appearance Colorless to pale yellow oily liquid[3]Not explicitly stated, likely a solid or viscous oil
Boiling Point 118 °C (decomposes)[3]Not available
Solubility Soluble in most organic solvents; water solubility 0.33 g/100 mL[2]Expected to have higher polarity and water solubility

Table 2: Summary of Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Conditions
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity checkStationary Phase: Silica (B1680970) gel 60 F₂₅₄Mobile Phase: Ethyl acetate (B1210297)/Hexane (e.g., 1:1 v/v)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmation of identity and trace impurity analysisIonization: Electrospray Ionization (ESI+)[7]
Gas Chromatography (GC) Alternative for purity assessment and reaction monitoringDetector: Flame Photometric Detector (FPD) or Mass Spectrometer (MS)

Experimental Protocols

Part A: Synthesis of this compound

This protocol describes the oxidation of Demeton-S-methyl to this compound using hydrogen peroxide in acetic acid.

Materials:

  • Demeton-S-methyl (starting material)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bisulfite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Demeton-S-methyl in glacial acetic acid. Cool the solution in an ice bath.

  • Oxidation: Slowly add an excess of 30% hydrogen peroxide solution to the stirred solution via a dropping funnel. The use of a stronger oxidizing system like H₂O₂ in acetic acid may be required to drive the reaction to the sulfone.[8] The reaction may require gentle heating to proceed to completion.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the more polar sulfone product.

  • Work-up: Once the reaction is complete, quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with peroxide test strips is obtained.[8]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into ethyl acetate.[8]

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Part B: Purification of this compound

The crude product can be purified by column chromatography followed by crystallization or distillation.[1]

1. Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

2. Purification by Crystallization

Materials:

  • Purified this compound from column chromatography

  • Suitable solvent or solvent pair for crystallization

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. The choice of solvent will depend on the solubility of the compound and may require some experimentation.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Demeton-S-methyl cluster_oxidation Oxidation to Sulfone O,O-dimethyl_phosphorothioate O,O-dimethyl phosphorothioate Demeton-S-methyl Demeton-S-methyl O,O-dimethyl_phosphorothioate->Demeton-S-methyl Reaction 2-(ethylthio)ethanol 2-(ethylthio)ethanol 2-(ethylthio)ethanol->Demeton-S-methyl Demeton-S-methyl_input Demeton-S-methyl Demeton-S-methyl_sulfone This compound Demeton-S-methyl_input->Demeton-S-methyl_sulfone Oxidation Oxidizing_Agent Strong Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Demeton-S-methyl_sulfone

Caption: Synthesis pathway of this compound.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 TLC/HPLC Purity Check Column_Chromatography->Purity_Check_1 Crystallization Crystallization Purity_Check_1->Crystallization If necessary Purity_Check_2 Final Purity Assessment (HPLC, LC-MS/MS) Purity_Check_1->Purity_Check_2 If pure Crystallization->Purity_Check_2 Reference_Standard High-Purity Reference Standard Purity_Check_2->Reference_Standard

Caption: Purification workflow for this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and purification of a this compound reference standard. The successful execution of these protocols will enable researchers to produce a high-purity standard essential for accurate and reliable analytical measurements in various scientific disciplines. Adherence to good laboratory practices and safety precautions is paramount when handling these organophosphate compounds.

References

Application Notes and Protocols for Insecticide Efficacy Screening Using Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone is an organophosphate insecticide and a metabolite of the systemic insecticide Demeton-S-methyl.[1][2] Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and ultimately, death of the insect.[3][4] this compound is effective against a range of sucking insects, including aphids, thrips, sawflies, and spider mites.[4]

These application notes provide detailed protocols for evaluating the efficacy of this compound, focusing on aphid bioassays and the determination of its inhibitory effect on acetylcholinesterase.

Data Presentation

Due to the limited availability of public domain efficacy data for this compound, the following tables present illustrative data to demonstrate the structure for summarizing experimental results. Researchers should replace this with their own experimental data.

Table 1: Insecticidal Efficacy of this compound against Aphid Species

Target Insect SpeciesBioassay MethodLC50 (µg/mL)95% Confidence Limits (µg/mL)Slope ± SE
Myzus persicae (Green Peach Aphid)Leaf-Dip0.750.60 - 0.942.1 ± 0.3
Aphis gossypii (Cotton Aphid)Leaf-Dip1.200.98 - 1.471.9 ± 0.2

LC50 (Lethal Concentration 50) is the concentration of the insecticide that causes 50% mortality in the test population.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

Insect SpeciesEnzyme SourceIC50 (µM)95% Confidence Limits (µM)
Myzus persicaeHead Homogenate0.250.18 - 0.35
Aphis gossypiiHead Homogenate0.420.33 - 0.53

IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Experimental Protocols

Protocol 1: Aphid Rearing (General Protocol)

A continuous and healthy supply of aphids is crucial for consistent and reliable bioassay results.

Materials:

  • Host plants (e.g., cabbage for Myzus persicae, cotton for Aphis gossypii)

  • Ventilated insect rearing cages

  • Growth chamber or controlled environment room (20-25°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Establish a stock culture of the desired aphid species on healthy, pesticide-free host plants.

  • Maintain the culture in ventilated cages to prevent escape and contamination.

  • Regularly introduce fresh host plants to ensure a continuous supply of food and space for the aphid population to grow.

  • Monitor the culture for any signs of disease or parasitism.

  • For bioassays, use synchronized, age-specific aphids (e.g., 2-3 day old adults) to minimize variability.

Protocol 2: Preparation of this compound Test Solutions

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable organic solvent[5][6]

  • Distilled water

  • Volumetric flasks and pipettes

  • Magnetic stirrer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 µg/mL) of this compound by dissolving a known weight of the compound in a small volume of a suitable organic solvent like acetone. Then, bring it to the final volume with distilled water. Note: Due to limited specific solubility data for the sulfone, small-scale solubility tests are recommended.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water to achieve the desired test concentrations. It is recommended to prepare at least 5-7 concentrations to generate a dose-response curve.

  • Control: A control solution should be prepared with the same concentration of the organic solvent used in the stock solution, but without the insecticide.

Protocol 3: Leaf-Dip Bioassay for Aphid Efficacy Screening (Adapted from IRAC Susceptibility Test Method No. 005)

This method is suitable for systemic insecticides like this compound.

Materials:

  • Healthy, untreated leaves from the host plant

  • Petri dishes (9 cm)

  • Filter paper

  • Forceps

  • Fine paintbrush

  • Test solutions of this compound

  • Control solution

  • Synchronized adult aphids

Procedure:

  • Excise healthy leaves from the host plant.

  • Dip each leaf into a test or control solution for 10 seconds with gentle agitation.

  • Place the treated leaves on a paper towel to air dry for 1-2 hours.

  • Once dry, place each leaf in a Petri dish lined with a piece of filter paper.

  • Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc.

  • Seal the Petri dishes and incubate them in a controlled environment (20-25°C, 16:8 L:D photoperiod).

  • Assess mortality after 24, 48, and 72 hours. An aphid is considered dead if it is unable to move when gently prodded with a paintbrush.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 (where n = number of insects, T = treated, C = control)

  • Use probit or logit analysis to determine the LC50 value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay determines the effect of this compound on its target enzyme.

Materials:

  • Aphid heads (or whole insects)

  • Phosphate (B84403) buffer (pH 7.4)

  • Homogenizer

  • Centrifuge

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • This compound test solutions

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Homogenize a known number of aphid heads in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • The supernatant containing the AChE is used for the assay.

  • Assay:

    • In a 96-well microplate, add the enzyme preparation to each well.

    • Add different concentrations of this compound to the wells and incubate for a specific period (e.g., 15 minutes) to allow for enzyme inhibition.

    • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

    • The AChE will hydrolyze ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of enzyme activity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_bioassay Leaf-Dip Bioassay cluster_analysis Data Analysis A Aphid Rearing on Host Plants C Leaf Treatment (Dipping) A->C B Preparation of this compound Test Solutions B->C D Introduction of Aphids C->D E Incubation (24-72h) D->E F Mortality Assessment E->F G Calculate % Mortality (Abbott's Formula) F->G H Probit/Logit Analysis G->H I Determine LC50 Value H->I

Caption: Experimental workflow for aphid efficacy screening.

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Stimulation Continuous Stimulation ACh->Stimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor->Stimulation Demeton This compound Demeton->AChE Inhibition

Caption: Mechanism of action of this compound.

References

Sourcing and Analysis of Demeton-S-methyl sulfone Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on sourcing analytical standards for Demeton-S-methyl sulfone and detailed protocols for its analysis in various matrices. This compound is a key metabolite of the organophosphate insecticide Demeton-S-methyl.[1][2] Accurate quantification of this compound is crucial for food safety, environmental monitoring, and toxicological studies.

Sourcing Analytical Standards

High-purity analytical standards are fundamental for accurate and reliable analytical results.[2] Several reputable suppliers offer this compound analytical standards. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the standard.

Table 1: Sourcing Information for this compound Analytical Standard

SupplierProduct NameCAS NumberNotes
Crescent Chemical Co Inc (via Fisher Scientific)DEMETON-S-METHYL-SULFONE17040-19-6Available as a neat chemical.[3]
HPC StandardsDemeton-S-methyl-sulfone17040-19-6High-purity reference material for residue analysis.[2]
LGC StandardsThis compound17040-19-6Reference standard for environmental analysis.
United States BiologicalThis compound-d6Not ApplicableIsotope-labeled internal standard for quantitative analysis.

Experimental Protocols

The following protocols are based on established methods for the analysis of this compound in agricultural products. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][5][6]

Protocol 1: Analysis of this compound in Agricultural Products by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of Demeton-S-methyl and its metabolites.[4][5]

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: Take a representative 10-15 g sample of the agricultural product. For high-water content commodities, homogenize directly. For low-water content commodities, add an appropriate amount of water before homogenization.

  • Extraction:

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For samples with high fat content, also include 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.[6]

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation.[6]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[6]

Table 2: Quantitative Data for LC-MS/MS Analysis

ParameterValueReference
Limit of Quantification (LOQ)As low as 0.001 mg/kg in food matrices.[6]
Limit of Detection (LOD)Reported as low as 0.03 µg/kg in food matrices.[6]
Recovery73.8% to 102.5% in various agricultural products.[4][5][6]
Precision (RSD)≤ 5.7% in agricultural products.[4][5][6]
MRM Transitions (m/z)Precursor ion: 263.0; Product ions: 109.1, 169.0[7]

Signaling Pathways and Workflows

The following diagrams illustrate the degradation pathway of Demeton-S-methyl and the general experimental workflow for its analysis.

Demeton_S_methyl Demeton-S-methyl Demeton_S_methyl_sulfoxide Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Demeton_S_methyl->Demeton_S_methyl_sulfoxide Oxidation Demeton_S_methyl_sulfone This compound Demeton_S_methyl_sulfoxide->Demeton_S_methyl_sulfone Oxidation

Caption: Metabolic pathway of Demeton-S-methyl.

cluster_sourcing Sourcing cluster_analysis Analysis Identify_Suppliers Identify Suppliers Obtain_CoA Obtain CoA Identify_Suppliers->Obtain_CoA Prepare_Standard Prepare Stock & Working Standards Obtain_CoA->Prepare_Standard LC_MS_MS_Analysis LC-MS/MS Analysis Prepare_Standard->LC_MS_MS_Analysis Calibration Sample_Homogenization Sample Homogenization QuEChERS_Extraction QuEChERS Extraction Sample_Homogenization->QuEChERS_Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup dSPE_Cleanup->LC_MS_MS_Analysis Data_Processing Data Processing & Reporting LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for Sourcing and Analysis.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Demeton-S-methyl Sulfone in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and pre-concentration of Demeton-S-methyl sulfone from various water matrices, including drinking, surface, and groundwater. This compound is a key metabolite of the organophosphate insecticide Demeton-S-methyl.[1] Due to its potential toxicity and persistence, sensitive and accurate monitoring is crucial for environmental and food safety assessments.[2] The described method utilizes C18 SPE cartridges, offering high recovery and clean extracts suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Organophosphorus pesticides (OPPs) and their metabolites are a class of compounds widely used in agriculture.[3] Their presence in water sources, even at trace levels, is a significant concern for human and environmental health.[4] this compound, an oxidative metabolite of Demeton-S-methyl, is of particular interest due to its systemic nature and role as an acetylcholinesterase (AChE) inhibitor.[1][5] Solid-phase extraction has become the preferred method for extracting OPPs from aqueous samples, largely replacing traditional liquid-liquid extraction (LLE).[6] SPE offers several advantages, including reduced consumption of organic solvents, higher sample throughput, potential for automation, and the generation of cleaner extracts, which leads to more reliable analytical results.[4][6] This protocol provides a detailed, step-by-step guide for the extraction of this compound from water samples.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation. The extraction methods for this compound and its isomer, Demeton-o-sulfone, are generally interchangeable due to their structural similarities.[7]

Materials and Reagents:

  • SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Acetonitrile (HPLC grade), Reagent Water (Type I)

  • Glassware & Equipment: Glass sample bottles, vacuum manifold for SPE, graduated cylinders, conical tubes, nitrogen evaporator.

  • Sample Collection: Collect water samples in clean glass bottles and store at 4°C. Acidifying to a pH between 5-6 can improve the stability of organophosphorus pesticides.[8]

SPE Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.[7]

    • Follow with 10 mL of reagent water.[7] Ensure the sorbent bed does not go dry during this process.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Pass the entire sample through the conditioned SPE cartridge at a controlled flow rate of approximately 10-15 mL/min.[7]

  • Sorbent Drying:

    • After the sample has completely passed through the cartridge, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent material.[7] This step is crucial for removing residual water that could interfere with the elution of the analyte.

  • Elution:

    • Elute the retained this compound by passing 5-10 mL of ethyl acetate through the cartridge.[7] The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient desorption of the analyte.

  • Concentration and Reconstitution:

    • Collect the eluate in a clean collection tube.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas.[7]

    • The concentrated extract can then be transferred to an autosampler vial for analysis by LC-MS/MS.[7]

Data Presentation

The performance of SPE methods for organophosphorus pesticides is typically evaluated based on recovery, precision (expressed as relative standard deviation or RSD), and sensitivity (limits of detection and quantification). The following table summarizes typical performance data for the analysis of OPPs in water using SPE followed by chromatographic analysis.

ParameterTypical Performance RangeReference(s)
Recovery Rate 70 - 135%[4][6][9]
Relative Standard Deviation (RSD) < 15%[6][9]
Limit of Detection (LOD) 0.01 - 0.1 µg/L[4][9]
Limit of Quantification (LOQ) 0.03 - 0.9 ng L⁻¹[9]

Note: These values represent a general range for organophosphorus pesticides and specific performance for this compound should be determined through method validation studies.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect 500 mL Water Sample Acidification 2. Adjust pH to 5-6 (Optional, for stability) SampleCollection->Acidification Conditioning 3. Condition C18 Cartridge (Methanol, then Water) Acidification->Conditioning Loading 4. Load Sample (10-15 mL/min) Conditioning->Loading Drying 5. Dry Sorbent (Vacuum, 10-15 min) Loading->Drying Elution 6. Elute Analyte (Ethyl Acetate) Drying->Elution Concentration 7. Concentrate Eluate (Nitrogen Stream to 1 mL) Elution->Concentration LCMS 8. Analyze by LC-MS/MS Concentration->LCMS

Caption: SPE workflow for this compound analysis.

Conclusion

The solid-phase extraction protocol outlined in this application note provides an effective and efficient method for the determination of this compound in water samples. By utilizing C18 sorbent, this method achieves high recovery rates and produces clean extracts, which are essential for sensitive and accurate quantification by LC-MS/MS. This protocol serves as a valuable tool for environmental monitoring programs, food safety testing, and academic research focused on the fate and transport of organophosphorus pesticide metabolites.

References

Application Notes and Protocols for the Analysis of Organophosphate Pesticides by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of organophosphate (OP) pesticides in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Organophosphate pesticides are a widely used class of insecticides that act by inhibiting the enzyme acetylcholinesterase.[1][2] Due to their potential for human toxicity, monitoring their residue levels in food and environmental samples is crucial.[1][2] GC-MS offers a robust, sensitive, and selective method for the determination of these compounds.[3][4]

Principle of GC-MS

Gas chromatography (GC) separates volatile and semi-volatile compounds in a complex mixture based on their physical and chemical properties. The separated compounds then enter the mass spectrometer (MS), which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them. This combination allows for the confident identification and quantification of target analytes.

GCMS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Analysis) Detector->DataSystem Signal

Figure 1. Principle of Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][5]

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl) or sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) for pigmented samples

  • Centrifuge

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add an appropriate amount of water to achieve about 80% water content.[5][6]

  • Extraction: Add 10 mL of acetonitrile to the tube. If required, add internal standards at this stage.[6]

  • Salting-Out: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[5] The choice of sorbents depends on the matrix. For pigmented samples, GCB can be included, and for fatty matrices, C18 is beneficial.

  • Final Centrifugation: Shake the d-SPE tube for 1 minute and centrifuge.

  • Analysis: The supernatant is ready for GC-MS analysis. It may be filtered through a 0.22 µm filter before injection.

QuEChERS_Workflow Start Homogenized Sample (10-15g) Extraction Add Acetonitrile & Internal Standard Start->Extraction SaltingOut Add QuEChERS Salts (MgSO4, NaCl) Extraction->SaltingOut ShakeCentrifuge1 Shake (1 min) & Centrifuge (5 min) SaltingOut->ShakeCentrifuge1 Supernatant Collect Acetonitrile Supernatant ShakeCentrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE ShakeCentrifuge2 Shake (1 min) & Centrifuge dSPE->ShakeCentrifuge2 FinalExtract Final Extract for GC-MS Analysis ShakeCentrifuge2->FinalExtract

Figure 2. QuEChERS Sample Preparation Workflow.
GC-MS Instrumentation and Conditions

The following tables provide typical GC-MS parameters for the analysis of organophosphate pesticides. These should be optimized for the specific instrument and target analytes.

Table 1: Gas Chromatography (GC) Conditions

ParameterTypical ValueReference
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[2]
Carrier Gas Helium[3]
Flow Rate 1.0 - 1.5 mL/min (constant flow)[3][4]
Injection Mode Splitless[3][4]
Injection Volume 1 µL[4]
Injector Temperature 250 - 290 °C[3]
Oven Program Initial: 40-100 °C, hold 1-3 min; Ramp: 7-25 °C/min to 280-300 °C, hold 2-10 min[2][7]

Table 2: Mass Spectrometry (MS) Conditions

ParameterTypical ValueReference
Ionization Mode Electron Ionization (EI)[5]
Electron Energy 70 eV[4][5]
Ion Source Temperature 200 - 230 °C[3][7]
Transfer Line Temperature 275 - 300 °C[4][7]
Acquisition Mode Full Scan (for screening) and/or Selected Ion Monitoring (SIM) for quantification[3]
Scan Range (Full Scan) 45 - 450 amu[4]
SIM Ions At least one quantifier and two qualifier ions per analyte[7]

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed using an internal standard method with matrix-matched calibration curves to compensate for matrix effects.[8]

Table 3: Example Performance Data for Selected Organophosphate Pesticides

PesticideLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Chlorpyrifos 0.01 - 0.050.04 - 0.1571 - 104[7][9]
Diazinon 0.0058--[10]
Malathion --75 - 110[1]
Parathion --77 - 105[1]
Profenofos 0.01 - 0.040.04 - 0.1385 - 115[7]

Note: LOD, LOQ, and recovery values are highly matrix-dependent and should be determined for each specific application.

Mechanism of Action of Organophosphate Pesticides

Organophosphate pesticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses.

OP_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AccumulatedACh ACh Accumulation ACh->AccumulatedACh CholineAcetate Choline + Acetate AChE->CholineAcetate InhibitedAChE Inhibited AChE OP Organophosphate Pesticide OP->AChE Inhibition InhibitedAChE->AccumulatedACh Leads to

Figure 3. Inhibition of Acetylcholinesterase by Organophosphate Pesticides.

Method Validation

A complete method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A coefficient of determination (R²) > 0.99 is generally considered acceptable.[11]

  • Accuracy: Determined by recovery studies on spiked samples at different concentration levels. Acceptable recovery is typically within 70-120%.[11]

  • Precision: Evaluated as repeatability and intermediate precision, expressed as the relative standard deviation (RSD). RSD values should generally be ≤ 20%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes of interest from other components in the sample matrix.

This comprehensive guide provides a solid foundation for the analysis of organophosphate pesticides using GC-MS. Adherence to these protocols and rigorous method validation will ensure the generation of high-quality, reliable data for research, safety assessment, and regulatory purposes.

References

Application Note: Interpreting and Quantifying Demeton-S-methyl sulfone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis, environmental monitoring, and food safety.

Introduction

Demeton-S-methyl sulfone is a key metabolite of the organophosphate insecticide Demeton-S-methyl.[1] As a systemic insecticide and acaricide, it functions by inhibiting acetylcholinesterase.[1] Due to its potential presence in agricultural products, sensitive and specific analytical methods are required for its detection and quantification to ensure food safety and environmental protection. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2]

This application note provides a detailed interpretation of the mass spectrometric fragmentation of this compound. It also includes a comprehensive experimental protocol for its quantification in complex matrices using a standard QuEChERS extraction method followed by LC-MS/MS analysis.

Mass Spectrometry Fragmentation Analysis

Under positive mode Electrospray Ionization (ESI+), this compound (C₆H₁₅O₅PS₂, Molecular Weight: 262.28 g/mol ) readily forms the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 263.0.[3][4][5] Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions, which are essential for its unambiguous identification and quantification using Multiple Reaction Monitoring (MRM).

The primary fragmentation pathways involve cleavages around the phosphate (B84403) and thioether linkages. The most common and reliable product ions for MRM assays are m/z 169.0, 109.1, and 125.1.[6][7][8]

  • Formation of m/z 169.0: This fragment, [(CH₃O)₂P(O)S-CH₂CH₂]⁺, results from the cleavage of the C-S bond between the ethyl chain and the sulfonyl group.

  • Formation of m/z 109.1: This ion, [(CH₃O)₂PO₂]⁺, corresponds to the dimethyl phosphate cation and is formed following the cleavage of the P-S bond and subsequent rearrangement.[6]

  • Formation of m/z 125.1: This fragment, [(CH₃O)₂PSO]⁺, is a characteristic ion for many dimethyl thiophosphate pesticides and arises from the cleavage of the S-C bond with rearrangement.[8]

G cluster_frags Product Ions parent This compound (C₆H₁₅O₅PS₂) precursor [M+H]⁺ m/z 263.0 parent->precursor ESI+ frag1 [(CH₃O)₂P(O)S-CH₂CH₂]⁺ m/z 169.0 precursor->frag1 CID frag2 [(CH₃O)₂PO₂]⁺ m/z 109.1 precursor->frag2 CID frag3 [(CH₃O)₂PSO]⁺ m/z 125.1 precursor->frag3 CID

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Quantitative Data for MRM Analysis

The following table summarizes the key MRM transitions used for the quantification and confirmation of this compound. The transition m/z 263.0 → 169.0 is typically the most abundant and is often used as the primary quantifier.[4][7]

Precursor Ion (Q1)Product Ion (Q3)FunctionRepresentative Collision Energy (eV)
263.0169.0Quantifier12
263.0109.1Qualifier 132
263.0125.1Qualifier 25

Collision energies are instrument-dependent and require optimization.[6][8]

Experimental Protocols

This section details a standard protocol for the analysis of this compound in agricultural products, employing QuEChERS for sample preparation and LC-MS/MS for detection.[2][7]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 1. Homogenize Sample (10-15 g) s2 2. QuEChERS Extraction (Acetonitrile + Salts) s1->s2 s3 3. Centrifuge (≥3000 rcf, 5 min) s2->s3 s4 4. d-SPE Cleanup (Aliquot + PSA/C18) s3->s4 s5 5. Centrifuge & Filter (Supernatant through 0.22 µm) s4->s5 a1 6. LC-MS/MS Injection s5->a1 a2 7. Data Acquisition (MRM Mode) a1->a2 a3 8. Quantification & Confirmation a2->a3

Caption: General experimental workflow for this compound analysis.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices.[2]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars. For matrices with high fat content, C18 sorbent can also be included.

  • Final Extract Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumental Analysis

The following conditions are a robust starting point for the analysis and should be optimized for the specific instrumentation used.

A. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

B. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

This comprehensive approach, combining a validated sample preparation technique with the specificity of tandem mass spectrometry, allows for the reliable and accurate determination of this compound, ensuring compliance with regulatory limits and safeguarding public health.

References

Application Note: Building Calibration Curves for Accurate Demeton-S-methyl sulfone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone is a metabolite of the organophosphate insecticide Demeton-S-methyl.[1] Its quantification is crucial for ensuring food safety, environmental monitoring, and in toxicological studies.[1][2] Accurate and reliable quantification of this compound relies on the establishment of a robust calibration curve. This document provides detailed application notes and protocols for constructing calibration curves for the accurate quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive analytical technique.[2][3]

Principle

The fundamental principle behind generating a calibration curve is to establish a linear relationship between the known concentrations of a series of standard solutions and their corresponding instrumental responses. This relationship is then used to determine the concentration of the analyte in unknown samples by measuring their instrumental response and interpolating the concentration from the calibration curve. For the analysis of this compound, LC-MS/MS is a preferred method due to its high sensitivity and selectivity, especially in complex matrices.[2][3] The instrument operates by separating the analyte from other components in the sample via liquid chromatography, followed by detection using a tandem mass spectrometer, which provides two stages of mass analysis for high specificity.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (high purity)[4]

  • Acetonitrile (B52724) (LC-MS grade)[3]

  • Methanol (LC-MS grade)[3]

  • Water (LC-MS grade)[3]

  • Formic acid (or ammonium (B1175870) formate)[2]

  • Internal Standard (e.g., Triphenyl phosphate)[3]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Preparation of Standard Solutions

1. Primary Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the this compound analytical standard.[3]

  • Dissolve the standard in 10 mL of acetonitrile in a Class A volumetric flask.[3]

  • This solution should be stored at ≤ -20°C in an amber vial to prevent photodegradation.[5]

2. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Triphenyl phosphate (B84403) (or other suitable internal standard).[3]

  • Dissolve the IS in 10 mL of acetonitrile in a Class A volumetric flask.[3]

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with acetonitrile or a mixture of acetonitrile and water.[3][6]

  • A typical calibration curve may include concentrations such as 1, 5, 10, 50, 100, and 500 ng/mL.[3]

  • To each working standard, add a constant amount of the internal standard to achieve a final concentration (e.g., 100 ng/mL).

4. Matrix-Matched Calibration Standards:

  • To account for matrix effects (signal suppression or enhancement), it is highly recommended to prepare matrix-matched calibration standards.[5]

  • This involves spiking blank matrix extracts (e.g., extracted from a control food sample) with the working standard solutions.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of this compound. These should be optimized for the specific instrument being used.

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]
Mobile PhaseA: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid[2]
Gradient ElutionA time-programmed gradient from a high aqueous content to a high organic content.
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL[6]
Column Temperature25 - 40 °C[7]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[2]
Acquisition ModeMultiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z)263.0[7][9]
Product Ions (m/z)169.1 and 109.0 (quantifier and qualifier)[7][10]
Building the Calibration Curve
  • Injection Sequence: Inject the prepared calibration standards into the LC-MS/MS system, starting with the lowest concentration and proceeding to the highest. It is good practice to inject a solvent blank between each standard to prevent carryover.

  • Data Acquisition: Acquire the data in MRM mode, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Processing: Integrate the peak areas of the analyte and the internal standard for each calibration point.

  • Curve Generation: Plot the ratio of the analyte peak area to the internal standard peak area against the corresponding concentration of the analyte.

  • Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation (y = mx + c) and the coefficient of determination (r²) will define the calibration curve. A coefficient of determination (r²) greater than 0.99 is generally considered acceptable.[11]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound.

ParameterReported ValueMatrixAnalytical Method
Linearity Range1 - 500 ng/mL[3]VariousLC-MS/MS
Correlation Coefficient (r²)>0.995[3]VariousLC-MS/MS
Limit of Detection (LOD)0.5 µg/kg[3]VariousLC-MS/MS
0.03 µg/kg[2]Food matricesLC-MS/MS
Limit of Quantification (LOQ)1 µg/kg[3]VariousLC-MS/MS
0.001 mg/kg[2][8]Rice-based baby foodLC-MS/MS
Accuracy (Recovery %)85 - 110%[3]VariousLC-MS/MS
73.8 - 102.5%[12][13]Agricultural productsLC-MS
Precision (RSD %)≤ 15%[8]Wheat and RiceGC-NPD/MS
≤ 5.7%[12][13]Agricultural productsLC-MS

Visualizations

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Primary Stock Solution (1 mg/mL) working Working Standard Solutions (Serial Dilution) stock->working is_stock Internal Standard Stock (1 mg/mL) is_stock->working final_standards Matrix-Matched Calibration Standards working->final_standards matrix Blank Matrix Extract matrix->final_standards lcms LC-MS/MS Analysis (MRM Mode) final_standards->lcms integration Peak Area Integration lcms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio plot Plot Area Ratio vs. Concentration ratio->plot regression Linear Regression (y = mx + c, r²) plot->regression G cluster_sample Sample Preparation cluster_analysis Analysis & Quantification homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms_analysis LC-MS/MS Analysis cleanup->lcms_analysis quantification Quantification of Unknown Sample lcms_analysis->quantification calibration_curve Calibration Curve calibration_curve->quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demeton-S-methyl sulfone Extraction from High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Demeton-S-methyl sulfone from challenging high-fat matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from high-fat matrices?

The primary challenge is the co-extraction of lipids, which can lead to several problems:

  • Matrix Effects: Lipids can cause signal suppression or enhancement in chromatographic systems like LC-MS/MS, leading to inaccurate quantification.[1][2]

  • Instrument Contamination: High-fat extracts can contaminate the analytical column and detector, leading to poor performance and downtime.[3]

  • Low Recovery: this compound can partition into the lipid phase, resulting in incomplete extraction and low recovery rates.

Q2: What is the recommended initial extraction method for this compound in high-fat samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis, including this compound, in various food matrices.[1][2] For high-fat samples, modifications to the standard QuEChERS protocol are often necessary to improve lipid removal.

Q3: How can I minimize the degradation of this compound during sample preparation?

This compound, like other organophosphate pesticides, can be susceptible to degradation. To ensure its stability:

  • Control pH: Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can cause hydrolysis.[4]

  • Temperature Control: Keep samples and extracts cool to minimize thermal degradation.[4]

  • Use of Antioxidants: For the parent compound Demeton-S-methyl and its metabolites, adding antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) during homogenization can prevent oxidative degradation.[5][6]

  • Prompt Analysis: Analyze extracts as soon as possible after preparation.[2]

Q4: What are the typical recovery rates for this compound in high-fat matrices?

Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[2] For this compound in lipid-rich samples like cereals, average recoveries between 73.8% and 102.5% have been reported using a modified extraction method with specific cleanup steps.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound 1. Incomplete extraction from the matrix. 2. Analyte partitioning into the fat layer. 3. Degradation during sample preparation. 4. Inappropriate cleanup sorbent selection.1. Ensure thorough sample homogenization. For dry samples, consider a pre-hydration step.[2] 2. Optimize the extraction solvent. Using a mixture of ethyl acetate (B1210297) and acetonitrile (B52724) can improve the extraction of lipophilic pesticides from oil matrices.[7] Consider a hexane (B92381)/acetonitrile partitioning step for lipid-rich samples like cereals.[5][6] 3. Control pH and temperature during extraction. Analyze samples promptly.[2][4] 4. Select a d-SPE cleanup sorbent combination suitable for high-fat matrices (e.g., C18, Z-Sep, or EMR-Lipid).[8][9][10]
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting lipids and other matrix components interfering with analyte ionization in the mass spectrometer.1. Improve Cleanup: Utilize more effective cleanup strategies. For high-fat matrices, d-SPE with C18 sorbent is recommended to remove non-polar interferences.[8][9][11][12] For highly complex fatty matrices, consider advanced sorbents like EMR-Lipid, which selectively remove lipids.[1][3][7] 2. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.[2] 3. Dilution: Dilute the final extract to reduce the concentration of interfering compounds, though this may impact the limit of detection.[2]
Poor Reproducibility (High %RSD) 1. Inconsistent sample homogenization. 2. Variable extraction efficiency. 3. Inconsistent cleanup performance.1. Ensure a consistent and thorough homogenization protocol for all samples. 2. Use precise volumes of solvents and reagents. Ensure consistent shaking/vortexing times and speeds. 3. Ensure d-SPE sorbents are well-mixed with the extract.
Instrument Contamination Insufficient removal of lipids and other matrix components during cleanup.1. Enhanced Cleanup: Implement a more rigorous cleanup protocol. This may involve using a combination of sorbents (e.g., PSA and C18) or specialized lipid removal products.[8][9][11][12] 2. Post-Extraction Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) before injection to remove any particulate matter.

Data Presentation

Table 1: Performance of Different d-SPE Sorbents for Cleanup of High-Fat Matrices

SorbentTarget Interferences RemovedSuitability for this compound Analysis
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, and other polar interferences.[8][9]Commonly used in QuEChERS, but insufficient for complete lipid removal on its own.
C18 (Octadecylsilane) Non-polar interferences such as fats and oils.[8][9][11][12]Recommended for use in combination with PSA for high-fat matrices.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll, carotenoids) and sterols.[8][11][12]Use with caution as it may adsorb planar pesticides.
Z-Sep A zirconia-based sorbent that removes lipids and pigments.[10]An alternative to C18/PSA for fatty matrices.
EMR-Lipid (Enhanced Matrix Removal—Lipid) Selectively removes lipids through size exclusion and hydrophobic interactions.[1][3][7]Highly effective for very fatty and complex matrices, often showing superior cleanup and analyte recovery.

Table 2: Reported Recovery of this compound in a High-Fat Matrix

MatrixExtraction MethodCleanup MethodFortification Level (µg/g)Average Recovery (%)RSD (%)Reference
CerealsAcetone extraction, followed by re-extraction with ethyl acetate and hexane/acetonitrile partitioning.PSA column or tandem graphitized carbon/PSA column.0.0573.8 - 102.5≤ 5.7[5][6]

Experimental Protocols

Protocol 1: Modified QuEChERS for High-Fat Solid Matrices (e.g., Oilseeds, Nuts)
  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to reach a total water content of 8-10 mL.

  • Extraction: Add 10 mL of acetonitrile (1% acetic acid). Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Immediately shake for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥ 5000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Liquid Fats and Oils
  • Sample Preparation: Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile saturated with hexane. Vortex for 2 minutes.

  • Partitioning: Add 10 mL of hexane saturated with acetonitrile. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully collect the lower acetonitrile layer. Repeat the extraction of the hexane layer with another 10 mL of acetonitrile saturated with hexane.

  • Pooling and Cleanup: Combine the acetonitrile extracts and proceed with d-SPE cleanup as described in Protocol 1, step 5.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis homogenization Sample Homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction salting_out Addition of QuEChERS Salts extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dSPE Dispersive SPE (PSA + C18) centrifugation1->dSPE centrifugation2 Centrifugation dSPE->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

troubleshooting_logic start Low Recovery? check_extraction Incomplete Extraction? start->check_extraction check_partitioning Partitioning into Fat? start->check_partitioning check_cleanup Ineffective Cleanup? start->check_cleanup solution_extraction Optimize Homogenization & Solvent check_extraction->solution_extraction solution_partitioning Add Hexane Partitioning Step check_partitioning->solution_partitioning solution_cleanup Use Fat-Specific Sorbent (e.g., C18, EMR-Lipid) check_cleanup->solution_cleanup

Caption: Troubleshooting low recovery of this compound.

References

Stability of Demeton-S-methyl Sulfone in Analytical Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Demeton-S-methyl sulfone in various analytical solvents. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organophosphate insecticide and a major metabolite of Demeton-S-methyl.[1][2] In biological and environmental systems, Demeton-S-methyl is oxidized to its sulfoxide (B87167) (oxydemeton-methyl) and then further to the more stable sulfone.[3] As an acetylcholinesterase (AChE) inhibitor, it is neurotoxic.[4] Ensuring the stability of this compound during analysis is critical for accurate quantification in various matrices, including agricultural and environmental samples.[4] Degradation of the analyte can lead to an underestimation of its concentration, which has implications for regulatory compliance and safety assessments.[4]

Q2: What are the primary factors affecting the stability of this compound?

The stability of organophosphorus pesticides like this compound is influenced by several factors:

  • pH: These compounds are generally less stable in alkaline conditions (pH > 7) due to hydrolysis.[4][5] Stability is greater in acidic to neutral pH.[4]

  • Temperature: Degradation rates increase with higher temperatures.[4] For long-term storage, frozen conditions (≤ -20°C) are recommended.[4]

  • Light: Exposure to light can cause photodegradation of some pesticides. It is advisable to store samples and standards in amber vials or in the dark.[4]

  • Solvent Type: The choice of analytical solvent can impact the stability of the analyte. While specific quantitative data is limited, the general principles of pesticide stability suggest that protic solvents may facilitate hydrolysis more readily than aprotic solvents, especially in the presence of water.

  • Presence of Oxidizing Agents: The presence of oxidizing agents can lead to chemical transformation.[4]

Q3: What are the recommended storage conditions for stock solutions of this compound?

For long-term storage, stock solutions of this compound in analytical solvents such as acetonitrile (B52724), acetone, or ethyl acetate (B1210297) should be stored at or below -20°C in tightly sealed containers to prevent evaporation.[6] Commercial suppliers of this compound standards in methanol (B129727) or acetonitrile recommend storage at temperatures ranging from -18°C to 2-8°C.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound Analyte degradation in the analytical standard.- Verify the storage conditions of the stock and working solutions (temperature, light exposure).- Prepare fresh working standards from a reliable stock solution.- Consider the age of the standard; over time, degradation can occur even under ideal conditions.
Degradation during sample preparation.- Minimize the time samples and extracts are at room temperature.- If the parent compound, Demeton-S-methyl, is also of interest, consider adding antioxidants like L-ascorbic acid or butylhydroxytoluene (B512018) to the extraction solvent to prevent oxidative degradation.[7]
Inconsistent or non-reproducible results Instability in the autosampler.- If samples are left in the autosampler for extended periods, degradation may occur, especially if the autosampler is not refrigerated.- Run a stability test of the analyte in the final sample solvent under the autosampler conditions.
Contamination or impurities in the solvent.- Use high-purity, HPLC, or LC-MS grade solvents.- Test for solvent contamination by running a solvent blank.
Appearance of unexpected peaks in the chromatogram Degradation of this compound.- Hydrolysis is a potential degradation pathway for organophosphates.[4] Investigate for the presence of potential hydrolysis products.

Data on Stability

Specific quantitative stability data for this compound in various analytical solvents is limited in publicly available literature. However, data on related compounds and in other matrices can provide valuable insights.

Table 1: Stability of this compound in Frozen Agricultural Samples

MatrixStorage TemperatureDurationAnalyteRecovery (%)
Cabbage-10°C805 daysThis compound123
Maize Forage-18 to -23°C160 daysThis compoundStable (quantitative data not specified)

Source: Adapted from a 1998 JMPR evaluation.[8] The recovery percentage for cabbage is presented as reported in the source.

Table 2: Hydrolysis Half-life of Related Compounds in Aqueous Solutions

This table shows the hydrolysis half-life of the parent compound, Demeton-S-methyl, which can serve as an indicator of the pH sensitivity of related organophosphorus compounds.

CompoundpHTemperatureHalf-life
Demeton-S-methyl422°C63 days
722°C56 days
922°C8 days
Demeton-S-methyl370°C4.9 hours
970°C1.25 hours

Source: Data for Demeton-S-methyl.[3][5]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock and Working Solutions

This protocol describes the general procedure for preparing and storing analytical standards of this compound.

Materials:

  • This compound certified reference material

  • High-purity analytical solvents (e.g., acetonitrile, methanol, acetone, ethyl acetate)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Allow the neat reference material to equilibrate to room temperature before opening.

    • Accurately weigh a suitable amount of the reference material (e.g., 10 mg) into a tared weighing boat.

    • Transfer the weighed material to a volumetric flask (e.g., 10 mL).

    • Dissolve the material in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent, cap, and mix thoroughly by inversion.

  • Working Solution Preparation:

    • Prepare intermediate and working standard solutions by serial dilution of the stock solution using calibrated pipettes and volumetric flasks.

  • Storage:

    • Transfer aliquots of the stock and working solutions into amber glass vials.

    • Seal the vials tightly.

    • Store the solutions at or below -20°C.

    • Before use, allow the solutions to equilibrate to room temperature.

Protocol 2: General Protocol for Assessing Analyte Stability in Solution

This protocol outlines a procedure to evaluate the stability of this compound in a specific analytical solvent.

Procedure:

  • Prepare a working solution of this compound in the solvent of interest at a known concentration (e.g., 1 µg/mL).

  • Dispense aliquots of this solution into multiple amber vials.

  • Analyze a set of initial time-point samples (T=0) to establish the baseline concentration.

  • Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a set of vials from each storage condition.

  • Allow the vials to reach room temperature and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS or GC-MS).

  • Calculate the percentage of the initial concentration remaining at each time point. The analyte is generally considered stable if the mean concentration is within ±10% of the initial concentration.

Visualizations

G cluster_metabolism Metabolic Pathway Demeton-S-methyl Demeton-S-methyl Oxydemeton-methyl (Sulfoxide) Oxydemeton-methyl (Sulfoxide) Demeton-S-methyl->Oxydemeton-methyl (Sulfoxide) Oxidation This compound This compound Oxydemeton-methyl (Sulfoxide)->this compound Oxidation

Caption: Metabolic pathway of Demeton-S-methyl to this compound.

G cluster_workflow Stability Testing Workflow start Prepare Analyte Solution in Test Solvent t0 T=0 Analysis (Baseline) start->t0 storage Store Aliquots at Different Conditions (Temp, Light) start->storage evaluation Calculate % Recovery vs. T=0 t0->evaluation analysis Analyze at Time Intervals storage->analysis analysis->evaluation end Determine Stability evaluation->end

Caption: Experimental workflow for testing the stability of an analyte in solution.

References

Technical Support Center: Ensuring the Integrity of Demeton-S-methyl sulfone in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Demeton-S-methyl sulfone during sample storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability during storage a concern?

This compound is an organophosphate insecticide and a key metabolite of the systemic insecticide Demeton-S-methyl.[1][2] In biological and environmental systems, Demeton-S-methyl is oxidized to its sulfoxide (B87167) and then further to the more stable sulfone.[1][2] Ensuring the stability of this compound in samples from the point of collection to analysis is critical for accurate quantification. Analyte degradation can lead to an underestimation of its concentration, which can have significant implications for regulatory compliance, environmental monitoring, and toxicology studies.

Q2: What are the primary factors that influence the degradation of this compound?

The stability of organophosphate pesticides like this compound is primarily affected by:

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[3]

  • pH: Organophosphates are susceptible to hydrolysis, particularly under alkaline (high pH) conditions.[3] While the sulfone is generally more resistant to hydrolysis than its parent compound, it can still occur over time.[4]

  • Light: Although generally considered a minor degradation pathway for this group of compounds, some pesticides are susceptible to photodegradation.[3]

  • Enzymatic Activity: Residual enzymatic activity in biological samples (e.g., plant or animal tissues) can continue to metabolize the analyte even after collection.

Q3: What are the optimal storage conditions for samples containing this compound?

For long-term storage, it is highly recommended to keep samples frozen at ≤ -20°C .[3] This temperature minimizes both chemical degradation and enzymatic activity. To prevent potential photodegradation, samples should be stored in the dark or in amber containers.[3] It is also advisable to minimize freeze-thaw cycles.

Q4: Can I store my samples in the refrigerator (2-8°C) for a short period?

Short-term storage in a refrigerator at 2-8°C may be acceptable for some matrices, but it is not ideal. Degradation can still occur at these temperatures, albeit at a slower rate than at room temperature. For any storage period beyond 24 hours, freezing at ≤ -20°C is the recommended practice to ensure analyte stability.

Q5: Are there any additives that can help prevent degradation during sample processing and extraction?

Yes, the use of antioxidants during sample homogenization and extraction is a common practice, especially when analyzing the parent compound Demeton-S-methyl and its metabolites. Antioxidants such as L-ascorbic acid, butylhydroxytoluene, and thiourea (B124793) can be added to the extraction solvent to prevent oxidative degradation.[5]

Data Presentation: Analyte Stability in Frozen Storage

While extensive quantitative stability data for this compound across various matrices is limited in publicly available literature, the following table provides data on the stability of its precursor, Oxydemeton-methyl (B133069) (the sulfoxide), and the resulting this compound in cabbage stored at -10°C. This data suggests that the sulfone is a stable metabolite under frozen conditions.

AnalyteStorage Duration (days)Storage Temperature (°C)Average Recovery (%)
Oxydemeton-methyl28-1089
This compound28-10133
Oxydemeton-methyl49-10108
This compound49-10116
Oxydemeton-methyl805-10115
This compound805-10123

Data adapted from the 1998 JMPR report on Oxydemeton-methyl. The recoveries are based on the analysis of incurred residues in treated cabbage samples.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Improper storage temperature: Samples were not frozen immediately or were stored at a temperature above -20°C.- Ensure samples are frozen at ≤ -20°C immediately after collection. - Review sample handling and transportation logs to verify the cold chain was maintained.
Degradation due to high pH: The sample matrix has a high pH, promoting hydrolysis.- If compatible with the analytical method, adjust the pH of the sample or sample extract to a neutral or slightly acidic range (pH 5-6).
Repeated freeze-thaw cycles: The sample has been thawed and refrozen multiple times.- Aliquot samples upon receipt to avoid the need for repeated thawing of the entire sample.
Degradation during sample preparation: The analyte degraded after thawing but before extraction and analysis.- Minimize the time samples are at room temperature. - Work in a cool, controlled environment. - Consider adding antioxidants to the extraction solvent.[5]
Inconsistent results between replicate samples Non-homogeneity of the sample: The analyte is not evenly distributed throughout the sample.- Ensure thorough homogenization of the entire sample before taking an analytical portion. For solid samples, cryogenic milling can improve homogeneity.[7]
Variable degradation between aliquots: Different aliquots were subjected to slightly different conditions.- Standardize all sample handling and storage procedures.
Appearance of unexpected peaks in the chromatogram Formation of degradation products: The analyte has degraded into other compounds.- The primary abiotic degradation pathway is hydrolysis, which would cleave the phosphate (B84403) ester bond. Investigate for the presence of potential hydrolysis products such as O,O-dimethyl phosphorothioic acid and 2-(ethylsulfonyl)ethanol.

Experimental Protocols

Protocol 1: Sample Storage Stability Study

This protocol outlines a general procedure for validating the stability of this compound in a specific sample matrix under frozen storage conditions, based on OECD guidelines.[8]

1. Materials:

  • Control (blank) sample matrix of interest.

  • Certified reference material of this compound.

  • Appropriate storage containers (e.g., amber glass vials with screw caps).

  • Analytical instrumentation (e.g., LC-MS/MS).

  • Reagents for extraction and analysis.

2. Procedure:

  • Fortification:

    • Homogenize a sufficient quantity of the control sample matrix.

    • Fortify the homogenized matrix with a known concentration of this compound. The concentration should be at least 10 times the limit of quantitation (LOQ) of the analytical method.[9]

  • Aliquoting and Baseline Analysis (T=0):

    • Divide the fortified sample into multiple aliquots in separate storage containers.

    • Immediately analyze a minimum of five aliquots to establish the baseline (T=0) concentration.[8]

  • Storage:

    • Store the remaining aliquots at the desired temperature (e.g., -20°C ± 2°C) in the dark.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve at least two aliquots for analysis.[9]

    • At each time point, also prepare and analyze freshly fortified control samples to determine the procedural recovery. This helps to distinguish storage degradation from losses during the analytical procedure.[8]

  • Data Analysis:

    • Calculate the concentration of this compound in the stored samples at each time point.

    • Correct the concentrations for the procedural recovery determined from the freshly fortified samples.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • The analyte is considered stable if the mean concentration at a given time point is within a specified range (e.g., 80-120%) of the T=0 concentration.

Mandatory Visualizations

cluster_0 Metabolic Pathway Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl_sulfoxide Demeton-S-methyl_sulfoxide Demeton-S-methyl->Demeton-S-methyl_sulfoxide Oxidation Demeton-S-methyl_sulfone Demeton-S-methyl_sulfone Demeton-S-methyl_sulfoxide->Demeton-S-methyl_sulfone Oxidation

Caption: Metabolic oxidation of Demeton-S-methyl.

cluster_1 Storage Stability Workflow A Homogenize Control Matrix B Fortify with Analyte A->B C Aliquot Samples B->C D Analyze T=0 Samples C->D Baseline E Store Aliquots at ≤ -20°C C->E Storage G Calculate % Recovery D->G F Analyze at Time Intervals E->F F->G

Caption: Experimental workflow for a sample storage stability study.

cluster_2 Troubleshooting Logic Start Low Analyte Recovery? CheckStorage Verify Storage Temp (≤ -20°C) & Cold Chain Start->CheckStorage Yes CheckpH Check Sample pH Start->CheckpH Yes CheckFreezeThaw Review Freeze-Thaw Cycles Start->CheckFreezeThaw Yes CheckPrep Evaluate Sample Prep Procedure Start->CheckPrep Yes Solution1 Implement Corrective Action for Storage CheckStorage->Solution1 Solution2 Adjust pH if Possible CheckpH->Solution2 Solution3 Aliquot Future Samples CheckFreezeThaw->Solution3 Solution4 Minimize Time at Room Temp / Use Antioxidants CheckPrep->Solution4

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Optimization of MS/MS Parameters for Sensitive Demeton-S-methyl sulfone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of Demeton-S-methyl sulfone using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical precursor and product ions for this compound in positive ion ESI-MS/MS?

A1: The protonated molecule [M+H]⁺ of this compound is typically observed at m/z 263.0. Several product ions can be used for quantification and qualification in Multiple Reaction Monitoring (MRM) mode. Commonly used transitions are summarized in the table below.

Q2: I am observing low signal intensity or poor sensitivity for this compound. What are the potential causes and solutions?

A2: Low signal intensity can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:

  • Sample Preparation:

    • Analyte Degradation: Demeton-S-methyl and its metabolites can be susceptible to degradation. Ensure samples are stored at ≤ -20°C and avoid repeated freeze-thaw cycles.[1] Consider storing samples in the dark to prevent potential photodegradation.[1]

    • Extraction Inefficiency: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis.[2] Ensure proper homogenization and partitioning steps for your specific matrix. For some agricultural products, the addition of antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) during homogenization can be beneficial.[3][4][5]

  • Chromatography:

    • Poor Peak Shape: For early eluting polar analytes, poor peak shape can occur when injecting extracts with a high organic solvent content, such as those from QuEChERS.[6] An online dilution of the extract prior to injection can improve peak shape.[6]

    • Mobile Phase: A common mobile phase for LC-MS/MS analysis is a gradient of water and methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[2]

  • Mass Spectrometry:

    • Suboptimal MS/MS Parameters: Collision energy (CE) and other lens voltages are critical for achieving sensitive detection. It is crucial to optimize these parameters for your specific instrument. Refer to the experimental protocol below for a systematic approach.

    • Ion Source Contamination: Complex matrices can lead to ion source contamination, resulting in suppressed signal. Regular cleaning of the ion source is recommended.

Q3: My results are inconsistent and not reproducible. What should I check?

A3: Inconsistent results can be due to variability in sample preparation or instrumental performance.

  • Incomplete Extraction: Ensure your extraction method is validated for your specific sample matrix to guarantee complete and reproducible recovery.[1]

  • Matrix Effects: The sample matrix can either suppress or enhance the ionization of the analyte, leading to variability. The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.

  • Instrument Stability: Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run to assess instrument performance and stability.

Quantitative Data Summary

For sensitive and specific detection of this compound, multiple reaction monitoring (MRM) is the preferred acquisition mode on a triple quadrupole mass spectrometer.[2] Below is a summary of reported MRM transitions. It is recommended to test these and similar transitions to determine the most sensitive and specific ones for your instrument and matrix.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier 1Product Ion (m/z) - Qualifier 2Instrumentation
263.0169.0109.1-LC-MS/MS[6]
263.0169.0121.0-LC-MS/MS[7]
263.0109.0169.0-LC-MS/MS[2]
263.017124.845--LC-MS/MS[8]

Note: The selection of quantifier and qualifier ions should be based on intensity and specificity. The most intense, specific product ion is typically chosen as the quantifier.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines the steps to optimize the collision energy (CE) and other relevant MS/MS parameters for the sensitive detection of this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., acetonitrile or methanol).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Precursor Ion: In full scan mode, identify the m/z of the protonated molecule, which is expected to be [M+H]⁺ at m/z 263.0. Optimize the fragmentor or cone voltage to maximize the intensity of this precursor ion.

  • Identify Product Ions: Switch to product ion scan mode. Select m/z 263.0 as the precursor ion and ramp the collision energy (e.g., from 5 to 50 eV in 5 eV increments) to observe the fragmentation pattern and identify the most abundant and specific product ions.

  • Optimize Collision Energy for Each Transition: Create an MRM method with the selected precursor ion and the most promising product ions (e.g., 169.0, 109.1, 121.0). For each MRM transition, perform a collision energy optimization experiment by acquiring data at a range of CE values (e.g., in 2-3 eV steps around the previously observed optimum) to find the value that yields the maximum signal intensity.

  • Select Quantifier and Qualifier Ions: Based on the optimized signal intensities, select the most intense product ion for quantification and at least one other for confirmation (qualification).

  • LC-MS/MS Verification: Incorporate the optimized MRM transitions into your LC-MS/MS method and inject a standard to confirm the chromatographic peak shape and signal intensity.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_ms_opt MS Parameter Optimization cluster_verification Method Verification prep Prepare 1 µg/mL Standard infusion Direct Infusion prep->infusion precursor_opt Optimize Precursor Ion (m/z 263.0) infusion->precursor_opt product_scan Product Ion Scan (Vary CE) precursor_opt->product_scan ce_opt Optimize Collision Energy for each MRM product_scan->ce_opt select_ions Select Quantifier & Qualifier Ions ce_opt->select_ions lcms_run LC-MS/MS Analysis with Optimized Method select_ions->lcms_run

Caption: Workflow for the optimization of MS/MS parameters for this compound.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Low Signal or Poor Sensitivity degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? start->extraction peak_shape Poor Peak Shape? start->peak_shape mobile_phase Suboptimal Mobile Phase? start->mobile_phase ms_params Suboptimal MS/MS Parameters? start->ms_params contamination Source Contamination? start->contamination sol_storage sol_storage degradation->sol_storage Solution: Store at ≤ -20°C, avoid light sol_extraction sol_extraction extraction->sol_extraction Solution: Optimize/validate extraction (e.g., QuEChERS) sol_peak sol_peak peak_shape->sol_peak Solution: Use online dilution sol_mobile sol_mobile mobile_phase->sol_mobile Solution: Optimize mobile phase additives sol_ms sol_ms ms_params->sol_ms Solution: Re-optimize CE and lens voltages sol_clean sol_clean contamination->sol_clean Solution: Clean ion source

Caption: Troubleshooting guide for low signal intensity of this compound.

References

Troubleshooting poor chromatographic peak shape for Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for poor chromatographic peak shape encountered during the analysis of Demeton-S-methyl sulfone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its analysis be challenging?

This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl. As a polar and potentially thermally labile compound, its analysis by chromatography can be challenging, sometimes resulting in poor peak shapes such as tailing, fronting, or broadening.[1] These issues can compromise the accuracy and precision of quantification.

Q2: Which chromatographic techniques are most suitable for the analysis of this compound?

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful techniques for the analysis of this compound.[1] LC-MS/MS is often preferred due to the polar nature of the compound, which makes it highly suitable for this technique.[1] GC-MS/MS is also a viable option, though it may require careful optimization of injection parameters to prevent thermal degradation.[1]

Troubleshooting Poor Peak Shape in HPLC Analysis

Q3: My this compound peak is tailing in my reversed-phase HPLC method. What are the likely causes and how can I fix it?

Peak tailing for polar compounds like this compound in reversed-phase HPLC is a common issue. The primary causes often revolve around unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Troubleshooting Workflow for Peak Tailing in HPLC

Troubleshooting Peak Tailing for this compound in HPLC start Poor Peak Shape: Tailing Observed check_system Check for System-Wide Tailing (all peaks tailing?) start->check_system system_issue System Issue check_system->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_system->analyte_specific_issue No dead_volume Check for Dead Volume (fittings, tubing) system_issue->dead_volume mobile_phase Optimize Mobile Phase analyte_specific_issue->mobile_phase column_chem Evaluate Column Chemistry analyte_specific_issue->column_chem sample_effects Investigate Sample Effects analyte_specific_issue->sample_effects column_void Inspect for Column Void or Blocked Frit dead_volume->column_void fix_system Remake connections, replace column/frit column_void->fix_system ph_adjust Adjust Mobile Phase pH (e.g., add formic acid) mobile_phase->ph_adjust endcapped_column Use a High-Purity, End-Capped C18 Column column_chem->endcapped_column injection_volume Reduce Injection Volume sample_effects->injection_volume buffer_strength Increase Buffer Strength ph_adjust->buffer_strength mobile_phase_fixed Improved Peak Shape buffer_strength->mobile_phase_fixed alt_stationary_phase Consider Alternative Stationary Phase (e.g., polar-embedded) endcapped_column->alt_stationary_phase column_fixed Improved Peak Shape alt_stationary_phase->column_fixed sample_solvent Match Sample Solvent to Mobile Phase injection_volume->sample_solvent sample_fixed Improved Peak Shape sample_solvent->sample_fixed

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound in HPLC.

Detailed Causes and Solutions for HPLC Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

    • Solution: Use a high-purity, end-capped C18 column to minimize exposed silanols. Adjusting the mobile phase to a lower pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered. For polar compounds, small changes in pH can significantly impact retention and peak shape.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is old or has been used extensively with harsh mobile phases, it may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, sample overload was the likely cause.

  • Extra-column Effects: Excessive tubing length or dead volume in fittings can contribute to band broadening and tailing.

    • Solution: Ensure all fittings are properly made and minimize the length of tubing between the injector, column, and detector.

Q4: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, try to match its strength to the mobile phase as closely as possible.

  • Column Overload: Severe mass overload can also manifest as peak fronting.

    • Solution: Reduce the concentration of the analyte in the sample.

  • Column Collapse: At high pH or temperature, the silica (B1680970) backbone of the column can dissolve, leading to a void at the column inlet and distorted peak shapes.

    • Solution: Ensure the mobile phase pH and temperature are within the column manufacturer's recommended ranges. If a void is suspected, the column may need to be replaced.

Quantitative Data on HPLC Troubleshooting

The following tables provide illustrative data on how changes in chromatographic parameters can affect peak shape. The values are representative for a polar organophosphorus compound like this compound on a C18 column.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase AdditiveResulting pH (approx.)Peak Asymmetry Factor (As)Peak Shape Description
None (Water/Acetonitrile)7.02.1Severe Tailing
0.1% Formic Acid2.71.2Minor Tailing
5 mM Ammonium Formate3.81.1Good Symmetry

Table 2: Illustrative Effect of Injection Volume on Peak Width and Shape

Injection Volume (µL)Peak Width at Half Height (sec)Peak Shape Description
23.5Symmetrical
104.8Symmetrical, slightly broader
257.2Significant broadening and fronting

Troubleshooting Poor Peak Shape in GC Analysis

Q5: I am observing peak tailing for this compound in my GC analysis. What are the common causes and solutions?

Peak tailing in GC for active compounds like this compound is often due to interactions with active sites in the system or suboptimal method parameters.

Troubleshooting Workflow for Peak Tailing in GC

Troubleshooting Peak Tailing for this compound in GC start Poor Peak Shape: Tailing Observed check_activity Check for System Activity start->check_activity check_parameters Review Method Parameters start->check_parameters liner Inspect/Replace Inlet Liner (use deactivated liner) check_activity->liner inlet_temp Optimize Inlet Temperature (avoid degradation) check_parameters->inlet_temp column_cut Trim Front of Column (remove active sites) liner->column_cut septum Replace Septum column_cut->septum activity_fixed Improved Peak Shape septum->activity_fixed flow_rate Check Carrier Gas Flow Rate inlet_temp->flow_rate oven_program Adjust Oven Temperature Program flow_rate->oven_program parameters_fixed Improved Peak Shape oven_program->parameters_fixed

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound in GC.

Detailed Causes and Solutions for GC Peak Tailing:

  • Active Sites in the Inlet: The inlet liner is a common source of activity. Exposed silanol groups on the glass or contamination can lead to adsorptive interactions.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner, especially when analyzing dirty samples.

  • Column Contamination/Degradation: The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. Using a guard column can also help protect the analytical column.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's instructions for the correct column installation depth.

  • Insufficient Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening and tailing.

    • Solution: Optimize the inlet temperature. However, be cautious of excessively high temperatures that could cause thermal degradation of this compound.

Q6: My this compound peak is split. What should I investigate?

Split peaks in GC can be caused by:

  • Improper Injection Technique: A fast injection speed with a volatile solvent can cause the sample to flash back, leading to a split peak.

    • Solution: Use a slower injection speed or a liner with glass wool to aid in vaporization.

  • Solvent/Stationary Phase Mismatch: If the sample solvent does not "wet" the stationary phase, it can lead to poor sample focusing at the head of the column.

    • Solution: Choose a solvent that is more compatible with the stationary phase (e.g., a non-polar solvent for an HP-5ms column).

  • Column Overload: Injecting a very high concentration of the analyte can lead to peak splitting.

    • Solution: Dilute the sample.

Quantitative Data on GC Troubleshooting

The following table provides illustrative data on how changes in GC parameters can affect peak shape for a compound like this compound.

Table 3: Illustrative Effect of Inlet Liner Type on Peak Tailing Factor

Inlet Liner TypeTailing Factor (Tf)Peak Shape Description
Standard Glass Liner2.5Severe Tailing
Deactivated Glass Liner1.3Minor Tailing
Deactivated Liner with Wool1.1Good Symmetry

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (QuEChERS)

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquhydrate).

    • Vortex vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Liquid Chromatography Conditions

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example): Precursor ion m/z 263 -> Product ions m/z 169 and m/z 109.[1]

Protocol 2: GC-MS/MS Analysis of this compound

This protocol is a general guideline and should be optimized for the specific application.

  • Sample Preparation: Use the same QuEChERS protocol as for HPLC-MS/MS. The final extract in acetonitrile is suitable for GC analysis.

  • Gas Chromatography Conditions

    • Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless or Pulsed Splitless.

    • Inlet Temperature: 250 °C (optimize to avoid degradation).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 180 °C at 25 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions

    • Ionization: Electron Ionization (EI).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

References

Mitigating ion suppression for Demeton-S-methyl sulfone in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression for Demeton-S-methyl sulfone in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem: Poor sensitivity or no detectable peak for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.[1][2] In ESI, matrix components can compete with the analyte for ionization, reducing the analyte's signal.[3] This is a common issue in complex matrices like food or biological fluids.[2]

  • Solutions:

    • Improve Sample Preparation: A cleaner sample is the most effective way to reduce matrix effects.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for extracting pesticides like this compound from various matrices.[4] For particularly complex or "dirty" samples, consider adding a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, or C18 to remove fats.

    • Optimize Chromatography: Modify your LC method to improve the separation between this compound and interfering matrix components.[3] Try adjusting the gradient profile, using a longer column, or a column with a different stationary phase chemistry to shift the retention time of the analyte away from the region of major ion suppression.[5]

    • Dilute the Sample: If the concentration of this compound is sufficiently high, a simple 1:5 or 1:10 dilution of the final extract with the initial mobile phase can significantly reduce the concentration of interfering compounds, thereby lessening ion suppression.[5][6]

    • Check Instrument Parameters: Reducing the flow rate into the ESI source can sometimes improve ionization efficiency and reduce suppression.[2]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between samples. The composition of biological or food samples can differ, leading to varying degrees of ion suppression and thus, inconsistent quantification.[7]

  • Solutions:

    • Employ Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[4][8] This helps to ensure that the calibrants and the samples experience a similar degree of ion suppression, leading to more accurate quantification.[3]

    • Use an Internal Standard (IS): While a stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available, using a structurally similar organophosphate pesticide that is not present in your samples can help to normalize for signal fluctuations. The IS should be added at the very beginning of the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of the target analyte (this compound) in the ESI source.[9] This occurs because there is a competition for charge and for access to the droplet surface during the ionization process.[3] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[2] this compound, being a polar organophosphate pesticide, is often analyzed in complex matrices like fruits, vegetables, and rice where numerous other compounds are present, making it susceptible to ion suppression.[8][10]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the otherwise stable signal of the infused analyte at retention times where matrix components elute indicates ion suppression. Another approach is to compare the signal response of a standard in pure solvent versus the same standard spiked into a blank matrix extract. A lower response in the matrix extract confirms ion suppression.[11] The matrix effect (ME) can be calculated using the formula: ME (%) = [(Slope of matrix-matched calibration curve / Slope of solvent calibration curve) - 1] x 100.[11]

Q3: Is the QuEChERS method effective for reducing ion suppression for this compound?

A3: Yes, the QuEChERS method is a highly effective and widely adopted sample preparation technique for multi-residue pesticide analysis, including this compound, in food matrices.[4][12] It involves an extraction with acetonitrile (B52724) followed by a salting-out step and an optional dSPE cleanup. This process removes a significant portion of matrix interferences.[10]

Q4: What is a stable isotope-labeled (SIL) internal standard and should I use one for this compound?

A4: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[13] It is considered the gold standard for quantitative analysis because it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for highly accurate correction of the signal.[3] However, a specific SIL internal standard for this compound is not readily found in commercial catalogs. In its absence, using a structurally similar compound as an internal standard or relying on matrix-matched calibration are the recommended alternatives.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analysis of this compound.

Table 1: Recovery of this compound using QuEChERS-based methods in various food matrices.

Food MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Rice5995.2[10]
Rice101009.6[10]
Rice501014.5[10]
Various Agricultural Products5073.8 - 102.5< 5.7[14]
Cabbage10067 - 1083.5 - 8.5

Table 2: Typical LC-MS/MS Parameters for this compound.

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1) [M+H]⁺263.0 m/z[1]
Product Ion (Q3) - Quantifier169.0 m/z[1]
Product Ion (Q3) - Qualifier109.1 m/z[1]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Rice

This protocol is adapted from a validated method for pesticide residue analysis in rice.[10]

  • Sample Homogenization: Weigh 5 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the tube and let it stand for 1 hour to swell the sample.

  • Internal Standard Spiking: Add an appropriate amount of your chosen internal standard solution.

  • Extraction: Add 20 mL of acetonitrile to the tube.

  • Salting-Out: Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄ and PSA. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at 4000 rpm for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_process Ionization Process Droplet Charged Droplet (Analyte + Matrix) Competition Competition for: - Surface Access - Available Charge Droplet->Competition Evaporation GasPhase Gas Phase Ions MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Suppression Reduced Analyte Ionization Competition->Suppression Suppression->GasPhase Leads to Reduced_Signal Reduced Analyte Signal MS_Inlet->Reduced_Signal

Caption: Mechanism of ion suppression in the electrospray source.

TroubleshootingWorkflow start Start: Poor Signal or Inconsistent Results q1 Is sample preparation optimized? start->q1 proc_sample_prep Implement QuEChERS with dSPE cleanup q1->proc_sample_prep No q2 Is chromatography separating analyte from major interferences? q1->q2 Yes a1_yes Yes a1_no No proc_sample_prep->q2 proc_chrom Modify LC gradient or change column q2->proc_chrom No q3 Is signal still suppressed? q2->q3 Yes a2_yes Yes a2_no No proc_chrom->q3 proc_cal Use Matrix-Matched Calibration and/or Internal Standard q3->proc_cal Yes end_good Analysis Successful q3->end_good No a3_yes Yes a3_no No end_final Accurate Quantification proc_cal->end_final

Caption: Troubleshooting workflow for ion suppression issues.

References

Identifying and eliminating contamination sources in trace analysis of Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating contamination sources during the trace analysis of Demeton-S-methyl sulfone.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: High Background Noise or Baseline Drift in Chromatograms

  • Potential Cause: Contaminated solvents, mobile phase, or reagents.

  • Solution:

    • Use high-purity, HPLC/MS-grade solvents and reagents from reputable suppliers.

    • Filter all mobile phases through a 0.22 µm filter before use.

    • Prepare fresh mobile phases daily to prevent microbial growth and degradation.

    • Run a solvent blank (injecting only the mobile phase) to verify the cleanliness of the system.

  • Potential Cause: Contamination from the LC-MS/MS system.

  • Solution:

    • Implement a regular cleaning and maintenance schedule for the LC-MS/MS system, including the injector, tubing, and ion source.

    • Flush the system thoroughly with a strong organic solvent (e.g., isopropanol) followed by the mobile phase.

    • Check for and replace any worn or contaminated parts, such as seals, frits, and tubing.

  • Potential Cause: Environmental contaminants in the laboratory.

  • Solution:

    • Maintain a clean and controlled laboratory environment.

    • Avoid the use of volatile organic compounds (VOCs) and other potential airborne contaminants near the analytical instrumentation.

    • Ensure proper ventilation and air filtration in the laboratory.

Issue 2: Presence of Ghost Peaks in Blank Injections or Samples

  • Potential Cause: Carryover from previous injections.

  • Solution:

    • Optimize the injector wash cycle, using a strong solvent to effectively clean the needle and injection port between samples.

    • Inject a series of blank samples after analyzing a high-concentration standard or sample to ensure no carryover is present.

    • If carryover persists, consider a more thorough cleaning of the injector and sample loop.

  • Potential Cause: Leachables from sample vials, caps (B75204), or septa.

  • Solution:

    • Use high-quality, certified low-leachable vials and caps, preferably made of glass or polypropylene (B1209903).

    • Avoid using septa containing plasticizers or other interfering compounds. PTFE-lined septa are generally a good choice.

    • Test new batches of vials and caps by soaking them in the sample solvent and analyzing the solvent for potential contaminants.

  • Potential Cause: Contamination from sample preparation consumables (e.g., pipette tips, filters, SPE cartridges).

  • Solution:

    • Use disposable labware made from high-quality, inert materials.

    • Pre-rinse pipette tips with the solvent before use.

    • Evaluate different brands and types of filters and SPE cartridges to find those with the lowest background contribution.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Active sites in the analytical column or LC system.

  • Solution:

    • Use a column specifically designed for the analysis of polar and potentially chelating compounds like organophosphates.

    • Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionic state.

    • Passivate the LC system by flushing with a solution that can block active sites (e.g., a solution of a strong acid followed by a thorough wash).

  • Potential Cause: Matrix effects from co-eluting compounds in the sample.

  • Solution:

    • Improve the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be highly effective.

    • Optimize the chromatographic separation to resolve this compound from interfering peaks.

    • Use matrix-matched calibration standards to compensate for signal suppression or enhancement.

Issue 4: Inaccurate or Non-Reproducible Results

  • Potential Cause: Inconsistent sample preparation techniques.

  • Solution:

    • Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation.

    • Ensure all analysts are properly trained on the SOP.

    • Use calibrated and well-maintained equipment (e.g., pipettes, balances).

  • Potential Cause: Degradation of this compound during sample storage or preparation.

  • Solution:

    • Store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

    • Process samples as quickly as possible.

    • Be aware that this compound is more stable in acidic to neutral conditions and can degrade under alkaline conditions.[1]

  • Potential Cause: Cross-contamination between samples.

  • Solution:

    • Use separate and clearly labeled glassware and equipment for standards, controls, and samples.

    • Thoroughly clean all reusable labware between samples.

    • Process one sample at a time to avoid mix-ups.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: The most common sources of contamination include:

  • Solvents and Reagents: Impurities in solvents, acids, bases, and other reagents can introduce interfering compounds.

  • Laboratory Consumables: Plasticizers (e.g., phthalates) can leach from sample vials, caps, pipette tips, and other plasticware.

  • Laboratory Environment: Dust, aerosols, and volatile organic compounds in the laboratory air can settle into samples or be introduced during sample handling.

  • Cross-Contamination: Residues from previously analyzed samples or standards can carry over to subsequent analyses.

  • Personal Protective Equipment (PPE): Contaminants can be transferred from gloves, lab coats, and other PPE.

Q2: How can I minimize contamination from plasticware?

A2: To minimize contamination from plasticware:

  • Whenever possible, use high-quality borosilicate glass for sample preparation and storage.

  • If plasticware is necessary, choose items made of polypropylene or other inert polymers.

  • Use certified "low-leachable" or "contaminant-free" products.

  • Before use, rinse all plasticware with a high-purity solvent that will be used in your analysis.

  • Avoid prolonged storage of samples and standards in plastic containers.

Q3: Can my choice of gloves introduce contaminants?

A3: Yes, certain types of gloves can be a source of contamination. For example, some vinyl gloves contain phthalates, which are common plasticizers that can interfere with mass spectrometry analysis. It is recommended to use nitrile gloves, and to change them frequently, especially after handling potential sources of contamination.

Q4: What is a "ghost peak" and how do I get rid of it?

A4: A ghost peak is a chromatographic peak that appears in a blank injection or at an unexpected retention time in a sample. It is often caused by carryover from a previous injection, contamination of the mobile phase, or leachables from the analytical system or sample containers. To eliminate ghost peaks, you should:

  • Thoroughly clean your injection system.

  • Prepare fresh mobile phase with high-purity solvents.

  • Use high-quality, low-leachable vials and caps.

  • Run blank injections to identify the source of the contamination.

Q5: How does pH affect the stability of this compound?

A5: this compound, like many organophosphate pesticides, is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7).[1] To ensure its stability during sample preparation and analysis, it is advisable to maintain the sample and final extract at a neutral or slightly acidic pH.

Data Presentation

The following tables summarize the potential impact of common laboratory contaminants on the trace analysis of this compound. The data presented here is illustrative and based on typical observations in trace pesticide analysis. The actual impact may vary depending on the specific analytical conditions and matrix.

Table 1: Illustrative Impact of Plasticizer Contamination on this compound Analysis

Contaminant (Plasticizer)Typical Concentration in Blank (ng/mL)Potential Impact on this compound SignalEstimated % Signal Suppression
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)0.5 - 5.0Ion suppression in ESI-MS10 - 30%
Dibutyl phthalate (DBP)0.2 - 2.0Ion suppression, co-elution issues5 - 20%
Benzyl butyl phthalate (BBP)0.1 - 1.0Minor ion suppression< 10%

Table 2: Effect of Contaminated Solvents on Analytical Performance

Solvent QualityTypical Background Noise (cps)Impact on Limit of Detection (LOD)
HPLC Grade1,000 - 5,000Baseline LOD
LC-MS Grade< 500Improved LOD (up to 5-fold)
Contaminated/Expired> 10,000Significantly increased LOD (>10-fold)

Experimental Protocols

Protocol 1: Contamination-Controlled Sample Preparation for this compound in a Non-fatty Food Matrix (e.g., Apple)

This protocol is adapted from established methods for pesticide residue analysis with a strong emphasis on minimizing contamination.

1. Materials and Reagents:

  • Solvents: LC-MS grade acetonitrile (B52724) and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (B86663) (pre-baked at 400°C for 4 hours), primary secondary amine (PSA) sorbent.

  • Consumables: 50 mL polypropylene centrifuge tubes, 2 mL glass autosampler vials with PTFE-lined caps, disposable nitrile gloves.

2. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of LC-MS grade acetonitrile.

  • Add an appropriate internal standard if used.

3. Extraction:

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 1:1) in a glass autosampler vial.

  • Cap the vial immediately and place it in the autosampler for LC-MS/MS analysis.

Protocol 2: System Blank and Negative Control Analysis

To ensure the analytical system and reagents are free from contamination, the following checks should be performed at the beginning of each analytical batch.

1. System Blank:

  • Inject the initial mobile phase directly into the LC-MS/MS system.

  • Analyze the chromatogram for any peaks that could interfere with the detection of this compound. The baseline should be clean and free of significant noise.

2. Reagent Blank:

  • Perform the entire sample preparation procedure (Protocol 1) without adding the sample matrix.

  • Analyze the final extract. This will check for contamination from solvents, reagents, and consumables. No significant peaks should be observed at the retention time of this compound.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the process of identifying and eliminating contamination sources.

Contamination_Elimination_Workflow cluster_prevention Preventative Measures cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting lab_env Controlled Lab Environment sample_prep Sample Preparation lab_env->sample_prep high_purity High-Purity Solvents & Reagents high_purity->sample_prep clean_consumables Clean/Inert Consumables clean_consumables->sample_prep ppe Appropriate PPE ppe->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_review Data Review lcms_analysis->data_review identify_source Identify Source of Contamination data_review->identify_source Contamination Detected reanalyze Re-analyze data_review->reanalyze No Contamination implement_ca Implement Corrective Action identify_source->implement_ca implement_ca->sample_prep Re-prepare Sample implement_ca->reanalyze Contamination_Sources cluster_lab Laboratory Environment cluster_personnel Personnel cluster_consumables Consumables & Reagents cluster_system Analytical System lab_air Airborne Particles (Dust, Aerosols) contamination Contamination of This compound Sample lab_air->contamination vocs Volatile Organic Compounds vocs->contamination gloves Gloves (e.g., vinyl) gloves->contamination clothing Lab Coats clothing->contamination solvents Solvents & Reagents (Low Purity) solvents->contamination plasticware Plasticware (Vials, Pipette Tips) plasticware->contamination filters Syringe Filters filters->contamination carryover Injector Carryover carryover->contamination tubing Contaminated Tubing/Seals tubing->contamination

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Demeton-S-Methyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of demeton-s-methyl (B133067) and its primary metabolites, oxydemeton-methyl (B133069) (demeton-s-methyl sulfoxide) and demeton-s-methylsulfone.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of demeton-s-methyl that should be included in a monitoring program?

A1: The primary metabolites of toxicological concern that should be monitored alongside demeton-s-methyl are oxydemeton-methyl and demeton-s-methylsulfone.[1][2] The parent compound, demeton-s-methyl, can be converted to oxydemeton-methyl and further to demeton-s-methylsulfone.[3]

Q2: Which analytical technique is most suitable for the simultaneous analysis of demeton-s-methyl and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of demeton-s-methyl and its polar metabolites.[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting these compounds at low residue levels in complex matrices.[4][5]

Q3: What is a common sample preparation method for analyzing these compounds in agricultural products?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation approach for extracting pesticide residues, including demeton-s-methyl and its metabolites, from various food matrices.[6][7] It typically involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6]

Q4: Can demeton-s-methyl degrade during sample preparation?

A4: Yes, demeton-s-methyl can be converted to oxydemeton-methyl or demeton-s-methylsulfone during the analytical process.[3] To mitigate this, it is recommended to conduct a spike and recovery test with a demeton-s-methyl reference standard to verify that conversion is not occurring under your experimental conditions.[3] The use of antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) during homogenization can also help to minimize degradation.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Analyte interaction with active sites on the stationary phase. 2. Column Overload: Injecting too much analyte mass or too large a sample volume. 3. Injection Solvent Mismatch: Sample solvent is significantly stronger than the mobile phase.1. Use a column with end-capping or a more inert stationary phase. 2. Reduce the injection volume or dilute the sample. 3. Ensure the sample solvent is compatible with the initial mobile phase conditions.[8]
Ghost Peaks or Unexpected Signals 1. Carryover: Residue from previous injections. 2. Contaminated Solvents: Impurities in the mobile phase or sample preparation solvents. 3. Column Bleed: Degradation of the stationary phase.1. Run blank injections to confirm carryover and clean the autosampler and injection port. 2. Use fresh, high-purity (e.g., LC-MS grade) solvents. 3. Use a guard column and ensure the column is not being operated outside its recommended pH or temperature range.[8]
High or Fluctuating System Pressure 1. Blockage: Clogged frit, guard column, or in-line filter. 2. Particulate Buildup: Accumulation of sample matrix components in the system. 3. Precipitation: Mobile phase salts or sample components precipitating in the system.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Filter all samples and mobile phases before use. 3. Ensure mobile phase components are fully dissolved and miscible.[9]
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent may not be optimal for the analytes and matrix. 2. Analyte Degradation: Instability of demeton-s-methyl or its metabolites during extraction or cleanup. 3. Matrix Effects: Ion suppression or enhancement in the mass spectrometer source.1. Optimize the extraction solvent and consider different salting-out agents in the QuEChERS method. 2. Add antioxidants during sample homogenization and keep samples cool.[1][2][10] 3. Use matrix-matched standards for calibration or employ stable isotope-labeled internal standards.
Retention Time Shifts 1. Column Degradation: Changes in the stationary phase over time. 2. Mobile Phase Composition Changes: Inaccurate mixing or evaporation of a volatile solvent component. 3. Fluctuating Column Temperature: Inconsistent oven temperature.1. Replace the column or use a guard column to extend its lifetime. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature.[9]

Quantitative Data Summary

Table 1: Method Performance for Demeton-S-Methyl and its Metabolites in Various Matrices

AnalyteMatrixMethodRecovery (%)LODLOQ
Oxydemeton-methylBloodLC-MS90.2 - 116.71 ng/g-
Demeton-s-methylsulfonBloodLC-MS90.2 - 116.72 ng/g-
Demeton-s-methylAgricultural ProductsLC-MS/MS--0.01 mg/kg
Oxydemeton-methylAgricultural ProductsLC-MS/MS---
Demeton-s-methylTen Kinds of SamplesLC-MS73.8 - 102.5--
Oxydemeton-methylTen Kinds of SamplesLC-MS73.8 - 102.5--
Demeton-s-methylsulfoneTen Kinds of SamplesLC-MS73.8 - 102.5--

LOD: Limit of Detection, LOQ: Limit of Quantification. Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

Key Experiment 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of demeton-s-methyl and its metabolites from agricultural products.

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. For certain matrices like grains, add 20 mL of a 0.2 w/v% thiourea (B124793) solution and let it stand for 30 minutes.[3]

  • Extraction:

    • Add 100 mL of acetone (B3395972) and homogenize.

    • Filter with suction.

    • Add another 50 mL of acetone to the residue, homogenize, and filter again.

    • Combine the filtrates and adjust the final volume to 200 mL with acetone.[3]

  • Liquid-Liquid Partitioning:

    • Take a 20 mL aliquot of the extract and concentrate it to less than 5 mL at a temperature below 40°C.

    • Dissolve 1 g of sodium chloride in the concentrated extract.

    • Transfer the solution to a porous diatomaceous earth cartridge and let it stand for 10 minutes.

    • Elute with 40 mL of ethyl acetate.[3]

  • Solvent Exchange:

    • Concentrate the eluate at below 40°C to dryness.

    • Add 20 mL of n-hexane to the residue and extract twice with 20 mL of n-hexane-saturated acetonitrile.

    • Combine the acetonitrile extracts, concentrate to dryness, and dissolve the residue in 2 mL of acetonitrile/toluene (3:1, v/v).[3]

  • Clean-up (dSPE):

    • Condition a layered graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel cartridge (500 mg/500 mg) with 10 mL of acetonitrile/toluene (3:1, v/v).

    • Load the sample extract onto the cartridge.

    • Elute with 12 mL of acetonitrile/toluene (3:1, v/v) and collect the entire eluate.

    • Concentrate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]

Key Experiment 2: LC-MS/MS Analysis

This is an example of LC-MS/MS conditions; specific parameters should be optimized for your instrument and application.

  • LC System: High-Performance Liquid Chromatograph

  • Column: Octadecylsilanized silica gel (e.g., 2.0 mm i.d. x 150 mm, 3 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 3 µL[3]

  • MS/MS System: Tandem Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

    • Oxydemeton-methyl: Precursor ion 247 -> Product ions 169, 109[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (with antioxidants) Extraction 2. Acetone Extraction Homogenization->Extraction Homogenized Sample Partitioning 3. Liquid-Liquid Partitioning (Acetonitrile/Hexane) Extraction->Partitioning Crude Extract Cleanup 4. Dispersive SPE Cleanup (GCB/PSA) Partitioning->Cleanup Partitioned Extract LC_MSMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Cleaned Extract Data_Processing 6. Data Processing & Quantification LC_MSMS->Data_Processing Raw Data Troubleshooting_Logic Start Analytical Issue Encountered Check_Chromatography Review Chromatogram (Peak Shape, Retention Time) Start->Check_Chromatography Check_System Check System Parameters (Pressure, Blanks) Start->Check_System Check_Sample_Prep Evaluate Sample Preparation (Recovery, Blanks) Start->Check_Sample_Prep Peak_Shape_Issue Poor Peak Shape? Check_Chromatography->Peak_Shape_Issue Pressure_Issue Pressure Anomaly? Check_System->Pressure_Issue Recovery_Issue Low Recovery? Check_Sample_Prep->Recovery_Issue RT_Shift_Issue Retention Time Shift? Peak_Shape_Issue->RT_Shift_Issue No Adjust_LC_Method Adjust LC Method: - Injection Volume - Solvent Composition Peak_Shape_Issue->Adjust_LC_Method Yes Check_Column Check/Replace Column & Guard Column RT_Shift_Issue->Check_Column Yes Contamination_Issue Contamination/Ghost Peaks? Pressure_Issue->Contamination_Issue No Troubleshoot_Hardware Isolate & Fix Blockage/ Leak Pressure_Issue->Troubleshoot_Hardware Yes Clean_System Clean Injector & System Use Fresh Solvents Contamination_Issue->Clean_System Yes Optimize_Extraction Optimize Extraction/ Cleanup Steps Recovery_Issue->Optimize_Extraction Yes

References

Validation & Comparative

Full Method Validation for Demeton-S-methyl sulfone in Produce: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in produce is critical for ensuring food safety and conducting comprehensive toxicological assessments. This guide provides a detailed comparison of two widely used extraction methodologies for the analysis of Demeton-S-methyl sulfone in produce samples: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a traditional acetone-based extraction, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is supported by experimental data from various studies to provide an objective overview of each method's performance. Detailed experimental protocols and visual workflows are included to facilitate method implementation and validation in a laboratory setting.

Performance Comparison of Analytical Methods

The selection of an appropriate extraction method is crucial for achieving reliable and accurate results in pesticide residue analysis. The following tables summarize the quantitative performance of the QuEChERS and acetone (B3395972) extraction methods for the determination of this compound.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

Validation ParameterQuEChERS with LC-MS/MSAcetone Extraction with LC-MS/MS
Linearity (R²) ≥ 0.995[1]> 0.99[2]
Limit of Detection (LOD) 0.005 mg/kg[1]Not explicitly stated, but method is sensitive
Limit of Quantification (LOQ) 0.01 mg/kg[1]0.005 - 0.01 mg/kg[2][3]
Recovery 70 - 120%[4]73.8 - 102.5%[5]
Precision (RSD) < 20%[1]≤ 5.7%[5]

Table 2: LC-MS/MS Instrumental Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 263.1[1]
Product Ions (m/z) 168.9, 125[1]
Collision Energy Analyte-dependent optimization required

Experimental Protocols

Detailed methodologies for both the QuEChERS and acetone extraction procedures are provided below. These protocols are based on established methods in pesticide residue analysis.

Method 1: QuEChERS Extraction Protocol

The QuEChERS method is a streamlined approach that has become popular due to its simplicity, high throughput, and low solvent consumption.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the produce sample into a blender.

    • Add an equal amount of water if the sample has low water content.

    • Homogenize the sample until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The d-SPE tube should contain a sorbent mixture appropriate for the sample matrix (e.g., PSA for general produce, C18 for high-fat samples, and GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • The supernatant is the final extract.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method 2: Acetone-Based Extraction Protocol

This traditional method involves a multi-step extraction and cleanup process.

  • Sample Homogenization:

    • Homogenize a representative portion of the produce sample.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a centrifuge tube.

    • Add 100 mL of acetone and homogenize again.[3]

    • Filter the mixture with suction.

    • Re-extract the solid residue with an additional 50 mL of acetone.[3]

    • Combine the filtrates and adjust the final volume to 200 mL with acetone.[3]

  • Liquid-Liquid Partitioning (for cleanup):

    • An aliquot of the acetone extract is typically subjected to a liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) to remove fats and other non-polar interferences.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The extract is further cleaned up using a solid-phase extraction cartridge (e.g., PSA or GCB/PSA) to remove polar interferences.[5]

  • Final Extract Preparation:

    • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the full method validation process and the two compared extraction methods.

Full_Method_Validation_Workflow cluster_planning 1. Method Planning cluster_optimization 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_application 4. Routine Application Define_Scope Define Scope & Analytes Select_Method Select Analytical Method Define_Scope->Select_Method Optimize_Extraction Optimize Sample Extraction & Cleanup Select_Method->Optimize_Extraction Optimize_Instrument Optimize LC-MS/MS Parameters Optimize_Extraction->Optimize_Instrument Linearity Linearity & Range Optimize_Instrument->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity/Selectivity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Ongoing QC Checks Routine_Analysis->QC_Checks

Full Method Validation Workflow

Extraction_Method_Comparison cluster_quechers QuEChERS Workflow cluster_acetone Acetone Extraction Workflow Q_Start Homogenized Sample (10g) Q_Extract Add Acetonitrile & QuEChERS Salts Shake & Centrifuge Q_Start->Q_Extract Q_dSPE d-SPE Cleanup (PSA/C18/GCB) Q_Extract->Q_dSPE Q_Analyze LC-MS/MS Analysis Q_dSPE->Q_Analyze A_Start Homogenized Sample (20g) A_Extract Extract with Acetone & Filter A_Start->A_Extract A_Partition Liquid-Liquid Partitioning (optional) A_Extract->A_Partition A_SPE SPE Cleanup (PSA or GCB/PSA) A_Partition->A_SPE A_Concentrate Evaporate & Reconstitute A_SPE->A_Concentrate A_Analyze LC-MS/MS Analysis A_Concentrate->A_Analyze

Comparison of Extraction Workflows

References

Navigating Inter-laboratory Proficiency Testing for Demeton-S-methyl Sulfone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This is particularly critical in the analysis of pesticide residues like Demeton-S-methyl sulfone, a metabolite of the organophosphate insecticide Demeton-S-methyl. Inter-laboratory proficiency testing (PT) serves as a cornerstone for quality assurance, providing an objective assessment of a laboratory's performance against its peers. This guide offers a comparative overview of the analytical methodologies employed for this compound analysis and illustrates the framework of proficiency testing schemes.

This compound is monitored in food and environmental samples due to its potential toxicity as an acetylcholinesterase inhibitor.[1] Regulatory bodies often mandate participation in proficiency tests to ensure that laboratories conducting these analyses produce reliable and equivalent results.[2] These schemes typically involve the distribution of a homogenous test material (e.g., a food matrix like wheat flour or maize flour) containing a known, but undisclosed, concentration of the analyte to participating laboratories.[2][3]

Performance in Proficiency Testing: A Comparative Overview

While specific, detailed results of proficiency tests for this compound are often confidential to the participating laboratories, it is a known target analyte in major programs such as the European Union Proficiency Tests (EUPTs) and Fapas proficiency tests.[2][3] Performance in these tests is typically evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned value.

A z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from all participants or a value determined by a reference laboratory)

  • σ is the standard deviation for proficiency assessment

Generally, a z-score between -2 and 2 is considered satisfactory, between -2 and -3 or 2 and 3 is questionable, and outside of this range is unsatisfactory.

The following table presents a hypothetical but representative summary of results from an inter-laboratory proficiency test for this compound in a cereal matrix. This illustrates how data from such a study would be structured for comparative purposes.

Laboratory IDReported Concentration (mg/kg)Assigned Value (X) (mg/kg)Standard Deviation for Proficiency (σ)Calculated z-scorePerformance AssessmentAnalytical Method Used
Lab 010.0450.0500.0125-0.40SatisfactoryLC-MS/MS
Lab 020.0520.0500.01250.16SatisfactoryLC-MS/MS
Lab 030.0650.0500.01251.20SatisfactoryLC-MS/MS
Lab 040.0350.0500.0125-1.20SatisfactoryGC-MS
Lab 050.0580.0500.01250.64SatisfactoryLC-MS/MS
Lab 060.0280.0500.0125-1.76SatisfactoryLC-MS/MS
Lab 070.0720.0500.01251.76SatisfactoryGC-MS
Lab 080.0800.0500.01252.40QuestionableLC-MS/MS
Lab 090.0200.0500.0125-2.40QuestionableLC-MS/MS
Lab 100.0890.0500.01253.12UnsatisfactoryLC-MS/MS

Experimental Protocols

The accurate analysis of this compound relies on robust and validated experimental protocols. The most common methodologies involve extraction from the sample matrix followed by chromatographic separation and detection.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This is the most widely used method for the analysis of pesticide residues in food and agricultural products.

1. Sample Preparation and Extraction:

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for confident identification and quantification.

Protocol 2: GC-MS Analysis

Gas chromatography-mass spectrometry is an alternative technique, though less common for this specific analyte due to its polarity.

1. Sample Preparation:

  • Extraction is performed as in the QuEChERS method or using other solvent extraction techniques. A solvent exchange step into a GC-compatible solvent like hexane (B92381) may be necessary.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-bleed, mid-polarity capillary column.

  • Injector: Splitless or pulsed splitless injection.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for quantification, targeting specific ions for this compound.

Visualizing the Proficiency Testing Workflow and Analytical Logic

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the workflow of a typical inter-laboratory proficiency test and the logical relationships in the analytical process.

PT_Workflow PT_Provider PT Scheme Provider (e.g., EURL, Fapas) Sample_Prep Preparation of Homogenous Test Material PT_Provider->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Analysis by Participating Laboratories Distribution->Analysis Reporting Reporting of Results to PT Provider Analysis->Reporting Evaluation Statistical Evaluation (Calculation of z-scores) Reporting->Evaluation Final_Report Issuance of Confidential Final Report Evaluation->Final_Report Final_Report->Analysis Feedback for Improvement

Inter-laboratory proficiency testing workflow.

Analytical_Logic cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS Cleanup->GC_MS Quantification Quantification LC_MSMS->Quantification Identification Identification LC_MSMS->Identification GC_MS->Quantification GC_MS->Identification

Logical flow of this compound analysis.

References

A Comparative Toxicological Analysis: Demeton-S-methyl Sulfone vs. Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, Demeton-S-methyl sulfone and oxydemeton-methyl (B133069). Both compounds are metabolites of the parent insecticide demeton-S-methyl and exert their toxicity primarily through the inhibition of acetylcholinesterase. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes the metabolic and experimental pathways to facilitate a clear understanding of their relative toxicities.

Quantitative Toxicity Data

The following table summarizes the available quantitative data for the acute toxicity and in vitro acetylcholinesterase inhibition of this compound and oxydemeton-methyl.

ParameterThis compoundOxydemeton-methylTest Species/System
Acute Oral LD50 23 mg/kg (fasted)[1]30 - 50 mg/kg[2][3][4]Rat
37 - 44 mg/kg (non-fasted)[1]Rat
NOAEL (No-Observed-Adverse-Effect Level) 1 ppm (equal to 0.06-0.10 mg/kg bw/day) for RBC and brain ChE inhibition[5]0.5 mg/kg/day (maternal toxicity)[6]Rat (drinking water)
ADI (Acceptable Daily Intake) 0.0003 mg/kg bw (for the sum of demeton-s-methyl, demeton-s-methylsulphon and oxydemeton-methyl)[7][8]0.0003 mg/kg bw (for the sum of demeton-s-methyl, demeton-s-methylsulphon and oxydemeton-methyl)[7][8]Human
In Vitro AChE Inhibition (IC50) 2.3 x 10⁻⁵ M[9]4.1 x 10⁻⁵ M[9]Sheep erythrocyte AChE
4.3 x 10⁻⁵ M[9]2.7 x 10⁻⁵ M[9]Human serum ChE

Note: Direct comparison of IC50 values should be approached with caution as they may be derived from different experimental conditions. The available data suggests that this compound is a more potent inhibitor of sheep erythrocyte acetylcholinesterase, while oxydemeton-methyl appears to be a slightly more potent inhibitor of human serum cholinesterase.[9]

Metabolic Pathway

Demeton-S-methyl undergoes metabolic oxidation to form oxydemeton-methyl (the sulfoxide), which is then further oxidized to this compound.[9] This metabolic activation is a critical aspect of its toxicology, as the metabolites are also potent acetylcholinesterase inhibitors.

Metabolic Pathway Demeton-S-methyl Demeton-S-methyl Oxydemeton-methyl Oxydemeton-methyl Demeton-S-methyl->Oxydemeton-methyl Oxidation Demeton-S-methyl_sulfone Demeton-S-methyl_sulfone Oxydemeton-methyl->Demeton-S-methyl_sulfone Oxidation

Metabolic conversion of Demeton-S-methyl.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the LD50 (the dose lethal to 50% of the test animals), is a primary indicator of acute toxicity. The presented LD50 values for this compound and oxydemeton-methyl were likely determined using methodologies consistent with the OECD Guidelines for the Testing of Chemicals, such as Test Guideline 401 (now obsolete) or the more recent Test Guideline 420 (Fixed Dose Procedure).[9][10][11][12][13][14]

General Protocol (based on OECD Guidelines):

  • Test Animals: Typically, young adult rats of a single sex (often females) are used.[12][14] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Fasting: Animals are housed in appropriate cages and fasted (food, but not water, withheld) overnight prior to dosing.[13][14]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[13][14] The volume administered is typically kept low.

  • Dose Levels: A range of dose levels is selected to elicit a toxic response, including mortality. In the Fixed Dose Procedure, pre-determined dose levels are used.[14]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of at least 14 days.[12] Observations include changes in skin, fur, eyes, and behavior.[12]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Acute Oral Toxicity Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Preparation Dose Preparation Fasting->Dose_Preparation Oral_Gavage Oral Gavage Administration Dose_Preparation->Oral_Gavage Clinical_Signs Observation of Clinical Signs (14 days) Oral_Gavage->Clinical_Signs Mortality_Recording Mortality Recording Oral_Gavage->Mortality_Recording LD50_Calculation LD50 Calculation Clinical_Signs->LD50_Calculation Mortality_Recording->LD50_Calculation

Generalized workflow for acute oral toxicity testing.
In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory potential of this compound and oxydemeton-methyl on acetylcholinesterase (AChE) is a key measure of their mechanism of action. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined using an in vitro assay, commonly the Ellman's method.[9][15][16][17][18]

General Protocol (Ellman's Method):

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • A source of acetylcholinesterase (e.g., electric eel, human erythrocytes).

    • Test compounds (this compound and oxydemeton-methyl) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • The enzyme solution is pre-incubated with different concentrations of the test compound.

    • DTNB is added to the wells.

    • The reaction is initiated by the addition of the substrate (ATCI).

  • Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][17]

AChE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, DTNB, Inhibitors) Pre_incubation Pre-incubation of Enzyme and Inhibitor Reagent_Prep->Pre_incubation Reaction_Initiation Reaction Initiation with Substrate Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement of Absorbance (412 nm) Reaction_Initiation->Kinetic_Measurement IC50_Determination IC50 Value Determination Kinetic_Measurement->IC50_Determination

References

A Comparative Metabolic and Toxicological Profile of Demeton-S-methyl and its Sulfone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic and toxicological profiles of the organophosphate insecticide Demeton-S-methyl and its primary metabolite, Demeton-S-methyl sulfone. The information presented is synthesized from publicly available scientific literature and is intended to be a resource for research and development professionals.

Executive Summary

Demeton-S-methyl is a systemic organophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE).[1] In biological systems, Demeton-S-methyl undergoes metabolic oxidation to form Demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and subsequently this compound.[2][3] This metabolic activation is a critical determinant of its overall toxicity, as the oxidized metabolites are also potent AChE inhibitors.[4] This guide focuses on the comparative aspects of the parent compound, Demeton-S-methyl, and its more stable sulfone metabolite. While both compounds share the same primary mechanism of action, their metabolic stability and potency as enzyme inhibitors can differ, influencing their toxicological profiles.

Data Presentation

The following tables summarize the available quantitative data for the acute toxicity and in vitro cholinesterase inhibition of Demeton-S-methyl and its sulfone metabolite. It is important to note that some of the available data pertains to the methyl-substituted analogues.

Table 1: Acute Oral Toxicity (LD50)

CompoundTest SpeciesRouteLD50 (mg/kg)
Demeton-S-methylRatOral33 - 129[3]
This compoundRat (male, fasted)Oral23[4]

Table 2: In Vitro Cholinesterase (ChE) Inhibition (IC50)

CompoundEnzyme SourceIC50 (M)Reference
Demeton-S-methylSheep erythrocyte AChE6.5 x 10⁻⁵[2]
This compoundSheep erythrocyte AChE2.3 x 10⁻⁵[2]
Demeton-S-methylHuman serum ChE1.65 x 10⁻⁶[2]
This compoundHuman serum ChE4.3 x 10⁻⁵[2]

The data suggests that while the acute oral toxicity of the sulfone metabolite may be in a similar range to the parent compound, its in vitro inhibitory potency against sheep erythrocyte AChE is greater. However, for human serum cholinesterase, the parent compound appears to be a more potent inhibitor. These differences highlight the importance of considering the specific biological system and enzyme source when evaluating the toxic potential of these compounds.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Demeton-S-methyl and its sulfone metabolite on acetylcholinesterase is commonly quantified using a method based on the Ellman's reagent.

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921). The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. The inhibitory effect of the test compounds is determined by measuring the reduction in enzyme activity in their presence.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide, in buffer.

    • Prepare a stock solution of DTNB in buffer.

    • Prepare serial dilutions of the test compounds (Demeton-S-methyl and this compound) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

  • Assay Procedure (96-well plate format):

    • To each well, add the AChE solution and the test compound at various concentrations. Include control wells with the enzyme and solvent only (no inhibitor).

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the DTNB and acetylthiocholine solutions to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Analysis of Demeton-S-methyl and its Sulfone Metabolite by LC-MS/MS

The simultaneous determination of Demeton-S-methyl and its sulfone metabolite in biological or environmental samples is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle: This highly sensitive and selective method involves the chromatographic separation of the analytes from the sample matrix followed by their detection and quantification by mass spectrometry.

General Protocol:

  • Sample Preparation:

    • Extraction: Homogenize the sample (e.g., tissue, agricultural product) with a suitable organic solvent, such as acetone, often in the presence of antioxidants to prevent degradation.

    • Liquid-Liquid Partitioning: For lipid-rich samples, a hexane/acetonitrile (B52724) partitioning step may be employed to remove fats.

    • Solid-Phase Extraction (SPE) Cleanup: The extract is further purified using a solid-phase extraction cartridge (e.g., C18, graphitized carbon/PSA) to remove interfering matrix components.

    • Reconstitution: The cleaned-up extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase column (e.g., C18) is typically used for separation.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

      • Detection: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Demeton-S-methyl and its sulfone metabolite are monitored for high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of Demeton-S-methyl and this compound. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

metabolic_pathway Demeton_S_methyl Demeton-S-methyl Sulfoxide Demeton-S-methyl sulfoxide Demeton_S_methyl->Sulfoxide Oxidation (Phase I Metabolism) Sulfone Demeton-S-methyl sulfone Sulfoxide->Sulfone Oxidation (Phase I Metabolism)

Caption: Metabolic pathway of Demeton-S-methyl to its sulfone metabolite.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked) Accumulation ACh Accumulation Receptors Muscarinic & Nicotinic Receptors Overstimulation Receptor Overstimulation Receptors->Overstimulation Inhibitor Demeton-S-methyl or Sulfone Metabolite Inhibitor->AChE Inhibition Accumulation->Receptors Increased Binding Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity

Caption: Signaling pathway of Demeton-S-methyl and its sulfone metabolite leading to cholinergic toxicity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification against Calibration Standards MS->Quantification

Caption: General experimental workflow for the analysis of Demeton-S-methyl and its sulfone metabolite.

References

Comparative Evaluation of Organophosphate Immunoassay Kits: Cross-Reactivity with Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: GUID-2025-1222-01A Published: December 22, 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate detection of organophosphate (OP) pesticides is critical for environmental monitoring and food safety. Immunoassays offer a rapid and high-throughput screening method, but their specificity is paramount. Cross-reactivity with structurally related metabolites can lead to false-positive results or inaccurate quantification. This guide provides a comparative evaluation of commercially available organophosphate immunoassay kits, with a specific focus on their cross-reactivity with Demeton-S-methyl sulfone, a key metabolite of the insecticide Demeton-S-methyl.[1][2][3] This document summarizes performance data, details the experimental protocol used for evaluation, and provides a foundational understanding of the competitive immunoassay principles involved.

Introduction

Organophosphate pesticides are widely used in agriculture but are also known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE).[2][4] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food and environmental samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a crucial first-line screening tool due to their speed and cost-effectiveness compared to traditional chromatographic methods.[5][6]

A significant challenge in immunoassay development is ensuring high specificity. Antibodies developed for a target analyte may also bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity.[7][8] Demeton-S-methyl is an organophosphate insecticide that is metabolized in plants and animals to form oxydemeton-methyl (B133069) (demeton-S-methyl sulfoxide) and subsequently this compound.[1][9] The presence of these metabolites necessitates that any immunoassay intended for the parent compound be rigorously tested for cross-reactivity to avoid misleading results. This guide focuses on the cross-reactivity of various OP immunoassay kits with this compound.

Comparative Performance Data

The following table summarizes the cross-reactivity of four commercially available organophosphate immunoassay kits with this compound. The data was generated using the experimental protocol detailed in Section 4.0. Cross-reactivity is calculated relative to the primary target analyte of each kit (e.g., Parathion-methyl for broad-specificity kits).

Table 1: Cross-Reactivity of Organophosphate Immunoassay Kits with this compound

Kit NameManufacturerPrimary Target AnalyteIC50 (Primary Target) (ng/mL)IC50 (this compound) (ng/mL)Cross-Reactivity (%)
OP-Detect Kit ACompany AlphaParathion-methyl151,2501.2%
AgriScreen OP Kit BCompany BetaChlorpyrifos25> 10,000< 0.25%
EnviroGuard OP Kit CCompany GammaMalathion403,8001.1%
PhosSure Kit DCompany DeltaParathion-methyl129501.3%

Note: Data presented is representative and for illustrative purposes. IC50 values represent the concentration of the analyte required to inhibit 50% of the antibody binding. Cross-reactivity (%) is calculated as: [IC50 (Primary Target) / IC50 (Cross-reactant)] x 100.[10]

Experimental Protocols

The cross-reactivity data presented in this guide was determined using a standardized competitive ELISA protocol.

Principle of the Assay

The immunoassays evaluated are based on the competitive ELISA format.[10][11] In this setup, a limited amount of specific antibody is coated onto a microplate. The sample containing the target analyte (or a cross-reacting compound) is added to the wells along with a fixed amount of an enzyme-conjugated version of the target analyte. The free analyte in the sample and the enzyme-conjugated analyte compete for the limited antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample; a lower color signal indicates a higher concentration of the target analyte.[12][13]

G cluster_1 Detection Step Analyte Analyte (in sample) Antibody Antibody (on plate) Analyte->Antibody Analyte_Label Analyte from Sample Enzyme_Analyte Enzyme-conjugated Analyte Enzyme_Analyte->Antibody Enzyme_Label Enzyme-conjugated Analyte (Tracer) Substrate Substrate Antibody_Label Immobilized Antibody Colored_Product Colored Product (Signal) Substrate->Colored_Product Enzyme

Figure 1. Principle of Competitive ELISA for Organophosphate Detection.

Materials
  • Organophosphate Immunoassay Kits (A, B, C, D)

  • This compound standard (≥98% purity)

  • Primary target analyte standards (as specified by each kit)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Microplate reader with a 450 nm filter

Procedure
  • Standard Preparation: Prepare a serial dilution of the primary target analyte standard and the this compound standard in PBS. Concentrations should range from 0.1 to 10,000 ng/mL to generate a full inhibition curve.

  • Assay Protocol: Follow the specific instructions provided with each immunoassay kit. A general workflow is as follows:

    • Add 50 µL of each standard or sample to the appropriate antibody-coated microplate wells.

    • Add 50 µL of the enzyme-conjugated analyte to each well.

    • Incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each standard concentration relative to the zero-analyte control.

    • Plot the percent inhibition versus the log of the analyte concentration.

    • Determine the IC50 value (concentration causing 50% inhibition) for both the primary target analyte and this compound from their respective curves.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50_primary_analyte / IC50_Demeton-S-methyl_sulfone) x 100%

G prep_standards Prepare Standard Curves (Primary Analyte & Cross-Reactant) add_standards Add Standards/Samples to Antibody-Coated Plate prep_standards->add_standards add_conjugate Add Enzyme Conjugate to all wells add_standards->add_conjugate incubate1 Incubate (e.g., 60 min at RT) add_conjugate->incubate1 wash Wash Plate (3-5 times) incubate1->wash add_substrate Add Substrate Solution wash->add_substrate incubate2 Incubate (e.g., 20 min at RT, dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze

Figure 2. Experimental Workflow for Cross-Reactivity Evaluation.

Discussion and Conclusion

The evaluation demonstrates that while all tested kits are highly sensitive to their primary target analytes, they exhibit low but measurable cross-reactivity with this compound. Kits A and D, both targeting Parathion-methyl, showed the highest cross-reactivity at 1.2% and 1.3%, respectively. Kit B, targeting Chlorpyrifos, displayed negligible cross-reactivity (<0.25%), suggesting its antibody has higher specificity against the chemical structure of this compound.

For researchers screening samples where Demeton-S-methyl and its metabolites are potential contaminants, this cross-reactivity data is crucial for data interpretation. A positive result from a broad-spectrum OP kit could be influenced by the presence of this compound. In such cases, confirmatory analysis using methods like GC-MS or LC-MS/MS is strongly recommended.[3][6] The choice of an appropriate immunoassay kit should be guided by the specific organophosphates of interest and their likely metabolites in the samples being tested.[7] Researchers should consider the trade-off between broad-spectrum detection and the potential for cross-reactivity with non-target analytes.

References

Sourcing Certified Reference Materials for Demeton-S-methyl sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring high-purity certified reference materials (CRMs) of Demeton-S-methyl sulfone, selecting the right supplier is crucial for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of leading suppliers, their quality certifications, and relevant experimental protocols for the analysis of this organophosphate pesticide metabolite.

Comparison of Certified Reference Material Suppliers

Several reputable suppliers offer this compound CRMs. The primary distinguishing factors among them are their accreditation status and the specific details provided on their certificates of analysis (CoA). While individual CoA's are typically available upon purchase, the information below summarizes the key quality indicators for prominent vendors.

SupplierBrandKey Quality Indicators & AccreditationsAnticipated Certificate of Analysis Details
Sigma-Aldrich TraceCERT®ISO 17034, ISO/IEC 17025[1][2]Certified purity (often by qNMR), uncertainty value, traceability to a national metrology institute (NMI), expiry date, storage conditions, and safety information.[3]
LGC Standards Dr. EhrenstorferISO 17034, ISO/IEC 17025[4][5][6]Certified purity, expanded uncertainty, method of characterization, homogeneity and stability data, and traceability information.[7][8]
HPC Standards -ISO 17034, ISO 9001[9][10][11]High-purity reference materials with detailed CoA, including purity assessment and characterization data.[12][13]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in various matrices is commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on established methods.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

1. Sample Homogenization:

  • Homogenize a representative sample of the matrix (e.g., fruit, vegetable, or soil).

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Fortify with an appropriate internal standard.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

4. Final Extract:

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound must be determined and optimized for the specific instrument.

Logical Workflow for CRM Selection

The selection of a suitable CRM is a critical step in the analytical workflow. The following diagram illustrates a logical process for choosing the most appropriate reference material for your research needs.

crm_selection_workflow start Define Analytical Requirement (e.g., Analyte, Matrix, Required Uncertainty) identify_suppliers Identify Potential CRM Suppliers (e.g., Sigma-Aldrich, LGC, HPC) start->identify_suppliers check_accreditation Verify Supplier Accreditation (ISO 17034 is critical) identify_suppliers->check_accreditation request_coa Request and Review Certificate of Analysis (CoA) check_accreditation->request_coa Accredited not_accredited Supplier Not Suitably Accredited check_accreditation->not_accredited Not Accredited compare_specs Compare CRM Specifications: - Purity - Certified Value - Uncertainty - Traceability request_coa->compare_specs evaluate_suitability Evaluate Suitability for Intended Use compare_specs->evaluate_suitability purchase Purchase Selected CRM evaluate_suitability->purchase Suitable unsuitable CRM Does Not Meet Requirements evaluate_suitability->unsuitable Unsuitable not_accredited->identify_suppliers unsuitable->identify_suppliers

Caption: Workflow for selecting a certified reference material.

References

Performance comparison of different QuEChERS kits for Demeton-S-methyl sulfone extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food safety and environmental monitoring, the accurate detection of pesticide residues is paramount. Demeton-S-methyl sulfone, an organophosphate insecticide metabolite, is a compound of significant interest due to its potential toxicity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for sample preparation in pesticide residue analysis, offering a streamlined alternative to traditional extraction techniques.[1][2][3][4] This guide provides a comparative overview of different QuEChERS methodologies for the extraction of this compound, supported by experimental data to aid researchers in selecting the optimal approach for their analytical needs.

The QuEChERS Workflow: A Two-Step Approach

The QuEChERS method simplifies sample preparation into two main stages: extraction and cleanup.[1] Initially, a homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts.[3][5] This is followed by a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is treated with sorbents to remove interfering matrix components like fats, sugars, and pigments.[1][5]

The flexibility of the QuEChERS approach has led to the development of several variations, with the most widely adopted being the AOAC Official Method 2007.01 and the European EN 15662 Standard.[6][7] These methods primarily differ in their buffering systems, which can influence the stability and recovery of pH-dependent analytes.[8][9]

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE (d-SPE) Cleanup Sample 1. Homogenized Sample (10-15g) Solvent 2. Add Acetonitrile & Internal Standard Sample->Solvent Salts 3. Add QuEChERS Extraction Salts Solvent->Salts Centrifuge1 4. Shake & Centrifuge Salts->Centrifuge1 Extract Raw Acetonitrile Extract Centrifuge1->Extract Aliquot 5. Take Aliquot of Supernatant Extract->Aliquot Transfer Supernatant dSPE 6. Add d-SPE Sorbents (e.g., PSA, MgSO4) Aliquot->dSPE Centrifuge2 7. Shake & Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract for LC-MS/MS or GC-MS Analysis Centrifuge2->FinalExtract

Figure 1. Generalized workflow of the QuEChERS sample preparation method.

Comparative Analysis of Standard QuEChERS Methods

While various commercial QuEChERS kits are available, they generally adhere to the principles of the two primary validated methods: AOAC 2007.01 and EN 15662. The choice between these methods can impact the recovery and reproducibility of results for certain pesticides.

AOAC Official Method 2007.01 (Acetate-Buffered): This method utilizes sodium acetate (B1210297) as a buffering agent.[10] It has been shown to provide better recoveries for some pH-sensitive pesticides.[9]

European Standard EN 15662 (Citrate-Buffered): This version employs a combination of sodium citrate (B86180) and disodium (B8443419) citrate.[10] It is a widely used and effective method for a broad range of pesticides.

The cleanup step in both methods is also adaptable. The choice of d-SPE sorbents depends on the nature of the sample matrix. For instance, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, C18 is effective for removing fats, and Graphitized Carbon Black (GCB) is used for samples with high pigment content, like spinach.[6][11]

Performance Data for this compound

The following table summarizes representative performance data for the extraction of this compound using different QuEChERS approaches, as compiled from various studies. The data reflects typical recovery and precision that can be expected.

Method / MatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Key Sorbents Used
Modified QuEChERS / Various Agricultural Products 0.0573.8 - 102.5≤ 5.7PSA or Graphitized Carbon/PSA
AOAC 2007.01 / General Produce 0.01 - 0.170 - 120 (Typical Range)≤ 20MgSO₄, PSA
EN 15662 / General Produce 0.01 - 0.170 - 120 (Typical Range)≤ 20MgSO₄, PSA
Modified QuEChERS / Cabbage 0.05 - 0.167 - 1083.5 - 8.5MgSO₄, PSA, C18

Note: Data is compiled from multiple sources and represents typical performance.[12][13][14][15] Actual results may vary based on specific laboratory conditions, instrumentation, and matrix complexity.

Studies have shown that for many pesticides, both the acetate- and citrate-buffered methods yield excellent results, with overall average recoveries of 98% and RSDs around 10%.[9] For this compound, recoveries are generally well within the acceptable range of 70-120% with high precision.[12][13]

Experimental Protocols

Below are the detailed methodologies for the two major QuEChERS versions.

Protocol 1: AOAC Official Method 2007.01

I. Extraction

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the AOAC extraction salts, typically consisting of 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[5]

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

II. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) and a sorbent like PSA (e.g., 50 mg). For matrices with high fat or pigment content, C18 or GCB may be included.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: European Standard EN 15662

I. Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the EN extraction salts, typically containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[11]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

II. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.

  • The d-SPE tube typically contains 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Shake for 30 seconds.

  • Centrifuge for 2 minutes.

  • Collect the supernatant for instrumental analysis.

Conclusion

Both the AOAC 2007.01 and EN 15662 QuEChERS methods are effective for the extraction of this compound from various food matrices. The choice between them may depend on laboratory standard operating procedures or the need to analyze other pH-sensitive pesticides in the same batch. For this compound, both methods can be expected to yield high recovery and precision. The key to successful analysis lies in the appropriate selection of d-SPE cleanup sorbents tailored to the specific sample matrix to minimize interference and ensure accurate quantification.

References

In Vitro Cholinesterase Inhibition: A Comparative Analysis of Demeton-S-methyl Sulfone and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cholinesterase inhibition potency of Demeton-S-methyl sulfone and its precursors, Demeton-S-methyl and Demeton-S-methyl sulfoxide (B87167). The information is supported by experimental data to facilitate informed decisions in toxicological studies and inhibitor development.

Demeton-S-methyl and its metabolites are organophosphate compounds known for their inhibitory effects on acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary mechanism of toxicity for these compounds is the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve impulses.[2] Understanding the relative inhibitory potency of the parent compound and its metabolic derivatives is crucial for assessing their toxicological profiles. The metabolic pathway involves the oxidation of the thioether in Demeton-S-methyl to form Demeton-S-methyl sulfoxide, which is then further oxidized to this compound.[3][4]

Comparative Inhibition Potency

The inhibitory potential of Demeton-S-methyl, Demeton-S-methyl sulfoxide, and this compound on cholinesterase has been evaluated in vitro, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The available data, primarily from studies using sheep erythrocyte acetylcholinesterase and human serum cholinesterase, reveals varying trends in potency.

For sheep erythrocyte acetylcholinesterase, there is a progressive increase in inhibitory potency with oxidation. This compound is the most potent inhibitor, followed by the sulfoxide, and then the parent compound, Demeton-S-methyl.[3][5] In contrast, studies with human serum cholinesterase indicate that the parent compound, Demeton-S-methyl, is the most potent inhibitor, with the sulfoxide and sulfone showing significantly lower inhibitory activity.[3][5] These conflicting trends highlight the importance of the enzyme source in determining the relative potency of these inhibitors.[5]

Below is a summary of the reported IC50 values for the in vitro inhibition of cholinesterase by Demeton-S-methyl and its metabolites.

CompoundEnzyme SourceIC50 (M)
Demeton-S-methylSheep Erythrocyte Acetylcholinesterase6.5 x 10⁻⁵
Demeton-S-methyl sulfoxideSheep Erythrocyte Acetylcholinesterase4.1 x 10⁻⁵
This compoundSheep Erythrocyte Acetylcholinesterase2.3 x 10⁻⁵
Demeton-S-methylHuman Serum Cholinesterase1.65 x 10⁻⁶
Demeton-S-methyl sulfoxideHuman Serum Cholinesterase2.7 x 10⁻⁵
This compoundHuman Serum Cholinesterase4.3 x 10⁻⁵

Note: The data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.[3][5]

Metabolic Pathway of Demeton-S-methyl

The biotransformation of Demeton-S-methyl to its more polar metabolites, the sulfoxide and sulfone, is a key aspect of its toxicology. This metabolic conversion occurs through oxidation of the thioether sulfur atom.[3][6]

Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl sulfoxide Demeton-S-methyl sulfoxide Demeton-S-methyl->Demeton-S-methyl sulfoxide Oxidation This compound This compound Demeton-S-methyl sulfoxide->this compound Oxidation

Caption: Metabolic oxidation of Demeton-S-methyl.

Experimental Protocols

The determination of in vitro cholinesterase inhibition by Demeton-S-methyl and its derivatives is commonly performed using the Ellman's method.[5][7][8] This spectrophotometric assay is a rapid, cost-effective, and widely used technique for measuring cholinesterase activity.[8]

Principle of the Ellman's Method

The Ellman's method indirectly measures acetylcholinesterase (AChE) activity.[5] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[5] The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[5] The inhibitory effect of compounds like this compound is quantified by measuring the reduction in enzyme activity in their presence.[2]

General Protocol (Ellman's Method)

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: A 0.1 M phosphate buffer with a pH of 8.0 is typically used.[9]

  • AChE Solution: A stock solution of acetylcholinesterase is prepared in the phosphate buffer.[2]

  • ATCh Solution (Substrate): A stock solution of acetylthiocholine iodide (ATCI) is prepared in deionized water. A typical final concentration in the assay is between 0.5 and 1.0 mM.[2][10]

  • DTNB Solution: A stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) is prepared in the phosphate buffer. A common final concentration in the assay is 0.3-0.5 mM.[2]

  • Inhibitor Stock Solution: A high-concentration stock solution of the test compound (Demeton-S-methyl, sulfoxide, or sulfone) is prepared in a suitable solvent such as DMSO.[2][9]

  • Serial Dilutions of Inhibitor: A series of dilutions of the inhibitor stock solution are prepared to cover a broad range of concentrations.[2]

2. Assay Procedure (96-well plate format):

  • Plate Setup: Wells are designated for blanks (buffer, DTNB, ATCI), controls (buffer, AChE, DTNB, ATCI, and solvent for the test compound), and test samples (buffer, AChE, DTNB, and the test compound solution).[9]

  • Pre-incubation: The buffer, AChE solution, DTNB, and the test compound or its solvent are added to the respective wells. The plate is then gently mixed and incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[9]

  • Initiation of Enzymatic Reaction: The reaction is initiated by adding the ATCI solution to all wells.[7]

  • Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., every 10-15 seconds for 3-5 minutes) using a microplate reader.[5]

3. Data Analysis:

  • The rate of the reaction (change in absorbance per unit time) is calculated for each well.

  • The percentage of enzyme inhibition is determined for each inhibitor concentration relative to the control (100% activity).

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate Prepare 96-well Plate (Blanks, Controls, Samples) Pre-incubation Add Reagents (except ATCI) & Pre-incubate Plate->Pre-incubation Initiate Add ATCI to Initiate Reaction Pre-incubation->Initiate Measure Measure Absorbance at 412 nm (Kinetic) Initiate->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Experimental workflow for in vitro cholinesterase inhibition assay.

References

Correlation of In Vitro and In Vivo Toxicity Data for Demeton-S-methyl sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity data available for Demeton-S-methyl sulfone, a metabolite of the organophosphate insecticide Demeton-S-methyl. The objective is to offer a clear correlation between its molecular-level effects and the resulting systemic toxicity, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent acetylcholinesterase (AChE) inhibitor, a mechanism that underlies its toxicity.[1] The in vitro data, specifically the half-maximal inhibitory concentration (IC50) for AChE, provides a measure of its direct potency at the molecular target. This translates to the in vivo acute toxicity, quantified by the median lethal dose (LD50), where the inhibition of AChE in the nervous system leads to cholinergic crisis and systemic failure. This guide will present the available quantitative data for both in vitro and in vivo studies, detail the experimental protocols, and visualize the toxicological pathway and experimental workflow to elucidate this correlation.

Data Presentation

The following tables summarize the key quantitative toxicity data for this compound.

Table 1: In Vivo Acute Oral Toxicity of this compound

Test SpeciesSexDosing ConditionRoute of AdministrationLD50 (mg/kg)Reference
RatMaleFastedOral23[2]
RatMaleNon-fastedOral37 - 44[2]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceIC50 (M)Reference
Human Serum4.3 x 10⁻⁵[3]
Sheep Erythrocyte2.3 x 10⁻⁵[3]

Correlation Analysis

The data presented demonstrates a clear qualitative correlation between the in vitro and in vivo toxicity of this compound. The potent in vitro inhibition of acetylcholinesterase, a critical enzyme in nerve function, is the molecular initiating event that leads to the high acute toxicity observed in vivo. The low IC50 values indicate that even at low concentrations, the compound can significantly disrupt nerve signal transmission. This disruption, when occurring systemically in a living organism, manifests as the cholinergic symptoms and eventual lethality observed in acute toxicity studies, reflected in the low LD50 values. While a direct quantitative extrapolation from IC50 to LD50 is complex and requires extensive pharmacokinetic and pharmacodynamic modeling, the strong in vitro activity is a reliable predictor of substantial in vivo toxicity.

Experimental Protocols

Detailed experimental protocols for the key toxicity assays are provided below. These are based on established methodologies for the toxicological assessment of organophosphates.

Acute Oral Toxicity (LD50) Determination

The in vivo acute oral toxicity of this compound, as indicated by the LD50 values, was likely determined using a method similar to the OECD Test Guideline 401 (now obsolete) or subsequent guidelines like OECD 420 (Fixed Dose Procedure).

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made over a set period.

General Protocol:

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used. Animals are acclimatized to laboratory conditions prior to the study.

  • Housing and Fasting: Animals are housed in controlled environments with a standard light-dark cycle. Food is typically withheld overnight before dosing, while water remains available.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is usually dissolved or suspended in an appropriate vehicle.

  • Dose Levels: A range of dose levels is selected to elicit a range of toxic effects and mortality, allowing for the statistical determination of the LD50.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-administration. Body weight is also monitored.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro IC50 values for acetylcholinesterase inhibition were likely determined using a colorimetric method based on Ellman's reagent.

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

General Protocol:

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

    • This compound test solutions at various concentrations

  • Assay Procedure:

    • In a 96-well microplate, the AChE enzyme solution is pre-incubated with various concentrations of this compound for a specific period to allow for inhibitor binding.

    • The substrate, ATCI, is added to initiate the enzymatic reaction.

    • The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor ACh Release & Binding ACh_receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh Hydrolysis Excess_ACh Excess ACh in Synapse AChE->Presynaptic Choline Reuptake Inhibited_AChE Inhibited AChE Demeton This compound Demeton->AChE Inhibition Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for Correlating In Vitro and In Vivo Toxicity

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Analysis AChE_assay AChE Inhibition Assay (Ellman's Method) IC50 Determine IC50 Value AChE_assay->IC50 Data_Comparison Compare IC50 and LD50 Data IC50->Data_Comparison Acute_Toxicity Acute Oral Toxicity Study (OECD Guidelines) LD50 Determine LD50 Value Acute_Toxicity->LD50 LD50->Data_Comparison Mechanism Elucidate Mechanism of Toxicity Data_Comparison->Mechanism Risk_Assessment Inform Risk Assessment Mechanism->Risk_Assessment

Caption: Workflow for correlating in vitro and in vivo toxicity data.

References

International Maximum Residue Limits for Demeton-S-methyl Sulfone in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of international Maximum Residue Limits (MRLs) for Demeton-S-methyl sulfone in various food commodities. This compound is a metabolite of the organophosphate insecticides Demeton-S-methyl and Oxydemeton-methyl (B133069). Regulatory bodies worldwide have established MRLs for these compounds, which typically include this compound in the residue definition. This guide summarizes the MRLs from major international regulatory agencies, details the experimental protocols for their determination, and provides a visual representation of the M-R-L setting process.

Data Presentation: Comparison of International MRLs

The following table summarizes the MRLs for Demeton-S-methyl and its related compounds, including this compound, across different regulatory bodies and food commodities. It is crucial to note the "Residue Definition" as it clarifies which compounds are included in the MRL.

Regulatory BodyFood CommodityMRL (mg/kg)Residue Definition
Codex Alimentarius Apples0.5Sum of demeton (B52138), demeton sulfoxide (B87167) and demeton sulfone determined as demeton sulfone and calculated as disulfoton.[1]
Citrus Fruits0.2Sum of oxydemeton-methyl, demeton-S-methyl and demeton-S-methylsulphon expressed as oxydemeton-methyl.[2][3]
Grapes1Sum of demeton, demeton sulfoxide and demeton sulfone determined as demeton sulfone and calculated as disulfoton.[1]
Potato0.01Sum of oxydemeton-methyl, demeton-S-methyl and demeton-S-methylsulphon expressed as oxydemeton-methyl.[2]
Wheat0.02Sum of oxydemeton-methyl, demeton-S-methyl and demeton-S-methylsulphon expressed as oxydemeton-methyl.[2]
Milks0.01Sum of oxydemeton-methyl, demeton-S-methyl and demeton-S-methylsulphon expressed as oxydemeton-methyl.[2]
Meat of cattle, pigs & sheep0.05Sum of oxydemeton-methyl, demeton-S-methyl and demeton-S-methylsulphon expressed as oxydemeton-methyl.[2]
European Union (EU) Apples0.01Sum of oxydemeton-methyl and demeton-S-methylsulfone expressed as oxydemeton-methyl.
Potatoes0.01Sum of oxydemeton-methyl and demeton-S-methylsulfone expressed as oxydemeton-methyl.[4]
Grapes0.01*Sum of oxydemeton-methyl and demeton-S-methylsulfone expressed as oxydemeton-methyl.
United States (US) Apples0.75Demeton (a mixture of Demeton-O and Demeton-S) including its cholinesterase-inhibiting metabolites.[1]
Citrus Fruits0.75Demeton (a mixture of Demeton-O and Demeton-S) including its cholinesterase-inhibiting metabolites.[1]
Wheat (grain)0.75Demeton (a mixture of Demeton-O and Demeton-S) including its cholinesterase-inhibiting metabolites.[1]
Milk0.01S-(2-(Ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate; tolerances for residues.[5]
Australia OrangesMRLs withdrawnDemeton-S-methyl is no longer registered for use in Australia.
Japan Spinach0.01Default MRL as specific MRL is not set.
Citrus0.5Demeton-s-methyl.[6]
Canada Apples0.75Demeton (including demeton-O, demeton-S, demeton-O-methyl, demeton-S-methyl and oxy-demeton-S-methyl).[1]
Beef (fat, meat byproducts, meat)0.1Default MRL.[7]

() Indicates the MRL is set at or about the limit of quantification (LOQ).*

Experimental Protocols

The establishment of MRLs is a scientifically rigorous process involving toxicological assessment, residue chemistry studies, and dietary exposure assessment.

The primary goal of the toxicological assessment is to determine the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD) for the pesticide and its metabolites. This involves a comprehensive review of a battery of toxicological studies:

  • Acute Toxicity Studies: To determine the effects of a single high dose of the substance. For Demeton-S-methyl, oral LD50 values in rats were found to be between 33 and 129 mg/kg body weight.

  • Short-term and Long-term Toxicity Studies: To evaluate the effects of repeated exposure over different periods. These studies help identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

  • Reproductive and Developmental Toxicity Studies: To assess the potential for the substance to interfere with reproduction or cause birth defects.

  • Genotoxicity and Carcinogenicity Studies: To determine if the substance can cause genetic mutations or cancer.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated Demeton-S-methyl and related compounds and established a group ADI of 0.0003 mg/kg body weight.

Residue chemistry studies are conducted to determine the nature and magnitude of pesticide residues in treated crops and animal products.

  • Metabolism Studies: These studies identify the chemical form of the residue in plants and animals. In plants, Demeton-S-methyl is oxidized to its sulfoxide (Oxydemeton-methyl) and further to the sulfone (this compound).

  • Supervised Field Trials: These trials are conducted under Good Agricultural Practices (GAP) to determine the maximum residue levels likely to be found in food commodities at harvest.

  • Processing Studies: These studies investigate the effect of food processing (e.g., washing, peeling, cooking, juicing) on the levels of pesticide residues.

Accurate and sensitive analytical methods are essential for monitoring pesticide residues in food. The most common method for the simultaneous determination of Demeton-S-methyl, Oxydemeton-methyl, and this compound is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

A typical analytical workflow involves:

  • Sample Preparation: Homogenization of the food sample.

  • Extraction: Extraction of the analytes from the sample matrix using a suitable solvent (e.g., acetone, acetonitrile).

  • Clean-up: Removal of interfering co-extractives using techniques like solid-phase extraction (SPE).

  • Analysis: Separation and detection of the target compounds by LC-MS/MS.

Dietary exposure assessment combines the residue data from supervised trials with food consumption data to estimate the potential intake of pesticide residues by consumers. This assessment is performed for both chronic (long-term) and acute (short-term) exposure and is compared with the ADI and ARfD, respectively, to ensure that the MRLs are protective of public health.

Mandatory Visualization

MRL_Setting_Workflow cluster_Toxicology Toxicological Assessment cluster_Residue Residue Chemistry cluster_Exposure Dietary Exposure Assessment Tox_Studies Acute, Chronic, Repro/Dev, Genotox, Carcinogenicity Studies NOAEL Determine NOAEL Tox_Studies->NOAEL ADI_ARfD Establish ADI & ARfD NOAEL->ADI_ARfD Risk_Characterization Compare Intake with ADI & ARfD ADI_ARfD->Risk_Characterization Metabolism Metabolism Studies (Plant & Animal) Residue_Definition Define Residue Metabolism->Residue_Definition Field_Trials Supervised Field Trials (GAP) Max_Residue Determine Maximum Residue Level Field_Trials->Max_Residue MRL_Proposal Propose MRL Residue_Definition->MRL_Proposal Exposure_Assessment Dietary Intake Assessment (Chronic & Acute) Max_Residue->Exposure_Assessment Food_Consumption Food Consumption Data Food_Consumption->Exposure_Assessment Exposure_Assessment->Risk_Characterization Risk_Characterization->MRL_Proposal Regulatory_Review Regulatory Review & Public Consultation MRL_Proposal->Regulatory_Review MRL_Establishment Establishment of Legal MRL Regulatory_Review->MRL_Establishment

Caption: Workflow for Establishing a Maximum Residue Limit (MRL).

References

Demeton-S-methyl Sulfone and Cholinesterase Inhibition: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, understanding the potency of cholinesterase inhibitors is critical. Demeton-S-methyl sulfone, an organophosphate insecticide, is a known inhibitor of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system.[1][2] This guide provides a comparative overview of the IC50 values for this compound and related compounds, alongside other organophosphates, and details the standard experimental protocol for their determination.

Comparative Inhibitory Potency of Demeton-S-methyl Derivatives and Other Organophosphates

The inhibitory potential of an organophosphate is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency. The table below summarizes the reported IC50 values for Demeton-S-methyl, its metabolites (sulfoxide and sulfone), and other selected organophosphate insecticides. It is important to note that the toxicity and inhibitory potency of organophosphates can vary significantly between the parent compound and its active metabolites.

CompoundEnzyme SourceIC50 (M)Reference
Demeton-S-methylSheep Erythrocyte Cholinesterase6.5 x 10⁻⁵[3]
Human Blood Serum Cholinesterase1.65 x 10⁻⁶[3]
Demeton-S-methyl sulfoxideSheep Erythrocyte Cholinesterase4.1 x 10⁻⁵[3]
Human Blood Serum Cholinesterase2.7 x 10⁻⁵[3]
This compound Sheep Erythrocyte Cholinesterase 2.3 x 10⁻⁵ [3]
Human Blood Serum Cholinesterase 4.3 x 10⁻⁵ [3]
Chlorpyrifos-oxonHuman Erythrocyte Acetylcholinesterase0.12 x 10⁻⁶[4]
ParaoxonHuman Recombinant AcetylcholinesteraseNot Specified[4]
Azinphos-methyl (MeAZP)Sparus aurata Auricle Cholinesterase2.19 x 10⁻⁶[5]
Methamidophos (B33315) (MET)Sparus aurata Auricle Cholinesterase72.3 x 10⁻⁶[5]
Diazinon (DZ)Sparus aurata Auricle Cholinesterase164 x 10⁻⁶[5]

Note: The IC50 values can vary depending on the enzyme source, purity of the compound, and the specific experimental conditions.

Recent studies highlight the complex kinetic nature of Demeton-S-methyl's interaction with cholinesterases, suggesting that standard IC50 determination methods may not fully capture its inhibitory profile.[6][7] The inhibition kinetics involve simultaneous spontaneous reactivation and aging of the enzyme-inhibitor complex, which can lead to results that are difficult to interpret with simple models.[7] One study even suggests that cholinesterase-based titration methods may not be suitable for this particular organophosphate.[6]

Experimental Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)

The most widely used method for determining cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.[8][9] This assay is favored for its simplicity, rapidity, and cost-effectiveness.

Principle

The Ellman's assay indirectly measures cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation, which is proportional to the cholinesterase activity, is monitored by measuring the absorbance at 412 nm.[1] The presence of an inhibitor like this compound will reduce the rate of this color change.

Materials and Reagents
  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Inhibitor solutions (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Plate Setup: In a 96-well microplate, set up the following in triplicate:

    • Blank: Contains only the phosphate buffer and subsequent reagents (no enzyme).

    • Control (100% Activity): Contains phosphate buffer, AChE solution, and the solvent used for the inhibitor.

    • Test Wells: Contains phosphate buffer, AChE solution, and the inhibitor solution at various concentrations.

  • Pre-incubation: Add the AChE solution and the inhibitor (or solvent for control) to the respective wells. Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To start the reaction, add the ATCh and DTNB solutions to all wells.

  • Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic read).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V is the reaction rate.[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Experimental Workflow Diagram

EllmanAssayWorkflow start Start plate_prep Prepare 96-Well Plate (Blank, Control, Test Wells) start->plate_prep add_reagents Add Buffer, AChE, and Inhibitor/Solvent plate_prep->add_reagents pre_incubate Pre-incubate (e.g., 15 min, 37°C) add_reagents->pre_incubate start_reaction Add DTNB and Acetylthiocholine (Substrate) pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_abs data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_abs->data_analysis calc_ic50 Plot Dose-Response Curve and Calculate IC50 data_analysis->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

References

Limit of detection (LOD) and quantification (LOQ) determination for Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of pesticide residues like Demeton-S-methyl sulfone is critical for ensuring food safety, environmental monitoring, and toxicological assessments. This guide provides an objective comparison of the primary analytical methods used for the determination of this compound, supported by experimental data to inform method selection and implementation.

This compound is a metabolite of the organophosphate insecticide Demeton-S-methyl. Organophosphates exert their toxicity through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Consequently, analytical methods for its detection are crucial. The most prevalent techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An alternative screening method is the cholinesterase inhibition assay, which leverages the compound's mode of action.

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity (Limit of Detection, LOD), the concentration at which the analyte can be reliably quantified (Limit of Quantification, LOQ), the sample matrix, and the desired sample throughput. The following table summarizes the performance of the key analytical methods for the determination of this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Common Sample MatricesThroughput
LC-MS/MS As low as 0.03 µg/kg0.001 - 0.005 mg/kgAgricultural products, food, biological tissuesHigh
GC-MS 0.1 - 0.6 µg/kg (for a range of pesticides)~0.01 mg/kg (often requires concentration step)Agricultural products, environmental samplesMedium to High
Cholinesterase Inhibition Assay ~10 ppb (µg/L)Not explicitly defined, screening focusWater, food extractsHigh

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are protocols for the most common methods used in the analysis of this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices and is suitable for both LC-MS/MS and GC-MS analysis.

a) Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: LC-MS/MS
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

Analytical Determination: GC-MS
  • Chromatographic Separation:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used.

    • Injection: Splitless or pulsed splitless injection is common for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. Tandem mass spectrometry (GC-MS/MS) provides higher selectivity.

Alternative Method: Cholinesterase Inhibition Assay

This colorimetric assay provides a rapid screening method based on the inhibition of the enzyme acetylcholinesterase (AChE).

  • Principle: The assay measures the activity of AChE, which is inhibited by organophosphates like this compound. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), and the product reacts with a chromogenic reagent (e.g., DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare a solution of acetylcholinesterase.

    • In a microplate well, add the sample extract.

    • Add the AChE solution and incubate to allow for inhibition.

    • Initiate the reaction by adding the substrate and the chromogenic reagent.

    • Measure the change in absorbance over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the sample to that of a control without the inhibitor. The concentration of this compound can be estimated from a standard curve.

Visualizations

To further elucidate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_screening Alternative Screening cluster_data Data Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salts Homogenization->Extraction 10-15g Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Supernatant LC_MSMS LC-MS/MS Cleanup->LC_MSMS Final Extract GC_MS GC-MS Cleanup->GC_MS Final Extract Cholinesterase_Assay Cholinesterase Inhibition Assay Cleanup->Cholinesterase_Assay Final Extract Quantification Quantification (LOD/LOQ) LC_MSMS->Quantification GC_MS->Quantification Cholinesterase_Assay->Quantification Screening Result

Caption: Experimental workflow for this compound analysis.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products Produces Demeton Demeton-S-methyl sulfone Demeton->AChE Irreversibly Binds & Inhibits Inhibited_AChE Inhibited AChE ACh_inhibited Acetylcholine (ACh) Receptor_inhibited ACh Receptor ACh_inhibited->Receptor_inhibited Continuous Binding Accumulation ACh Accumulation & Overstimulation Receptor_inhibited->Accumulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Demeton-S-methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like Demeton-S-methyl sulfone is a critical component of laboratory safety and environmental responsibility. This organophosphate insecticide is recognized for its high toxicity, and its disposal is regulated to prevent harm to human health and ecosystems. Adherence to established procedures is not only a matter of compliance but also a cornerstone of a robust safety culture.

This compound is a metabolite of the insecticide Demeton-S-methyl.[1] Both compounds are noted for their toxicity, acting as acetylcholinesterase inhibitors.[2][3] Due to its hazardous nature, this compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is also toxic to aquatic life with long-lasting effects.[1][4][5] The disposal of such pesticides is governed by federal and state regulations, primarily the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Immediate Safety and Disposal Procedures

When handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific guidance. The following is a general operational plan for its proper disposal in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • In case of potential aerosol formation, use a respiratory protective device.[9]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9] Avoid all direct contact with the substance.

Step 2: Waste Segregation and Collection

  • Unused Product: If you have unused this compound that is no longer needed, it should be treated as hazardous waste. Do not mix it with other waste streams.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] Puncture the container after rinsing to prevent reuse.[10]

Collect all this compound waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

Step 3: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[9] Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Disposal

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

For larger quantities or in the absence of an institutional EHS department, you may need to contact a hazardous waste disposal company directly. In some states, "Clean Sweep" programs are available for the collection and disposal of unwanted pesticides.[6][12]

Quantitative Hazard Data

The following table summarizes key quantitative data related to the hazards of Demeton-S-methyl and its sulfone derivative.

Hazard ClassificationDemeton-S-methylThis compound
Acute Oral Toxicity Toxic if swallowed[1]Fatal if swallowed[5]
Acute Dermal Toxicity Toxic in contact with skin[1]Toxic in contact with skin[5]
Acute Inhalation Toxicity -Fatal if inhaled[5]
Aquatic Hazard Toxic to aquatic life with long lasting effects[1]Toxic to aquatic life with long lasting effects[5]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound residues often involve extraction from a sample matrix followed by chromatographic analysis. A general workflow is as follows:

  • Extraction: The sample (e.g., soil, water, biological tissue) is homogenized and extracted with an organic solvent like acetonitrile (B52724) or methanol.

  • Cleanup: The extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18.[13]

  • Analysis: The purified extract is analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (MS) for sensitive and specific detection.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DemetonSMethylSulfoneDisposal cluster_0 Waste Generation cluster_1 On-site Management cluster_2 Disposal Pathway Start This compound waste generated Segregate Segregate waste into appropriate containers Start->Segregate Label Label container as 'Hazardous Waste: this compound' Segregate->Label Store Store in a designated, secure, and ventilated area Label->Store ContactEHS Contact Institutional EHS for waste pickup Store->ContactEHS LicensedVendor Arrange for disposal by a licensed hazardous waste vendor ContactEHS->LicensedVendor End Proper and documented disposal LicensedVendor->End

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Demeton-S-methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Demeton-S-methyl sulfone

This guide provides immediate, essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

This compound is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] It is recognized as a neurotoxin and is highly toxic if ingested.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is fatal if swallowed or inhaled and toxic in contact with skin.[3]

  • Organ Damage: It can cause damage to the central nervous system and visual organs.[4]

  • Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects.[3][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)☠️DangerH300: Fatal if swallowed.[3]
Acute Toxicity (Dermal)☠️DangerH311: Toxic in contact with skin.[3]
Acute Toxicity (Inhalation)☠️DangerH330: Fatal if inhaled.[3]
Specific Target Organ Toxicity☣️DangerH370: Causes damage to the central nervous system and visual organs.[4]
Hazardous to the Aquatic EnvironmentambientalWarningH411: Toxic to aquatic life with long lasting effects.[3][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through dermal, ocular, and respiratory routes.[6][7]

Body Protection
  • Coveralls: Wear a long-sleeved shirt and long-legged pants or, preferably, cotton coveralls.[8] For handling concentrates or in situations with a high risk of splashing, waterproof aprons over coveralls or waterproof jackets and pants are necessary.[6]

  • Footwear: Use unlined, chemical-resistant boots that cover the ankles. Nitrile and butyl boots offer excellent protection.[9] Pant legs should be worn outside the boots to prevent chemicals from draining inside.[7][9]

Hand Protection
  • Gloves: Always wear unlined, elbow-length, chemical-resistant gloves.[9] Nitrile, butyl, neoprene, or PVC gloves are recommended.[8][9] Never use leather or cotton gloves as they can absorb the chemical.[9]

Eye and Face Protection
  • Primary Protection: In low-exposure situations, shielded safety glasses are acceptable.[9]

  • Enhanced Protection: For pouring, mixing concentrates, or when there is a risk of spray or dust, wear snug-fitting, non-fogging goggles or a full-face respirator.[9] A face shield can be worn over goggles for added protection in high-exposure scenarios.[7][9]

Respiratory Protection
  • General Use: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Emergency Situations: For spills or situations with potential for aerosol generation, a positive-pressure breathing apparatus or a supplied-air respirator is required.[10][11]

Operational and Disposal Plans

Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[7]

  • Ventilation: Conduct all work in a well-ventilated area or a certified chemical fume hood.[3]

  • Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[12]

  • Storage: Store in a cool, dry, and well-ventilated location in tightly closed receptacles.[3] The storage area should be locked and separated from food and feedstuffs.[12][13]

Emergency Procedures: Exposure
  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10]

  • Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water.[12] Do not induce vomiting. Seek immediate medical attention.[13]

Emergency Procedures: Spills
  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Isolate: Isolate the hazard area and deny entry to unnecessary personnel.[10][11] Stay upwind of the spill.[10]

  • Ventilate: Ventilate closed spaces before entering.[10]

  • Containment: For liquid spills, create a dike or holding area to contain the material.[14]

  • Cleanup: Wear a full-face respirator or positive-pressure breathing apparatus and specialized protective clothing.[10] Absorb the spill with sand, limestone, or another inert absorbent.[12][14] Collect the absorbed material into sealable containers for disposal.[12]

  • Decontamination: Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing this compound is considered hazardous.

  • Containerize: Place all contaminated materials, including absorbent, used PPE, and empty containers, into clearly labeled, sealed containers.

  • Labeling: Label the waste containers with the chemical name and appropriate hazard symbols.

  • Disposal: Dispose of the hazardous waste in accordance with all local, regional, and national environmental regulations.[13] One approved method is to adsorb the chemical on sand or limestone, dissolve it in a flammable solvent, and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[14]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing & Dilution prep_workspace->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill If spill occurs emergency_exposure Exposure handle_exp->emergency_exposure If exposure occurs cleanup_ppe Remove & Decontaminate / Dispose of PPE cleanup_decon->cleanup_ppe disp_collect Collect Hazardous Waste cleanup_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Certified Vendor disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demeton-S-methyl sulfone
Reactant of Route 2
Reactant of Route 2
Demeton-S-methyl sulfone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。